Pressinoic acid
Description
Properties
CAS No. |
35748-51-7 |
|---|---|
Molecular Formula |
C33H42N8O10S2 |
Molecular Weight |
774.9 g/mol |
IUPAC Name |
(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid |
InChI |
InChI=1S/C33H42N8O10S2/c34-20-15-52-53-16-25(33(50)51)41-32(49)24(14-27(36)44)40-29(46)21(10-11-26(35)43)37-30(47)23(12-17-4-2-1-3-5-17)39-31(48)22(38-28(20)45)13-18-6-8-19(42)9-7-18/h1-9,20-25,42H,10-16,34H2,(H2,35,43)(H2,36,44)(H,37,47)(H,38,45)(H,39,48)(H,40,46)(H,41,49)(H,50,51)/t20-,21-,22-,23?,24-,25-/m0/s1 |
InChI Key |
ICSANXSPLDFBSA-ZUYRUSJRSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)O)CC(=O)N)CCC(=O)N)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N |
Canonical SMILES |
C1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)O)CC(=O)N)CCC(=O)N)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
CYFQNC |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-cysteinyl-tyrosyl-phenylalanyl-glutaminyl-asparaginyl-cysteine-cyclic (1-6)-disulfide pressinoic acid |
Origin of Product |
United States |
Foundational & Exploratory
The Primary Structure and Biological Activities of Pressinoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pressinoic acid is a synthetic, cyclic hexapeptide that represents the 20-membered disulfide-linked macrocyclic ring of the hormone vasopressin. Its primary structure has been well-characterized, and it exhibits notable biological activities, including corticotrophin-releasing factor (CRF)-like activity and oxytocin inhibition. This technical guide provides a detailed examination of the primary structure of this compound, an overview of its known biological functions, and a generalized methodology for its characterization. Due to the limited availability of detailed public data, this document will focus on the foundational knowledge of this compound.
Primary Structure of this compound
The primary structure of a peptide is defined by the linear sequence of its amino acids and any covalent modifications, such as disulfide bonds.[1] this compound is a cyclic hexapeptide with the following amino acid sequence:
{CYS}—{TYR}—{PHE}—{GLN}—{ASN}—{CYS} [2][3]
A critical feature of its structure is a disulfide bridge formed between the thiol groups of the two cysteine residues at positions 1 and 6.[2][3] This covalent linkage creates the cyclic nature of the peptide.
Molecular and Physicochemical Properties
A summary of the key molecular and physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C33H42N8O10S2 | [2][3] |
| Molecular Weight | 774.86 g/mol | [2][3] |
| Amino Acid Sequence | Cys-Tyr-Phe-Gln-Asn-Cys | [2][3] |
| Sequence Shortening | CYFQNC | [2][3] |
| Disulfide Bridge | Cys1-Cys6 | [2][3] |
| CAS Number | 35748-51-7 | [2] |
Biological Activities
This compound has been identified as a biologically active molecule with specific effects on the endocrine system. Its primary reported activities are:
-
Corticotrophin-Releasing Factor (CRF)-like Activity: this compound has been shown to stimulate the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, mimicking the action of CRF.[2]
-
Oxytocin Inhibitor: It also functions as an antagonist of the oxytocin receptor, inhibiting the effects of oxytocin.[2][3] This activity has led to its investigation for potential therapeutic applications, such as in the management of preterm labor.
-
Induction of Maternal Behavior: As a consequence of its oxytocin-inhibiting properties, this compound has been observed to induce maternal behavior.[2][3]
Experimental Protocols
General Workflow for Synthesis and Characterization
The synthesis of this compound would typically follow standard solid-phase peptide synthesis (SPPS) protocols, followed by cyclization to form the disulfide bridge, and subsequent purification and characterization. A logical workflow for this process is depicted in the following diagram.
References
Unveiling Pressinoic Acid: A Technical Guide to its Discovery and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pressinoic acid, the cyclic core of the neurohypophysial hormone vasopressin, represents a significant molecule in the study of peptide hormones and their structure-activity relationships. While not as widely known as its parent hormone, the story of its "discovery" is intrinsically linked to the groundbreaking work on vasopressin that earned Vincent du Vigneaud the Nobel Prize in Chemistry in 1955. This technical guide provides an in-depth exploration of the historical context surrounding the identification of this compound, detailed experimental protocols from key studies, and a summary of its structural and functional characterization.
Historical Context: The Age of Peptide Hormone Discovery
The journey to understanding this compound begins with the broader scientific endeavor to isolate and characterize the active principles of the posterior pituitary gland. In the early 20th century, it was known that pituitary extracts possessed potent physiological effects, including the ability to raise blood pressure (vasopressor activity) and stimulate uterine contractions (oxytocic activity).
The pivotal work in this field was conducted by American biochemist Vincent du Vigneaud and his team at Cornell University Medical College. In the 1940s and 1950s, they undertook the arduous task of isolating and determining the structure of the hormones responsible for these activities. This was an era predating modern automated sequencing and synthesis techniques, relying on meticulous and labor-intensive biochemical methods.
In 1953, du Vigneaud's group successfully elucidated the structure of and synthesized oxytocin, the first polypeptide hormone to be synthesized in a laboratory.[1][2] This was a landmark achievement in biochemistry. Shortly after, in 1954, they achieved the same for vasopressin, the hormone responsible for antidiuretic and vasopressor effects.[3][4]
The structure of arginine vasopressin was revealed to be a nonapeptide with a disulfide bridge between two cysteine residues, forming a six-amino-acid ring with a three-amino-acid tail. This cyclic moiety, the 20-membered disulfide-linked macrocyclic ring, is what came to be known as this compound.[5] The "discovery" of this compound was, therefore, a direct consequence of the structural elucidation of vasopressin. The ability to chemically synthesize vasopressin and its constituent parts, including the cyclic core, opened the door to studying the specific contributions of different parts of the hormone to its overall biological activity.
The Rise of Solid-Phase Peptide Synthesis
The synthesis of vasopressin and its analogues, including this compound, was initially a complex undertaking using solution-phase chemistry. However, the landscape of peptide synthesis was revolutionized in the early 1960s by R. Bruce Merrifield's development of solid-phase peptide synthesis (SPPS). This technique, for which Merrifield was awarded the Nobel Prize in Chemistry in 1984, involves building a peptide chain on an insoluble polymer resin. This greatly simplifies the purification process at each step of the synthesis, as reagents and byproducts can be washed away while the growing peptide remains attached to the solid support. The advent of SPPS made peptides like this compound much more accessible for research purposes.
Key Experimental Studies on this compound
Two seminal papers, decades apart, mark the key milestones in the direct investigation of this compound as a distinct chemical entity: a 1972 study on its biological activity and a 1986 paper detailing its precise three-dimensional structure.
Corticotrophin-Releasing Activity (Saffran et al., 1972)
In 1972, a study by Saffran and colleagues reported that this compound, described as a synthetic hexapeptide corresponding to the ring of vasopressin, exhibited potent corticotrophin-releasing activity in vitro.
The following protocol is based on the methodology described in the 1972 Biochemical and Biophysical Research Communications paper.
-
Pituitary Gland Preparation:
-
Single halved pituitary glands from female CFE rats (100-150 g) were used.
-
The glands were pre-incubated for two hours in Krebs-Ringer-bicarbonate-glucose (2%) medium.
-
The incubation was carried out under an atmosphere of 5% CO₂ in O₂.
-
-
Incubation with Peptides:
-
Following pre-incubation, the pituitary halves were incubated for one-hour periods with the test substances.
-
The substances tested included lysine vasopressin (300 ng) and this compound.
-
A one-hour "wash" period was included between incubations with different substances.
-
-
Assessment of Corticotrophin Release:
-
The media from the pituitary incubations, containing the released corticotrophin, were collected.
-
These media were then added to rat adrenal quarters that were being superfused.
-
The steroidogenic response of the adrenal quarters was measured to quantify the amount of corticotrophin released.
-
-
Control for Direct Adrenal Effects:
-
To measure the direct steroidogenic effect of the peptides on the adrenal tissue and the unstimulated release of corticotrophin, the peptide was added to the media from a pituitary tissue that had been incubated for one hour without the peptide.
-
The 1972 study demonstrated that this compound exhibited corticotrophin-releasing activity at specific concentrations.
| Peptide | Dose (ng/mL) | Corticotrophin-Releasing Activity |
| This compound | 3 | Active |
| This compound | 30 | Active |
Molecular Conformation by X-ray Crystallography (Langs et al., 1986)
A 1986 paper in Science by Langs and colleagues provided the first high-resolution look at the three-dimensional structure of this compound, determined by single-crystal X-ray diffraction. This study was crucial in understanding the conformational basis for the biological activities of vasopressin-like hormones.
The following is a generalized protocol for single-crystal X-ray diffraction, as would have been employed in the 1980s for a peptide of this nature.
-
Crystallization:
-
The this compound peptide is dissolved in a suitable solvent.
-
The solution is brought to a state of supersaturation, from which crystals can form. This is typically achieved through techniques such as vapor diffusion (hanging drop or sitting drop), slow evaporation, or solvent layering.
-
The process can take days to weeks, and finding the optimal conditions (e.g., pH, temperature, precipitating agents) is often a matter of trial and error.
-
-
X-ray Data Collection:
-
A single, high-quality crystal is selected and mounted on a goniometer.
-
The crystal is placed in a beam of monochromatic X-rays.
-
As the crystal is rotated in the X-ray beam, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a pattern of spots of varying intensities.
-
These diffraction patterns are recorded on a detector (historically, photographic film, but by the 1980s, electronic detectors were becoming more common).
-
-
Structure Determination and Refinement:
-
The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule.
-
From this map, the positions of the individual atoms can be determined.
-
The initial model of the structure is then refined using computational methods to improve the fit between the calculated and observed diffraction data.
-
The 1986 study revealed key structural features of the this compound molecule.
| Structural Feature | Description |
| Ring Structure | 20-membered macrocyclic ring |
| Stabilization | Two intramolecular hydrogen bonds |
| Beta-Bends | - Type I beta-bend centered on Gln4 and Asn5- Highly distorted type II' bend centered on Phe3 and Gln4 |
| Tyr2 Side Chain | Extended away from the ring system ("pressor conformation") |
| Phe3 Side Chain | Stabilizes the Tyr2 side chain through hydrophobic interaction |
| Asn5 Side Chain | Lies over the molecule, forming a strong hydrogen bond to the nitrogen of Tyr2 |
Signaling Pathways: A Vasopressin Perspective
As this compound is the cyclic core of vasopressin, its biological activities are best understood in the context of the vasopressin receptors. There is no evidence to suggest that this compound has its own unique receptor or signaling pathway. Instead, its effects are likely mediated through its interaction with the vasopressin receptors, albeit with different affinity and efficacy compared to the full vasopressin hormone.
Vasopressin exerts its effects through two main G protein-coupled receptors (GPCRs): the V1 and V2 receptors.
Vasopressin V1 Receptor Signaling
The V1 receptor is primarily found on vascular smooth muscle cells and is responsible for the vasopressor (blood pressure-raising) effects of vasopressin. Its signaling cascade is as follows:
-
Ligand Binding: Vasopressin binds to the V1 receptor.
-
G Protein Activation: The receptor activates a Gq protein.
-
Phospholipase C Activation: The activated Gq protein stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
-
Protein Kinase C Activation: DAG and Ca²⁺ activate protein kinase C (PKC).
-
Cellular Response: The increase in intracellular Ca²⁺ and activation of PKC in smooth muscle cells leads to contraction.
Vasopressin V2 Receptor Signaling
The V2 receptor is primarily located on the principal cells of the collecting ducts in the kidneys and mediates the antidiuretic effects of vasopressin.
-
Ligand Binding: Vasopressin binds to the V2 receptor.
-
G Protein Activation: The receptor activates a Gs protein.
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase converts ATP to cyclic AMP (cAMP).
-
Protein Kinase A Activation: cAMP activates protein kinase A (PKA).
-
Aquaporin-2 Translocation: PKA phosphorylates proteins that promote the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells.
-
Cellular Response: The increased number of AQP2 channels in the membrane increases water reabsorption from the urine back into the bloodstream.
Conclusion
The study of this compound provides a fascinating window into the history of peptide chemistry and pharmacology. Its "discovery" was not a singular event but rather an outcome of the meticulous work that unveiled the structure of its parent hormone, vasopressin. The subsequent chemical synthesis of this compound, facilitated by innovations like solid-phase peptide synthesis, allowed for the investigation of its intrinsic biological activities and its three-dimensional structure. While it does not possess the full range of activities of vasopressin, its ability to elicit a corticotrophin-releasing response and its defined conformation have provided valuable insights into the structure-activity relationships of this important class of hormones. The detailed experimental protocols and structural data presented here offer a technical foundation for researchers and drug development professionals interested in the continuing exploration of vasopressin analogues and their therapeutic potential.
Experimental Workflow: From Synthesis to Activity Assay
The overall process of studying a synthetic peptide like this compound in the 1970s would have followed a logical progression from its chemical creation to the assessment of its biological effects.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Cytoplasmic and nuclear signaling pathways of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Significance of Cys-Tyr-Phe-Gln-Asn-Cys (Oxytocin)
Introduction
The peptide with the amino acid sequence Cys-Tyr-Phe-Gln-Asn-Cys is a cyclic nonapeptide hormone known as Oxytocin (OXT). The cysteine residues at positions 1 and 6 form a disulfide bridge, creating a cyclic structure essential for its biological activity.[1] Synthesized primarily in the magnocellular neurosecretory cells of the supraoptic and paraventricular nuclei of the hypothalamus, it is stored and released into the bloodstream from the posterior pituitary gland.[2] While renowned for its critical roles in uterine contraction during childbirth and lactation, Oxytocin's physiological significance extends to a wide array of processes, including social bonding, cardiovascular regulation, and metabolism.[3][4] This guide provides a comprehensive overview of its biological functions, signaling pathways, quantitative data, and key experimental protocols.
Core Biological Significance
Oxytocin's actions are mediated through the Oxytocin Receptor (OXTR), a G-protein-coupled receptor (GPCR).[3] Its diverse functions are a subject of intensive research, with implications for therapeutics in various clinical contexts.[4]
-
Parturition and Lactation : Oxytocin is crucial for childbirth, where it stimulates strong contractions of the uterine smooth muscle.[1] Postpartum, it facilitates milk ejection by contracting the myoepithelial cells surrounding the mammary alveoli.[1]
-
Social and Behavioral Modulation : Often termed the "social bonding" hormone, Oxytocin plays a key role in modulating social behaviors such as trust, generosity, and maternal behavior.[2] Its signaling network is implicated in the pathophysiology of several neuropsychiatric disorders with social deficits, including autism spectrum disorder and schizophrenia.[5][6][7]
-
Cardiovascular Regulation : In the cardiovascular system, Oxytocin signaling is associated with vasodilation and a reduction in the force and rate of heart contraction, contributing to the regulation of blood pressure.[3][8]
-
Metabolic Homeostasis : Emerging evidence indicates that Oxytocin modulates pancreatic β-cell function and lipid metabolism, suggesting potential therapeutic applications for diabetes and dyslipidemia.[4] It also stimulates glucose uptake in skeletal muscle cells.[8]
-
Neuromodulation and Stress Response : Oxytocin regulates the hypothalamo-pituitary-adrenal (HPA) axis, modulating behavioral responses to stress.[2] It can also reduce levels of stress hormones like cortisol.[1]
Signaling Pathways
The binding of Oxytocin to its receptor, OXTR, initiates a cascade of intracellular events. The primary signaling pathway involves the activation of G-proteins of the Gq/11 family.
-
Gq/PLC/IP3 Pathway : This is the main signaling cascade.[3]
-
Oxytocin binds to the OXTR.
-
The receptor activates the Gαq subunit of the associated G-protein.
-
Activated Gαq stimulates Phospholipase C (PLC).
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][9]
-
The resulting increase in cytosolic Ca2+ is a key event in processes like smooth muscle contraction.[10]
-
-
Other Associated Pathways :
-
MAPK and RhoA/Rho Kinase Pathways : These pathways are also activated and contribute to increased prostaglandin production and the direct contractile effect on myometrial cells.[3]
-
Cardiovascular Pathways : In the cardiovascular system, OXTR activation is linked to the ANP-cGMP and NO-cGMP pathways, which mediate its effects on heart rate and vasodilation.[3][8]
-
Quantitative Data
The following tables summarize key quantitative data for Oxytocin, providing insights into its receptor interactions and pharmacokinetic profile.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Species/Tissue | Assay Method | Affinity (Ki / Kd) | Reference |
| Oxytocin | OXTR | Syrian Hamster (Brain) | Competition Binding | Ki: 4.28 nM | [11][12] |
| Oxytocin | OXTR | Rat (Left Ventricle) | Radioligand Binding | Kd: ~1 nM (high affinity) | [13] |
| Oxytocin | OXTR | Human (Myometrium, term) | Radioligand Binding | Kd: 0.56 - 1.6 nM | [14] |
| Oxytocin | V1aR | Syrian Hamster (Brain) | Competition Binding | Ki: 495.2 nM | [11][12] |
| Arginine Vasopressin (AVP) | OXTR | Syrian Hamster (Brain) | Competition Binding | Ki: 36.1 nM | [11][12] |
Note: Binding affinities can vary significantly depending on the species, tissue, and experimental methodology used.[14]
Table 2: Pharmacokinetic Parameters in Humans
| Parameter | Subject Group | Value | Reference |
| Metabolic Clearance Rate (MCR) | Men | 27 ± 1.8 ml/kg/min | [15] |
| Metabolic Clearance Rate (MCR) | Nonpregnant Women | 20.6 ± 2.8 ml/kg/min | [15] |
| Metabolic Clearance Rate (MCR) | Pregnant Women (term) | 23.1 ± 2.6 ml/kg/min | [15] |
| Biological Half-life | General | 3 to 10 minutes | [1] |
| Volume of Distribution (Vd) | Women at Caesarean Delivery | 156.1 L | [16] |
| Clearance | Women at Caesarean Delivery | 83 ml/s | [16] |
Experimental Protocols
Detailed methodologies are critical for the accurate study of Oxytocin's biological effects.
Protocol 1: Radioligand Competition Binding Assay for OXTR
This protocol is designed to determine the binding affinity (Ki) of a test compound for the Oxytocin receptor.
1. Materials:
-
Cell membranes expressing human OXTR.
-
Radioligand: [³H]Oxytocin or a selective radio-labeled antagonist (e.g., [¹²⁵I]OTA).[17][18]
-
Unlabeled Oxytocin (for standard curve).
-
Test compounds.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and counter.
2. Procedure:
-
Preparation : Prepare serial dilutions of the unlabeled Oxytocin and test compounds in the binding buffer.
-
Reaction Setup : In a 96-well plate, add in order:
-
50 µL Binding Buffer (for total binding) OR 50 µL of a high concentration of unlabeled Oxytocin (for non-specific binding) OR 50 µL of test compound dilution.
-
50 µL of the radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation : Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Termination : Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Washing : Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification : Allow filters to dry. Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium ([Ca²⁺]i) in response to OXTR activation.
1. Materials:
-
Human cells expressing OXTR (e.g., cultured myometrial cells or a stable cell line like HEK293-OXTR).[9][10]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pluronic F-127.
-
Physiological salt solution (PSS) or Hank's Balanced Salt Solution (HBSS), with and without Ca²⁺.
-
Oxytocin and other test agonists/antagonists.
-
Fluorescence microscope or plate reader with kinetic reading capabilities.
2. Procedure:
-
Cell Plating : Plate cells onto glass coverslips or clear-bottomed 96-well plates and grow to 70-90% confluency.
-
Dye Loading : Incubate cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 in PSS for 30-60 minutes at 37°C in the dark.
-
Washing : Wash the cells twice with PSS to remove extracellular dye.
-
Baseline Measurement : Place the coverslip/plate in the measurement device. Perfuse with PSS and record the baseline fluorescence ratio (e.g., excitation at 340/380 nm, emission at 510 nm for Fura-2).
-
Agonist Application : Apply Oxytocin or the test compound to the cells.[10]
-
Kinetic Measurement : Record the change in fluorescence ratio over time. A sharp increase indicates a rise in [Ca²⁺]i.
-
Control Experiments : To distinguish between Ca²⁺ influx and release from internal stores, perform experiments in Ca²⁺-free PSS.[9][10]
3. Data Analysis:
-
The fluorescence ratio (F340/F380) is proportional to the [Ca²⁺]i.
-
Quantify the response by measuring the peak amplitude of the ratio change from baseline.
-
For dose-response experiments, plot the peak amplitude against the log concentration of Oxytocin to determine the EC₅₀ value.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEGG PATHWAY: Oxytocin signaling pathway - Homo sapiens (human) [kegg.jp]
- 4. Oxytocin Signaling Pathway: From Cell Biology to Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxytocin: Narrative Expert Review of Current Perspectives on the Relationship with Other Neurotransmitters and the Impact on the Main Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. KEGG PATHWAY: map04921 [genome.jp]
- 9. Characterization of an oxytocin-induced rise in [Ca2+]i in single human myometrium smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Oxytocin receptor binding in rat and human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics of oxytocin in the human subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A study of the pharmacokinetics and pharmacodynamics of oxytocin at elective caesarean delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
Pressinoic Acid: An In-depth Technical Guide on the Cyclic Core of Vasopressin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Structure of Pressinoic Acid and its Relation to Vasopressin
Arginine vasopressin is a nonapeptide with the sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂. The disulfide bond between the two cysteine residues at positions 1 and 6 creates the cyclic structure known as this compound.[2][3] The C-terminal tripeptide, Pro-Arg-Gly-NH₂, is attached to the cysteine at position 6.
The conformation of this compound has been determined by X-ray diffraction, revealing a structure stabilized by intramolecular hydrogen bonds.[1] A critical aspect of its conformation is the orientation of the tyrosine (Tyr²) side chain, which extends away from the ring system. This "pressor conformation" is stabilized by a hydrophobic interaction with the phenylalanine (Phe³) side chain and is considered a determinant for the pressor (vasoconstrictive) activity of vasopressin-like hormones.[1]
However, the absence of the C-terminal tripeptide in this compound is the primary reason for its lack of significant biological activity.[1] Structure-activity relationship studies on vasopressin and its analogs have consistently highlighted the essential role of the C-terminal tail for receptor binding and activation.[4] The basicity and length of this tail are critical for affinity and potency at vasopressin receptors.[4]
Biological Activity of this compound
Current scientific literature suggests that this compound itself is biologically inactive, particularly concerning the pressor and antidiuretic activities characteristic of vasopressin.[1] The loss of the C-terminal tripeptide, which is crucial for receptor interaction, is the principal reason for this inactivity. While the cyclic core maintains a conformation that is partly conducive to the "pressor" activity, it lacks the necessary molecular determinants for effective receptor binding and signal transduction.[1]
To date, there is a notable absence of published studies providing quantitative data on the binding affinity of isolated this compound to vasopressin V1a or V2 receptors. Consequently, the following tables for quantitative data are presented as templates that would be used to summarize such data should it be generated through experimental investigation.
Quantitative Data (Hypothetical)
Table 1: Hypothetical Binding Affinity of this compound for Vasopressin Receptors
| Compound | Receptor Subtype | Radioligand | Ki (nM) |
| This compound | Human V1a | [³H]-Arginine Vasopressin | Not Determined |
| This compound | Human V2 | [³H]-Arginine Vasopressin | Not Determined |
| Arginine Vasopressin | Human V1a | [³H]-Arginine Vasopressin | ~1-5 |
| Arginine Vasopressin | Human V2 | [³H]-Arginine Vasopressin | ~0.5-2 |
Table 2: Hypothetical Functional Activity of this compound at Vasopressin Receptors
| Compound | Receptor Subtype | Assay Type | EC₅₀ (nM) | % Maximal Response (vs. AVP) |
| This compound | Human V1a | Calcium Mobilization | Not Determined | Not Determined |
| This compound | Human V2 | cAMP Accumulation | Not Determined | Not Determined |
| Arginine Vasopressin | Human V1a | Calcium Mobilization | ~1-10 | 100% |
| Arginine Vasopressin | Human V2 | cAMP Accumulation | ~0.1-1 | 100% |
Experimental Protocols
To formally assess the binding affinity and functional activity of this compound, standard pharmacological assays for G-protein coupled receptors (GPCRs) would be employed. The following are detailed, generalized protocols that could be adapted for the study of this compound.
Radioligand Binding Assay for Vasopressin Receptors
This protocol describes a competitive binding assay to determine the affinity of this compound for V1a and V2 vasopressin receptors expressed in a recombinant cell line (e.g., CHO or HEK293 cells).
Materials:
-
Cell membranes expressing human V1a or V2 receptors
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP)
-
Unlabeled competitor: Arginine Vasopressin (for determining non-specific binding) and this compound (test compound)
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare cell membrane homogenates from cells overexpressing the receptor of interest. Determine protein concentration using a standard method (e.g., Bradford assay).
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
A range of concentrations of unlabeled this compound.
-
A fixed concentration of [³H]-AVP (typically at or below its Kd value).
-
Cell membranes (typically 10-50 µg of protein per well).
-
-
For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of unlabeled AVP (e.g., 1 µM).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Functional Assay: V1a Receptor-Mediated Calcium Mobilization
This protocol measures the ability of this compound to stimulate the V1a receptor, which couples to Gq/11 and leads to an increase in intracellular calcium.
Materials:
-
Cells stably expressing the human V1a receptor (e.g., CHO-V1a).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and Arginine Vasopressin (positive control).
-
A fluorescent plate reader capable of kinetic reads.
Procedure:
-
Seed the CHO-V1a cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound and AVP in assay buffer.
-
Place the plate in the fluorescent plate reader and initiate kinetic reading of fluorescence intensity.
-
After establishing a baseline reading, add the different concentrations of this compound or AVP to the wells.
-
Continue to monitor the fluorescence intensity for several minutes to capture the peak calcium response.
-
Analyze the data by plotting the change in fluorescence as a function of agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and maximal response.
Functional Assay: V2 Receptor-Mediated cAMP Accumulation
This protocol measures the ability of this compound to stimulate the V2 receptor, which couples to Gs and leads to an increase in intracellular cyclic AMP (cAMP).
Materials:
-
Cells stably expressing the human V2 receptor (e.g., HEK293-V2).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
This compound and Arginine Vasopressin (positive control).
Procedure:
-
Seed the HEK293-V2 cells in a 96-well plate and grow to the desired density.
-
Remove the growth medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor for a short period.
-
Add serial dilutions of this compound or AVP to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's protocol.
-
Analyze the data by plotting the cAMP concentration as a function of agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and maximal response.
Signaling Pathways
The interaction of vasopressin with its receptors initiates distinct signaling cascades. Although this compound is not expected to activate these pathways, understanding them is crucial for the design of functional assays.
V1a Receptor Signaling Pathway
Caption: V1a receptor signaling cascade leading to increased intracellular calcium.
V2 Receptor Signaling Pathway
Caption: V2 receptor signaling cascade leading to increased cAMP and water reabsorption.
Conclusion
This compound, as the cyclic core of vasopressin, provides a critical structural scaffold for the hormone. However, the available evidence strongly indicates that it lacks the C-terminal tripeptide necessary for significant biological activity at vasopressin receptors. While direct quantitative data on its receptor binding and functional effects are absent from the current scientific literature, this guide provides the necessary theoretical background and detailed experimental protocols for a thorough investigation. For researchers in drug development, understanding the inactivity of this core structure reinforces the importance of the exocyclic tail in the design of potent and selective vasopressin receptor agonists and antagonists. Further studies, should they be undertaken, would provide valuable data to complete our understanding of the minimalist requirements for vasopressin receptor interaction.
References
- 1. Structure of this compound: the cyclic moiety of vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships of novel vasopressin antagonists containing C-terminal diaminoalkanes and (aminoalkyl)guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Pressinoic Acid Conformation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pressinoic acid, a synthetic cyclic hexapeptide, represents the 20-membered disulfide-linked macrocyclic ring of the neurohypophysial hormone vasopressin. Its chemical formula is C₃₃H₄₂N₈O₁₀S₂, with a molecular weight of 774.86 g/mol [1]. The canonical SMILES representation is Cys-Tyr-Phe-Gln-Asn-Cys, with a disulfide bridge between the two cysteine residues[1]. Functionally, this compound exhibits corticotrophin-releasing activity and acts as an oxytocin inhibitor, making it a molecule of significant interest in endocrinological and pharmacological research[1]. Understanding the conformational landscape of this compound is crucial for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutics targeting the vasopressin and oxytocin systems.
This technical guide provides a comprehensive overview of the in silico methodologies for modeling the conformation of this compound. It details experimental protocols for computational analysis and presents relevant data in a structured format. Furthermore, it visualizes key workflows and biological pathways using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.
In Silico Modeling Workflow for this compound
The conformational analysis of a cyclic peptide like this compound involves a multi-step computational workflow designed to explore its potential three-dimensional structures and identify low-energy, biologically relevant conformations.
Experimental Protocols
Initial Structure Preparation
-
2D to 3D Conversion : The 2D chemical structure of this compound, obtained from its SMILES string, is converted into an initial 3D conformation using molecular modeling software such as Avogadro, ChemDraw, or the builder functionalities within molecular dynamics packages.
-
Protonation State Assignment : The protonation states of ionizable residues (in this case, the N-terminus, C-terminus, and any relevant side chains) are assigned based on a physiological pH of 7.4. This can be accomplished using tools like PROPKA or H++ web servers.
Conformational Search
The goal of the conformational search is to explore the vast conformational space of the cyclic peptide to identify a diverse set of low-energy structures.
-
Systematic Search : This method involves systematically rotating all rotatable bonds by a defined increment. While thorough, it can be computationally expensive for a hexapeptide.
-
Stochastic Search (e.g., Monte Carlo) : This approach involves random changes to the molecular geometry followed by energy minimization. The new conformation is accepted or rejected based on the Metropolis criterion. This is often more efficient for larger molecules.
Energy Minimization and Refinement
Each conformation generated during the search is subjected to energy minimization to relieve any steric clashes and to find the nearest local energy minimum.
-
Force Field Minimization : A molecular mechanics force field (e.g., AMBER, CHARMM, GROMOS) is used to calculate the potential energy of the molecule and find a local energy minimum. The steepest descent and conjugate gradient algorithms are commonly employed.
-
Quantum Mechanical (QM) Calculations : For a more accurate energy evaluation of the lowest-energy conformers, single-point energy calculations or geometry optimizations can be performed using quantum mechanical methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of this compound in a simulated physiological environment.
-
System Solvation : The minimized structure of this compound is placed in a periodic box of explicit solvent (e.g., TIP3P water model) and counter-ions are added to neutralize the system.
-
Equilibration : The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is equilibrated to 1 atm (NPT ensemble). This is typically done in a stepwise manner with restraints on the peptide to allow the solvent to relax.
-
Production MD : Once equilibrated, the restraints are removed, and a long-timescale simulation (typically hundreds of nanoseconds to microseconds) is run to sample the conformational landscape of the peptide.
Analysis of Results
The trajectory from the MD simulation is analyzed to extract meaningful information about the conformational preferences of this compound.
-
Clustering Analysis : The trajectory is clustered based on the root-mean-square deviation (RMSD) of the backbone atoms to identify the most populated conformational families.
-
Free Energy Landscape : A free energy landscape can be constructed by projecting the trajectory onto two or more collective variables (e.g., principal components from PCA, or radius of gyration) to visualize the energy barriers between different conformational states.
-
Structural Property Analysis : Various structural properties such as hydrogen bonds, salt bridges, solvent accessible surface area (SASA), and dihedral angle distributions are analyzed to characterize the different conformations.
Data Presentation
Table 1: Representative Conformational Energy Data for a Cyclic Pentapeptide (Cyclic Pentaglycine) in Different Phases.
| Phase | Conformational Entropy (Sconf) (kcal mol⁻¹) | Translational/Rotational Entropy (Str) (cal mol⁻¹ K⁻¹) |
| Aqueous | 15.87 | ~30 |
| Droplet | 3.01 | ~30 |
Data adapted from a study on cyclic pentaglycine, illustrating the change in conformational entropy upon phase transition[2]. This type of data can be calculated for this compound from MD simulations.
Table 2: Representative Binding Affinities (Ki in nM) of Vasopressin and Oxytocin Analogs at their Respective Receptors.
| Ligand | Receptor | Binding Affinity (Ki, nM) |
| Arginine Vasopressin (AVP) | Vasopressin V1a Receptor | ~1 |
| Arginine Vasopressin (AVP) | Oxytocin Receptor | ~3 |
| Oxytocin (OT) | Oxytocin Receptor | ~0.8 |
| Oxytocin (OT) | Vasopressin V1a Receptor | ~20 |
| Atosiban (Oxytocin Antagonist) | Oxytocin Receptor | ~3.6 |
| L-368,899 (Oxytocin Antagonist) | Oxytocin Receptor | 12.4 |
This table presents a compilation of binding affinity data from various sources for illustrative purposes[3][4][5][6]. The binding affinity of this compound to these receptors could be predicted using molecular docking and free energy calculation methods.
Signaling Pathways
This compound's biological activities are mediated through its interaction with specific signaling pathways. As a corticotrophin-releasing agent, it influences the Hypothalamic-Pituitary-Adrenal (HPA) axis. As an oxytocin inhibitor, it antagonizes the oxytocin receptor signaling cascade.
Corticotropin-Releasing Hormone (CRH) Signaling Pathway
This compound's corticotrophin-releasing activity suggests it may directly or indirectly stimulate the release of Adrenocorticotropic Hormone (ACTH) from the pituitary, a process initiated by Corticotropin-Releasing Hormone (CRH).
Oxytocin Receptor (OTR) Signaling Pathway (Inhibition by this compound)
As an oxytocin inhibitor, this compound is expected to antagonize the oxytocin receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.
Conclusion
The in silico modeling of this compound conformation is a powerful approach to understanding its structural and dynamic properties, which are intimately linked to its biological function. By employing a systematic computational workflow encompassing conformational searching, energy minimization, and molecular dynamics simulations, researchers can identify the predominant conformations of this cyclic peptide. The integration of these computational predictions with experimental data and knowledge of the relevant signaling pathways, such as the CRH and oxytocin pathways, will be instrumental in the development of novel and more potent modulators of the vasopressin and oxytocin systems for therapeutic applications. This guide provides a foundational framework for such investigations, empowering researchers to delve deeper into the molecular intricacies of this compound and its analogs.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Effects of Conformational Constraint on Peptide Solubility Limits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vasopressin and Oxytocin Receptors [sigmaaldrich.com]
Unraveling the Molecular Interactions of Pressinoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pressinoic acid, a synthetic hexapeptide, is the cyclic moiety of the neurohypophysial hormone vasopressin.[1] It has garnered interest for its distinct biological activities, notably as a potent corticotrophin-releasing factor and an inhibitor of oxytocin-induced behaviors.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's receptor interactions, summarizing key experimental findings and postulating its mechanism of action based on its known biological targets. While direct, high-resolution data on the specific binding sites of this compound is limited in publicly available literature, this document consolidates the existing knowledge to guide future research and drug development efforts.
Predicted Receptor Binding and Mechanism of Action
Direct structural elucidation of the binding pocket of this compound on its target receptors has not been extensively reported. However, based on its demonstrated biological activities, the primary targets are predicted to be the Corticotropin-Releasing Hormone Receptor 1 (CRH-R1) and the Oxytocin Receptor (OTR) .
This compound's ability to stimulate the release of corticotrophin suggests an agonistic interaction with CRH-R1, a G-protein coupled receptor (GPCR). Upon binding, it is hypothesized to induce a conformational change in the receptor, activating the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the synthesis and secretion of corticotropin (ACTH).
Conversely, its inhibitory effect on oxytocin-induced maternal behavior points towards an antagonistic relationship with the oxytocin receptor, another GPCR. In this scenario, this compound would bind to the OTR without inducing the conformational change necessary for signal transduction. By occupying the binding site, it would prevent the endogenous ligand, oxytocin, from binding and activating the Gq alpha subunit, thereby inhibiting the phospholipase C (PLC) signaling cascade.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activity of this compound.
| Biological Activity | Assay System | Effective Concentration | Reference |
| Corticotrophin-releasing activity | In vitro pituitary gland incubation | 3 and 30 ng/mL | [2] |
Signaling Pathways
The predicted signaling pathways for this compound's dual activities are illustrated below.
Experimental Protocols
The following is a detailed methodology for an in vitro assay used to determine the corticotrophin-releasing activity of this compound, as described in the literature.[2]
Objective: To assess the ability of this compound to stimulate the release of corticotrophin from isolated pituitary glands.
Materials:
-
Krebs-Ringer-bicarbonate-glucose (2%) medium
-
Single halved pituitary glands from female CFE rats (100-150 g)
-
Lysine vasopressin (as a positive control)
-
This compound solution
-
Rat adrenal quarters for superfusion
-
Carbon dioxide (5%) in oxygen gas mixture
Procedure:
-
Pre-incubation: Single halved pituitary glands are pre-incubated for two hours in Krebs-Ringer-bicarbonate-glucose medium under a 5% CO2 in O2 atmosphere.
-
Incubation Periods: The pituitary halves are then subjected to a series of one-hour incubation periods.
-
A one-hour incubation with 300 ng of lysine vasopressin.
-
A one-hour incubation with the this compound sample.
-
-
Wash Period: The incubations are separated by a one-hour wash period in fresh medium.
-
Corticotrophin Bioassay:
-
The media collected from the pituitary incubations are added to rat adrenal quarters that are being superfused.
-
The steroidogenic response (corticotrophin release) is then estimated.
-
-
Control Measures:
-
The steroidogenic effect of the unstimulated release of corticotrophin by the pituitary tissue is measured.
-
The potential direct steroidogenic effect of the peptide on the adrenal tissue is measured by adding the peptide to the media from pituitary tissue that was incubated for one hour without the peptide.
-
Conclusion
While the precise molecular interactions of this compound at its receptor binding sites remain to be fully elucidated, its established biological activities provide a strong foundation for predicting its engagement with the CRH-R1 and OTR. The information and protocols presented in this guide are intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and similar peptide-based compounds. Further studies employing techniques such as site-directed mutagenesis, computational modeling, and co-crystallization will be instrumental in defining the specific amino acid residues and conformational changes that govern the binding and functional outcomes of this compound.
References
Synthetic Pressinoic Acid: A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pressinoic acid, the cyclic disulfide moiety of the hormone vasopressin, is a synthetic hexapeptide with the sequence Cys-Tyr-Phe-Gln-Asn-Cys. It has garnered significant interest in pharmacological research due to its notable biological activities, including potent corticotrophin-releasing activity and its function as an oxytocin inhibitor.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of synthetic this compound, along with detailed experimental protocols for its synthesis and analysis, and a visualization of its proposed signaling pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. While specific experimental values for some properties are not extensively reported in the literature, this section summarizes the available data and outlines standard methods for their determination.
Table 1: Physicochemical Properties of Synthetic this compound
| Property | Value/Information | Experimental Protocol Reference |
| Molecular Formula | C₃₃H₄₂N₈O₁₀S₂ | - |
| Molecular Weight | 774.86 g/mol | - |
| Appearance | Expected to be a white to off-white powder. | Visual Inspection |
| Solubility | Soluble in water.[1] For hydrophobic peptides, dissolving in a small amount of DMSO followed by dilution with water, or using 10-30% acetic acid may be effective.[2] | General Solubility Assay |
| Melting Point | Not explicitly reported. Pure crystalline peptides typically have a sharp melting point.[3][4] | Capillary Melting Point Determination[3][4][5][6] |
| pKa | Not explicitly reported. The pKa of a peptide is a composite of the pKa values of its ionizable groups (N-terminus, C-terminus, and side chains of Tyr, Cys, Gln, Asn). | Potentiometric Titration or Spectrophotometry[7][8] |
| LogP (Octanol-Water Partition Coefficient) | Not explicitly reported. This value indicates the lipophilicity of the molecule. | Shake-Flask Method followed by HPLC analysis[9] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized using solid-phase peptide synthesis (SPPS), a widely adopted method for peptide production.[10][11][12][13][14]
Experimental Workflow: Solid-Phase Peptide Synthesis of this compound
Caption: Solid-Phase Synthesis Workflow for this compound.
Methodology:
-
Resin Preparation: Start with a suitable resin, such as a 2-chlorotrityl chloride resin, and swell it in a non-polar solvent like dichloromethane (DCM).
-
First Amino Acid Attachment: Attach the first amino acid, Fmoc-Cys(Trt)-OH, to the resin.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the attached cysteine using a piperidine solution in dimethylformamide (DMF).
-
Peptide Chain Elongation: Sequentially couple the subsequent Fmoc-protected amino acids (Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH, and Fmoc-Cys(Trt)-OH) using a coupling agent such as HBTU/HATU in the presence of a base like DIPEA. Each coupling step is followed by an Fmoc deprotection step.
-
Cleavage and Deprotection: Once the linear peptide is assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Cyclization: The linear, deprotected peptide is then subjected to oxidative cyclization to form the disulfide bond between the two cysteine residues. This can be achieved by air oxidation in a dilute aqueous solution at a slightly alkaline pH.
-
Purification and Analysis: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Analytical Methods
a. High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for the purification and purity assessment of synthetic this compound.[15][16][17][18][19]
Methodology:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of two solvents is commonly employed:
-
Solvent A: Water with 0.1% Trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient: A linear gradient from a low percentage of Solvent B to a high percentage over a set time (e.g., 30 minutes) is used to elute the peptide.
-
Detection: The peptide is detected by UV absorbance at a wavelength of 220 or 280 nm.
-
Sample Preparation: The lyophilized peptide is dissolved in Solvent A.
b. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of this compound.[20][21][22][23][24]
Methodology:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
Data Acquisition: Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts, coupling constants, and nuclear Overhauser effects are analyzed to confirm the amino acid sequence and the three-dimensional structure of the cyclic peptide.
Biological Activity and Signaling Pathways
Corticotrophin-Releasing Activity
This compound exhibits potent corticotrophin-releasing activity.[1] It is proposed to act on the corticotroph cells of the anterior pituitary to stimulate the release of adrenocorticotropic hormone (ACTH).[25][26][27][28][29]
Proposed Signaling Pathway: this compound-Induced ACTH Release
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. uoanbar.edu.iq [uoanbar.edu.iq]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. thinksrs.com [thinksrs.com]
- 7. researchgate.net [researchgate.net]
- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 9. acdlabs.com [acdlabs.com]
- 10. elearning.uniroma1.it [elearning.uniroma1.it]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. chem.uci.edu [chem.uci.edu]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. nacalai.com [nacalai.com]
- 16. A HPLC method for the determination of 9-cis retinoic acid (ALRT1057) and its 4-oxo metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. ijpsonline.com [ijpsonline.com]
- 19. mdpi.com [mdpi.com]
- 20. NMR study of the binding of all-trans-retinoic acid to type II human cellular retinoic acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubsapp.acs.org [pubsapp.acs.org]
- 22. google.com [google.com]
- 23. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001852) [hmdb.ca]
- 24. Retinoic acid(302-79-4) 1H NMR spectrum [chemicalbook.com]
- 25. Corticotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 26. Corticotropin-Releasing Hormone: Biology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 27. news-medical.net [news-medical.net]
- 28. On the role of the corticotropin-releasing hormone signalling system in the aetiology of inflammatory skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 29. taylorandfrancis.com [taylorandfrancis.com]
Pressinoic Acid and its Role in Corticotrophin-Releasing Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth exploration of pressinoic acid and its relationship to corticotrophin-releasing activity. While this compound itself is the foundational cyclic structure of the potent neurohormone arginine vasopressin (AVP), current scientific evidence indicates that it is AVP, and not isolated this compound, that exerts significant effects on the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. This document will elucidate the structural relationship between these molecules, detail the well-documented corticotrophin-releasing activity of arginine vasopressin, and provide comprehensive experimental context for researchers in the field.
This compound: The Inactive Core of Arginine Vasopressin
This compound is a 20-membered, disulfide-linked macrocyclic ring system that forms the core of arginine vasopressin.[1] AVP is a nonapeptide hormone composed of this cyclic structure with an attached C-terminal tripeptide tail (Pro-Arg-Gly-NH2).[1][2][3]
Structural studies have revealed that the absence of this C-terminal tripeptide in this compound leads to a conformational change, specifically in the orientation of the asparagine (Asn5) side chain.[1] This alteration, combined with the loss of the tripeptide itself, is believed to be the reason for this compound's lack of significant biological activity, including pressor and corticotrophin-releasing functions.[1] Therefore, while this compound is a key structural component, it is considered the inactive precursor to the biologically active AVP.
Arginine Vasopressin (AVP): A Key Modulator of ACTH Secretion
Arginine vasopressin is a crucial neurohormone in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system.[4][5] While Corticotropin-Releasing Hormone (CRH) is the primary driver of ACTH secretion, AVP plays a significant modulatory role, particularly in response to stress.[4][5][6][7]
Mechanism of Action
AVP stimulates ACTH release from the anterior pituitary's corticotroph cells by binding to the vasopressin V1b receptor (also known as V3 receptor), a G-protein coupled receptor (GPCR).[8][9][10] Unlike CRH which primarily signals through the Gs-adenylyl cyclase-cAMP pathway, the V1b receptor is coupled to the Gq/11 protein.
The signaling cascade initiated by AVP binding to the V1b receptor is as follows:
-
Activation of Phospholipase C (PLC): The activated Gq/11 protein stimulates PLC.
-
Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).
-
Stimulation of ACTH Exocytosis: Activated PKC phosphorylates various downstream targets, leading to the exocytosis of ACTH-containing granules from the corticotroph cells.[11]
Synergy with Corticotropin-Releasing Hormone (CRH)
A key feature of AVP's role in the HPA axis is its potent synergistic interaction with CRH.[7][8][11][12][13][14] While AVP alone is a relatively weak ACTH secretagogue, its co-secretion with CRH during stress results in a significantly amplified ACTH response, greater than the additive effects of either hormone alone.[7][9][13] This potentiation is crucial for a robust and rapid response to stressful stimuli.[11]
Data Presentation
The following table summarizes the key molecules involved in the AVP-mediated release of ACTH.
| Molecule | Type | Primary Location of Action (in this context) | Function in ACTH Release Regulation |
| Arginine Vasopressin (AVP) | Peptide Hormone | Anterior Pituitary (Corticotrophs) | Binds to V1b receptors to stimulate ACTH release and potentiates the action of CRH.[4][5][7][8] |
| This compound | Peptide Structure | - | The inactive cyclic core of AVP.[1] |
| V1b Receptor | G-Protein Coupled Receptor | Anterior Pituitary (Corticotrophs) | AVP receptor that, upon activation, initiates the PLC-IP3-Ca2+ signaling cascade leading to ACTH secretion.[8][9][15] |
| Corticotropin-Releasing Hormone (CRH) | Peptide Hormone | Anterior Pituitary (Corticotrophs) | The primary stimulator of ACTH synthesis and release.[5][16] |
| Adrenocorticotropic Hormone (ACTH) | Peptide Hormone | Adrenal Cortex | Released from the pituitary, it stimulates the adrenal glands to produce and release glucocorticoids (e.g., cortisol).[4][5] |
| Glucocorticoids (e.g., Cortisol) | Steroid Hormone | Hypothalamus, Pituitary, and other tissues | Exert negative feedback on the HPA axis, inhibiting the release of CRH and ACTH.[4] |
Experimental Protocols
In Vitro ACTH Release Assay from Primary Pituitary Cell Cultures
This protocol describes a standard method to assess the corticotrophin-releasing activity of a substance like AVP.
Objective: To measure the amount of ACTH secreted by cultured primary anterior pituitary cells in response to stimulation.
Materials:
-
Anterior pituitaries from laboratory rats.
-
Cell culture medium (e.g., DMEM) with supplements (fetal bovine serum, antibiotics).
-
Enzymes for tissue dissociation (e.g., collagenase, trypsin).
-
Test substances (e.g., Arginine Vasopressin, CRH, this compound) at various concentrations.
-
96-well cell culture plates.
-
ACTH ELISA kit.
-
Plate reader.
Methodology:
-
Cell Isolation and Culture:
-
Aseptically remove anterior pituitary glands from euthanized rats.
-
Wash the glands with sterile buffer.
-
Mechanically mince the tissue and then enzymatically digest it to obtain a single-cell suspension.
-
Plate the dispersed cells in 96-well plates at a predetermined density and culture for 2-3 days to allow for attachment and recovery.[17]
-
-
Stimulation:
-
After the initial culture period, wash the cells with serum-free medium.
-
Add fresh medium containing the test substances (e.g., AVP, CRH, or a combination) at various concentrations. Include a negative control (medium alone) and a positive control (a known secretagogue like CRH).
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C in a humidified CO2 incubator.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant (culture medium) from each well. This supernatant contains the secreted ACTH.
-
Store the supernatant at -20°C or below until analysis.
-
-
ACTH Quantification:
-
Quantify the concentration of ACTH in the collected supernatants using a commercially available ACTH Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[18][19]
-
Briefly, this involves adding the samples and standards to a microplate pre-coated with an anti-ACTH antibody, followed by the addition of a conjugated secondary antibody and a substrate for color development.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the ACTH standards.
-
Calculate the concentration of ACTH in each sample by interpolating its absorbance value on the standard curve.
-
Express the results as pg/mL or ng/mL of ACTH released. Compare the ACTH levels in the stimulated wells to the control wells to determine the effect of the test substance.
-
Visualizations
Signaling Pathways
Caption: AVP signaling pathway in pituitary corticotrophs.
Experimental Workflow
Caption: Experimental workflow for in vitro ACTH release assay.
Conclusion
References
- 1. Structure of this compound: the cyclic moiety of vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasopressin - Wikipedia [en.wikipedia.org]
- 3. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides [mdpi.com]
- 4. Targeting the Arginine Vasopressin V1b Receptor System and Stress Response in Depression and Other Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of stress, corticotropin-releasing factor, arginine vasopressin and behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of Stress-Induced ACTH Secretion by Vasopressin and CRH: Additional Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Influence of arginine vasopressin on the ultradian dynamics of Hypothalamic-Pituitary-Adrenal axis [frontiersin.org]
- 8. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vasopressin and oxytocin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Arginine vasopressin potentiates adrenocorticotropin release induced by ovine corticotropin-releasing factor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Effects of vasopressin V1b receptor deficiency on adrenocorticotropin release from anterior pituitary cells in response to oxytocin stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Corticotropin-releasing hormone causes antidiuresis and antinatriuresis by stimulating vasopressin and inhibiting atrial natriuretic peptide release in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A sensitive and simple in vitro assay for corticotropin-releasing substances utilizing ACTH release from cultured anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. arborassays.com [arborassays.com]
- 19. monobind.com [monobind.com]
An In-depth Technical Guide on the Mechanism of Action of Oxytocin Inhibitors, with Reference to Pressinoic Acid
Disclaimer: This technical guide addresses the mechanism of action of oxytocin inhibitors. While the query specifically mentioned Pressinoic acid, publicly available scientific literature offers limited detailed information on its specific mechanism as an oxytocin receptor antagonist. This compound is the cyclic moiety of the hormone vasopressin.[1] Therefore, to provide a comprehensive and technically robust resource, this guide will focus on the well-characterized mechanisms of both peptide and non-peptide oxytocin receptor antagonists, using them as illustrative examples of how oxytocin inhibition is achieved and measured. The principles outlined herein are fundamental to the field and would apply to the characterization of any novel oxytocin inhibitor, including this compound.
Introduction to Oxytocin Receptor Antagonism
Oxytocin, a nonapeptide hormone, plays a crucial role in a variety of physiological processes, including uterine contractions during labor, lactation, and social bonding.[2] It exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling pathway activated by the OTR is the Gq/11 pathway, which leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and a rise in intracellular calcium levels, ultimately resulting in smooth muscle contraction and other cellular responses.[3][4]
Oxytocin receptor antagonists are compounds that competitively bind to the OTR, thereby preventing the binding of endogenous oxytocin and blocking its downstream signaling effects. These antagonists are of significant interest for therapeutic applications, most notably in the management of preterm labor.[2][5]
Quantitative Analysis of Oxytocin Receptor Antagonists
The potency and efficacy of oxytocin receptor antagonists are quantified through various in vitro assays. The key parameters are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
Table 1: Binding Affinity (Ki) and Functional Inhibition (IC50) of Representative Oxytocin Receptor Antagonists
| Compound | Antagonist Type | Species/Tissue | Assay Type | Parameter | Value (nM) |
| L-368,899 | Non-peptide | Rat Uterus | Functional | IC50 | 8.9[6][7][8][9][10] |
| Human Uterus | Functional | IC50 | 26[6][7][8][9] | ||
| Coyote Brain | Binding | Ki | 12.38[11] | ||
| Atosiban | Peptide | Human Myometrial Cells | Functional (Ca2+) | IC50 | 5[12] |
| Human Recombinant OTR | Binding | Ki | 11.0 - 39.81[13] |
Signaling Pathways in Oxytocin Receptor Activation and Inhibition
The binding of oxytocin to its receptor initiates a cascade of intracellular events. Antagonists block this cascade at the very first step.
Key Experimental Protocols
The characterization of oxytocin receptor antagonists relies on standardized in vitro assays. Below are the detailed methodologies for two such key experiments.
This assay is used to determine the binding affinity (Ki) of a test compound for the oxytocin receptor. It measures the ability of the unlabeled antagonist to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation: Membranes expressing the oxytocin receptor are prepared from a suitable source, such as cultured cells (e.g., HEK293 cells transfected with the human OTR) or tissue homogenates (e.g., rat uterus).
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, typically containing Tris-HCl and MgCl2.
-
Incubation: In a multi-well plate, the receptor membranes are incubated with a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [3H]-oxytocin) and varying concentrations of the unlabeled antagonist (the test compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the membranes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the antagonist. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This functional assay measures the ability of an antagonist to block the oxytocin-induced increase in intracellular calcium. It is a direct measure of the antagonist's functional inhibitory activity (IC50).
Methodology:
-
Cell Culture: Cells endogenously expressing or engineered to express the oxytocin receptor (e.g., CHO-K1 cells) are cultured in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye is non-fluorescent until it binds to free calcium in the cytoplasm.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: Oxytocin is added to the wells to stimulate the receptors.
-
Fluorescence Measurement: The change in fluorescence intensity is measured in real-time using a fluorescence plate reader (e.g., a FLIPR or FlexStation). The increase in fluorescence is proportional to the increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is plotted against the log concentration of the antagonist. The IC50 value is determined as the concentration of the antagonist that causes a 50% reduction in the calcium response induced by oxytocin.
Conclusion
The mechanism of action of oxytocin inhibitors, such as this compound and other synthetic antagonists, is centered on competitive binding to the oxytocin receptor, thereby blocking the initiation of the Gq/11-PLC-IP3-Ca2+ signaling cascade. The characterization of these inhibitors involves a combination of binding and functional assays to determine their potency and efficacy. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working on the modulation of the oxytocin system. Further research into the specific interactions of compounds like this compound with the oxytocin receptor will be crucial for the development of new and improved therapeutics.
References
- 1. Analogues of oxytocin antagonists bearing a ureido group in the amino acid side chain at position 4 or 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 5. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. L-368,899 hydrochloride | Oxytocin receptor antagonist | Probechem Biochemicals [probechem.com]
- 9. medkoo.com [medkoo.com]
- 10. L-368,899 hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 11. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atosiban | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 13. Oxytocin receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Unraveling the Structural Determinants of Bioactivity: A Technical Guide to Pyrazinoic and Retinoic Acid
Introduction
While the query for "Pressinoic acid" did not yield specific results, the closely related and well-researched compounds, Pyrazinoic Acid and Retinoic Acid, offer significant insights into the relationship between molecular structure and biological activity. This guide provides a comprehensive overview of the structural determinants governing the bioactivity of these two important molecules, with a particular focus on Retinoic Acid due to the extensive body of research available. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, structured data, and visual representations of key biological pathways.
Part 1: Pyrazinoic Acid - A Key Antitubercular Agent
Pyrazinoic acid (POA) is the active form of the front-line anti-tuberculosis drug pyrazinamide (PZA). PZA is a prodrug that is converted to POA by the mycobacterial enzyme pyrazinamidase. POA's activity is highly specific to Mycobacterium tuberculosis and is particularly effective against non-replicating, persistent bacteria.
Structural Determinants of Pyrazinoic Acid Bioactivity
The bioactivity of pyrazinoic acid is intrinsically linked to its ability to disrupt the function of the PanD enzyme, which is crucial for coenzyme A biosynthesis in M. tuberculosis.[1] Structure-activity relationship (SAR) studies have revealed several key features of the POA scaffold that are critical for its antimycobacterial effects.
-
Pyrazine Ring: The core pyrazine ring is essential for activity. Modifications to this ring have been explored to enhance potency and overcome resistance.
-
Carboxylic Acid Group: The carboxylic acid moiety is a critical feature for binding to the PanD enzyme.[1] Bioisosteric replacement of the carboxylic acid has been investigated, but often leads to a reduction in activity.[1]
-
Substitutions on the Pyrazine Ring: The addition of functional groups at various positions on the pyrazine ring has been shown to modulate bioactivity. Specifically, alkylamino-group substitutions at the 3 and 5 positions of POA have resulted in analogs with 5 to 10-fold greater potency than the parent compound.[1]
Quantitative Data on Pyrazinoic Acid Analogs
The following table summarizes the whole-cell antimycobacterial activity of selected pyrazinoic acid analogs against M. tuberculosis.
| Analog | Substitution | Antimycobacterial Activity (MIC, µg/mL) | Reference |
| Pyrazinoic Acid | - | >100 | [1] |
| 3-aminopyrazinoic acid | 3-NH2 | 50-100 | [1] |
| 5-aminopyrazinoic acid | 5-NH2 | 25-50 | [1] |
| 3,5-diaminopyrazinoic acid | 3,5-(NH2)2 | 12.5-25 | [1] |
Experimental Protocols
Whole-Cell Antimycobacterial Activity Assay: The minimum inhibitory concentration (MIC) of pyrazinoic acid analogs against M. tuberculosis H37Rv is determined using a microplate-based assay. Briefly, bacterial cultures are grown to mid-log phase and then diluted in media. The compounds are serially diluted in a 96-well plate, and the bacterial suspension is added to each well. The plates are incubated at 37°C for 7-14 days. The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.
Isothermal Titration Calorimetry (ITC) for PanD Binding: The binding affinity of pyrazinoic acid analogs to the PanD enzyme is measured using isothermal titration calorimetry. In this experiment, a solution of the analog is titrated into a solution containing the purified PanD protein. The heat changes associated with the binding events are measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1]
Signaling Pathway
The following diagram illustrates the mechanism of action of pyrazinamide and its active form, pyrazinoic acid.
Caption: Mechanism of action of Pyrazinamide (PZA) and Pyrazinoic Acid (POA) in Mycobacterium tuberculosis.
Part 2: Retinoic Acid - A Multifaceted Signaling Molecule
Retinoic acid (RA) is a metabolite of vitamin A that plays crucial roles in various biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[2][3][4][5] Its diverse effects are mediated by its interaction with nuclear receptors, making it a molecule of significant interest in drug development, particularly in oncology and dermatology.
Structural Determinants of Retinoic Acid Bioactivity
The biological activity of retinoic acid is primarily mediated through its binding to and activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][5][6] These receptors are ligand-dependent transcription factors that regulate the expression of a wide array of genes.[7] The structure of retinoic acid can be divided into three key domains, each contributing to its bioactivity:
-
β-ionone Ring: This bulky, hydrophobic group is important for receptor binding. Modifications to this ring, such as altering the substitution pattern or the degree of saturation, can significantly impact receptor affinity and selectivity.[8]
-
Polyene Chain: The conjugated tetraene side chain acts as a linker. The length and rigidity of this chain are critical for proper orientation within the receptor's ligand-binding pocket. Isomerization of the double bonds, particularly at the 9 and 13 positions, can lead to different receptor activation profiles.[9]
-
Polar Terminus: The carboxylic acid group is a key feature for interaction with the polar residues in the ligand-binding domain of the RARs. Esterification or amidation of this group can modulate the compound's pharmacokinetic properties and bioactivity.[10]
Quantitative Data on Retinoic Acid Analogs
The following table presents data on the bioactivity of various retinoic acid analogs in inhibiting tumor promoter-induced mouse epidermal ornithine decarboxylase (ODC) activity, a common assay for assessing potential cancer chemopreventive agents.
| Analog | Modification | ODC Inhibition Activity | Reference |
| (E)-9-(2-norbornenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate | Modified β-ionone ring | Good | [10] |
| (E)-3,7-dimethyl-9-(2-ethyl-6,6-dimethyl-1-cyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | Modified β-ionone ring | Good | [10] |
| 2-(2'-methoxyethoxy)ethyl retinoate | Modified polar terminus | Good | [10] |
| (1E,3E)-1-(4-carboxyphenyl)-2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadiene | Aromatic analog | Excellent | [11] |
Experimental Protocols
Synthesis of Retinoic Acid Analogs: The synthesis of retinoic acid analogs often involves Wittig or Horner-Wadsworth-Emmons reactions to construct the polyene chain. For example, the synthesis of an aromatic analog can be achieved by reacting a phosphonium salt of a substituted cyclohexenyl moiety with an aromatic aldehyde containing the desired polar terminus. The resulting product can then be purified by chromatography and characterized by NMR and mass spectrometry.
Ornithine Decarboxylase (ODC) Inhibition Assay: This assay measures the ability of a compound to inhibit the induction of ODC activity by a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), in mouse skin. Briefly, the dorsal skin of mice is treated with the test compound followed by the application of TPA. After a specific time, the mice are sacrificed, and the epidermis is separated. The ODC activity in the epidermal homogenates is then determined by measuring the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.
Signaling Pathways
Genomic Signaling Pathway of Retinoic Acid:
Caption: The genomic signaling pathway of Retinoic Acid, from its synthesis in the cytoplasm to its effects on gene transcription in the nucleus.
Experimental Workflow for Structure-Activity Relationship (SAR) Studies:
Caption: A general experimental workflow for conducting Structure-Activity Relationship (SAR) studies of bioactive compounds.
The study of the structural determinants of bioactivity for compounds like Pyrazinoic Acid and Retinoic Acid is fundamental to modern drug discovery and development. By systematically modifying the chemical structures of these molecules and evaluating their biological effects, researchers can identify the key pharmacophoric features and develop new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in this critical area of research.
References
- 1. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 3. Retinoic acid metabolism and mechanism of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships and Therapeutic Applications of Retinoids in View of Potential Benefits from Drug Repurposing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Retinoic acid analogues with ring modifications. Synthesis and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retinoic acid - Wikipedia [en.wikipedia.org]
- 10. Retinoic acid analogues. Synthesis and potential as cancer chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aromatic retinoic acid analogues. Synthesis and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Retinoic Acid in Cellular Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the pivotal role of retinoic acid (RA), a biologically active metabolite of vitamin A, in modulating key cellular signaling pathways. It provides a comprehensive overview of its mechanisms of action, impact on gene expression, and its therapeutic implications, particularly in cancer biology. All-trans-retinoic acid (ATRA) is a notable isomer of RA that is extensively discussed.
Introduction to Retinoic Acid Signaling
Retinoic acid is a critical signaling molecule involved in a myriad of biological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis.[1][2] Its effects are primarily mediated through the activation of nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][3] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5] It is estimated that over 500 genes are regulated by retinoic acid, either directly or indirectly.[1][6] Beyond its genomic actions, RA can also elicit rapid, non-genomic effects by activating various kinase signaling cascades.[7]
Core Signaling Pathways Modulated by Retinoic Acid
Retinoic acid orchestrates a complex network of cellular responses by cross-talking with several major signaling pathways.
The Canonical RAR/RXR Signaling Pathway
The classical pathway involves the diffusion of RA into the nucleus, where it binds to the RAR/RXR heterodimer. This binding induces a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators, which ultimately initiates the transcription of target genes.[4]
References
- 1. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 2. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Gene expression regulation by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Preliminary in vitro studies of Pressinoic acid
An In-Depth Technical Guide to Preliminary In Vitro Studies of Retinoic Acid
This technical guide provides a comprehensive overview of the preliminary in vitro studies of Retinoic Acid (RA), a critical signaling molecule derived from vitamin A. The document is intended for researchers, scientists, and drug development professionals, offering insights into RA's mechanism of action, experimental protocols, and quantitative data from various in vitro models.
Introduction to Retinoic Acid
Retinoic acid is a metabolite of vitamin A that plays crucial roles in cellular growth, differentiation, and apoptosis.[1][2][3] It exerts its effects by binding to nuclear receptors, specifically Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which then act as ligand-dependent transcription factors to regulate gene expression.[1][2][4][5][6] Dysregulation of RA signaling has been implicated in various diseases, including cancer, making it a significant target for therapeutic development.[1][2][6]
Quantitative Data from In Vitro Studies
The following tables summarize key quantitative data from in vitro experiments investigating the effects and properties of Retinoic Acid.
Table 1: Quantification of Endogenous Retinoic Acid
| Biological Sample | Method | Lower Limit of Detection (LOD) | Lower Limit of Quantification (LOQ) | Reference |
| Cultured Cells / Subcellular Fractions (Gradient 1) | LC/MS/MS | 62.5 attomol | 250 attomol | [7][8] |
| Cultured Cells / Subcellular Fractions (Gradient 2) | LC/MS/MS | 125 attomol | 750 attomol | [7] |
| Primary Cultured Astrocytes | LC/MS/MS | Not Specified | Not Specified | [7][8] |
Table 2: Effects of Retinoic Acid on Cell Proliferation and Viability
| Cell Line | Treatment | Effect | Quantitative Measure | Reference |
| Rat Aortic Smooth Muscle Cells | All-trans retinoic acid (ATRA) | Stimulates mitogenesis | ~2-fold increase in [3H]thymidine incorporation and cell number | [9] |
| Rat Aortic Smooth Muscle Cells | ATRA + Endothelin | Suppresses mitogenesis | Reduction in [3H]thymidine incorporation and cell number | [9] |
| Human RPMI 2650 (Nasal Epithelial Model) | Retinoic Acid (300 μg/mL for 24h) | Enhanced cell index | Significant increase in cell index | [10] |
| Neuroblastoma Cell Lines | Retinoic Acid | Promotes differentiation | Increased cell differentiation with little effect on cAMP levels | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the in vitro studies of Retinoic Acid.
Quantification of Retinoic Acid by Tandem Mass Spectrometry (LC/MS/MS)
This protocol is adapted from a highly sensitive method for the direct quantification of endogenous RA.[7][8]
Objective: To quantify the levels of all-trans-RA (atRA) and its isomers in biological samples.
Materials:
-
Biological sample (10-20 mg of tissue or cultured cells)
-
Liquid chromatography system
-
Tandem mass spectrometer
-
Analytical standards for atRA, 9cRA, and 13cRA
Procedure:
-
Sample Preparation: Homogenize the biological sample in an appropriate solvent. Perform liquid-liquid or solid-phase extraction to isolate the retinoids.
-
Chromatographic Separation:
-
Gradient 1 (for cultured cells/subcellular fractions): Utilize a specific chromatographic gradient to resolve RA and its isomers.
-
Gradient 2 (alternative gradient): An alternative gradient for similar sample types.
-
-
Mass Spectrometric Detection: Employ tandem mass spectrometry for the detection and quantification of the separated RA isomers. The instrument should be operated in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity.
-
Data Analysis: Quantify the amount of each RA isomer by comparing the peak areas from the sample to a standard curve generated from the analytical standards.
Experimental Workflow for RA Quantification
Caption: Workflow for RA quantification by LC/MS/MS.
In Vitro Cell Proliferation and Differentiation Assays
These protocols are based on studies investigating the effects of RA on various cell types.
Objective: To assess the impact of Retinoic Acid on cell growth and differentiation.
A. [3H]Thymidine Incorporation Assay (for Mitogenesis) [9]
-
Cell Culture: Plate rat aortic smooth muscle cells in appropriate culture medium.
-
Treatment: Treat cells with All-trans retinoic acid (ATRA) alone or in combination with a mitogenic stimulus like endothelin.
-
Radiolabeling: Add [3H]thymidine to the culture medium and incubate for a defined period.
-
Measurement: Harvest the cells, precipitate the DNA, and measure the incorporated radioactivity using a scintillation counter.
B. Cell Differentiation Assay (for Neuroblastoma Cells) [3]
-
Cell Culture: Culture human neuroblastoma cell lines.
-
Treatment: Treat cells with Retinoic Acid, agents that increase intracellular cyclic AMP (cAMP), or a combination of both.
-
Morphological Assessment: After a defined treatment period (e.g., 5 days), observe and quantify morphological changes indicative of differentiation (e.g., neurite outgrowth) using microscopy.
-
cAMP Measurement: To correlate differentiation with signaling pathways, measure intracellular cAMP levels using an appropriate immunoassay.
Signaling Pathways of Retinoic Acid
Retinoic Acid primarily signals through the nuclear receptors RAR and RXR to modulate gene expression.
Canonical Retinoic Acid Signaling Pathway
The canonical pathway involves the binding of RA to RAR/RXR heterodimers in the nucleus, leading to the transcription of target genes.
References
- 1. Retinoic acid signaling pathways in development and diseases. | Hartman Institute for Therapeutic Organ Regeneration [hartmaninstitute.weill.cornell.edu]
- 2. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of retinoic acid on the in vitro and in vivo growth of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Retinoic acid metabolism and mechanism of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative profiling of endogenous retinoic acid in vivo and in vitro by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retinoic acid uses divergent mechanisms to activate or suppress mitogenesis in rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retinoic acid and hydrocortisone strengthen the barrier function of human RPMI 2650 cells, a model for nasal epithelial permeability - PMC [pmc.ncbi.nlm.nih.gov]
Pressinoic Acid: A Technical Overview of a Synthetic Vasopressin Analogue
Disclaimer: This document provides a summary of the currently available information on Pressinoic acid. It is important to note that publicly accessible, in-depth primary research, including extensive quantitative data and detailed signaling pathway analysis for this specific molecule, is limited. The experimental protocols and signaling pathways described herein are presented as representative examples based on related compounds and known biological principles.
Introduction
This compound is a synthetic, cyclic hexapeptide that constitutes the ring structure of the neurohypophysial hormone, vasopressin. Structurally, it is composed of six amino acids with a disulfide bond between the two cysteine residues. Its primary reported biological activities are potent corticotrophin-releasing activity and inhibition of the oxytocin receptor.[1][2] These dual functions suggest potential therapeutic applications in conditions involving the hypothalamic-pituitary-adrenal (HPA) axis and oxytocin-mediated pathways. This guide summarizes the known properties of this compound and explores its potential therapeutic relevance based on its described biological activities.
Core Properties of this compound
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 35748-51-7 | [3][2][4][5][6] |
| Molecular Formula | C33H42N8O10S2 | [2][6] |
| Molecular Weight | 774.86 g/mol | |
| Amino Acid Sequence | H-Cys-Tyr-Phe-Gln-Asn-Cys-OH | [3] |
| Structure | Cyclic hexapeptide with a disulfide bridge between Cys1 and Cys6 | [3][2] |
| Reported Activities | Corticotrophin-releasing activity, Oxytocin inhibitor | [1][2] |
Potential Therapeutic Applications
Based on its reported biological activities, this compound could be investigated for the following therapeutic applications. It must be emphasized that these are hypothetical applications pending further research, as no clinical or extensive preclinical data for this compound is currently available in the public domain.
-
Disorders of the HPA Axis: As a substance with corticotrophin-releasing activity, this compound could be explored as a diagnostic tool for assessing pituitary function or in conditions where stimulation of the HPA axis is desired. The hypothalamic-pituitary-adrenal (HPA) axis is a crucial neuroendocrine system that regulates responses to stress and homeostasis.[7][8]
-
Oxytocin-Mediated Conditions: As an oxytocin inhibitor, this compound could have therapeutic potential in conditions characterized by excessive oxytocin activity, such as preterm labor.
Mechanism of Action and Signaling Pathways
Detailed signaling pathways for this compound have not been elucidated in the available literature. However, based on its known activities, plausible mechanisms can be hypothesized.
Corticotrophin-Releasing Activity
This compound is reported to have potent corticotrophin-releasing activity.[1][2] This suggests that it acts on the corticotroph cells of the anterior pituitary to stimulate the secretion of adrenocorticotropic hormone (ACTH).[9][10] The canonical pathway for ACTH release is initiated by Corticotropin-Releasing Hormone (CRH) binding to its G-protein coupled receptor, CRHR1.[10] This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), which ultimately triggers the synthesis and release of ACTH.[11][12] It is plausible that this compound acts through a similar G-protein coupled receptor on pituitary corticotrophs.
Oxytocin Inhibition
As an oxytocin inhibitor, this compound likely acts as an antagonist at the oxytocin receptor (OTR), which is also a G-protein coupled receptor. By binding to the OTR without activating it, this compound would prevent the binding of endogenous oxytocin, thereby blocking its downstream effects, such as uterine contractions.
Representative Experimental Protocols
The following are representative, generalized protocols for assessing the biological activities attributed to this compound. These are not from studies specifically conducted on this compound but are based on standard methodologies for similar compounds.
In Vitro Corticotrophin-Releasing Activity Assay
Objective: To determine the ability of this compound to stimulate ACTH secretion from pituitary cells in culture.
Methodology:
-
Cell Culture: Primary anterior pituitary cells from rats are isolated and cultured in appropriate media until they form a confluent monolayer.
-
Pre-incubation: The cell culture medium is replaced with a serum-free medium, and the cells are incubated for a period to establish a baseline.
-
Stimulation: The medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1 nM to 1 µM). A positive control (e.g., CRH) and a negative control (vehicle) are included.
-
Incubation: The cells are incubated for a defined period (e.g., 3 hours) to allow for ACTH release.
-
Sample Collection: The culture medium is collected from each well.
-
ACTH Quantification: The concentration of ACTH in the collected medium is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: A dose-response curve is generated by plotting the ACTH concentration against the concentration of this compound. The EC50 value (the concentration that elicits a half-maximal response) can then be calculated.
Oxytocin Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the oxytocin receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human oxytocin receptor are prepared from a stable cell line or from tissues known to express the receptor (e.g., uterine myometrium).
-
Radioligand: A radiolabeled oxytocin receptor ligand (e.g., [3H]-Oxytocin) is used.
-
Competition Binding: A constant concentration of the radioligand is incubated with the prepared cell membranes in the presence of increasing concentrations of unlabeled this compound (the competitor).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound is a synthetic peptide with intriguing, dual biological activities as a corticotrophin-releasing agent and an oxytocin inhibitor. While its basic properties are documented by chemical suppliers, there is a clear need for comprehensive scientific investigation to validate these activities and explore their therapeutic potential. Future research should focus on:
-
Quantitative Characterization: Determining the binding affinities (Ki) and potencies (EC50/IC50) of this compound at its putative target receptors.
-
Mechanism of Action: Elucidating the specific signaling pathways through which this compound exerts its effects.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in relevant animal models of HPA axis dysfunction and oxytocin-related disorders.
Such studies are essential to transition this compound from a compound of research interest to a potential therapeutic candidate.
References
- 1. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorbyt.com [biorbyt.com]
- 3. This compound/35748-51-7/Custom peptide [gtpeptide.com]
- 4. molnova.com [molnova.com]
- 5. glpbio.com [glpbio.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. The Hypothalamic-Pituitary-Adrenal Axis: Development, Programming Actions of Hormones, and Maternal-Fetal Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Corticotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 10. news-medical.net [news-medical.net]
- 11. What is the mechanism of Corticotropin? [synapse.patsnap.com]
- 12. Mechanisms of action of corticotropin-releasing factor and other regulators of corticotropin release in rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Solid-Phase Peptide Synthesis Protocol for Pressinoic Acid: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pressinoic acid, the cyclic hexapeptide moiety of vasopressin (Cys-Tyr-Phe-Gln-Asn-Cys cyclic (1-6) disulfide), is a molecule of significant interest in pharmacological research. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocol covers all stages from resin preparation to final cyclization and purification, presented in a clear, step-by-step format. Quantitative data is summarized for easy reference, and a workflow diagram is provided for visual guidance.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and high-purity synthesis of peptides like this compound. The Fmoc/tBu strategy is widely employed due to its milder deprotection conditions compared to the Boc/Bzl strategy. The synthesis of this compound presents a key challenge in the formation of the intramolecular disulfide bridge, which is crucial for its biological activity. This protocol outlines a reliable method for the synthesis, cleavage, and oxidative cyclization of this compound.
Experimental Protocols
This protocol is based on a standard Fmoc/tBu solid-phase peptide synthesis strategy.
Materials and Reagents
-
Resin: Rink Amide resin (or a similar acid-labile resin)
-
Fmoc-protected amino acids:
-
Fmoc-Cys(Trt)-OH
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Gln(Trt)-OH
-
Fmoc-Phe-OH
-
Fmoc-Tyr(tBu)-OH
-
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cyclization Buffer: Ammonium bicarbonate buffer (pH 8.5) or another suitable basic buffer.
-
Oxidizing Agent: Air (O₂) or Potassium ferricyanide (K₃[Fe(CN)₆]) solution.
Synthesis Workflow
The synthesis of this compound can be broken down into four main stages:
-
Chain Assembly: Stepwise addition of Fmoc-protected amino acids to the solid support.
-
Cleavage and Deprotection: Release of the linear peptide from the resin and removal of side-chain protecting groups.
-
Cyclization: Formation of the intramolecular disulfide bond.
-
Purification and Analysis: Purification of the final product by HPLC and characterization by mass spectrometry.
Detailed Step-by-Step Protocol
1. Resin Preparation and First Amino Acid Coupling:
-
Swell the Rink Amide resin in DMF for 30 minutes.
-
Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first amino acid, Fmoc-Cys(Trt)-OH, to the resin using HBTU/HOBt and DIPEA in DMF. Allow the reaction to proceed for 2 hours.
-
Confirm complete coupling using a ninhydrin test.
2. Peptide Chain Elongation (Cycles for Asn, Gln, Phe, Tyr, Cys):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess piperidine and by-products.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Trt)-OH in sequence) with HBTU/HOBt and DIPEA in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Confirmation: Perform a ninhydrin test to ensure complete coupling. If the test is positive, repeat the coupling step.
-
Repeat steps 1-5 for each subsequent amino acid in the this compound sequence.
3. Cleavage and Global Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.[1][2][3][4] The trityl (Trt) protecting groups on Cys, Asn, and Gln, and the tert-butyl (tBu) group on Tyr will be removed simultaneously.[5][6]
-
Filter the resin and collect the filtrate containing the linear, fully deprotected peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude linear peptide under vacuum.
4. Cyclization (Disulfide Bond Formation):
Two common methods for cyclization are presented below. The choice of method may depend on the specific peptide sequence and desired reaction conditions.
Method A: Air Oxidation [7][8]
-
Dissolve the crude linear peptide in a dilute aqueous ammonium bicarbonate buffer (pH 8.0-8.5) at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.[8][9]
-
Stir the solution vigorously, open to the atmosphere, for 24-48 hours. The dissolved oxygen will act as the oxidizing agent.
-
Monitor the reaction progress by HPLC and mass spectrometry to observe the disappearance of the linear peptide and the appearance of the cyclized product.
Method B: Potassium Ferricyanide Oxidation
-
Dissolve the crude linear peptide in a suitable aqueous buffer (e.g., ammonium acetate, pH 7.5).
-
Slowly add a dilute solution of potassium ferricyanide (K₃[Fe(CN)₆]) dropwise to the peptide solution while stirring.
-
Monitor the reaction by HPLC. The reaction is typically complete within 1-2 hours.
-
Quench the reaction by adding a small amount of a reducing agent like β-mercaptoethanol or by acidification.
5. Purification and Analysis:
-
Acidify the cyclization mixture with a small amount of acetic acid or TFA.
-
Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Collect the fractions containing the pure this compound.
-
Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected monoisotopic mass of this compound is approximately 774.24 g/mol .
Quantitative Data Summary
| Step | Reagent/Parameter | Amount/Condition | Duration |
| Resin Swelling | DMF | - | 30 min |
| Fmoc Deprotection | 20% Piperidine in DMF | - | 20 min |
| Amino Acid Coupling | Fmoc-Amino Acid | 3-5 equivalents | 2 hours |
| HBTU/HOBt | 3-5 equivalents | 2 hours | |
| DIPEA | 6-10 equivalents | 2 hours | |
| Cleavage | Cleavage Cocktail | 10 mL per gram of resin | 2-3 hours |
| Cyclization (Air) | Peptide Concentration | 0.1-1 mg/mL | 24-48 hours |
| pH | 8.0-8.5 | - | |
| Cyclization (K₃[Fe(CN)₆]) | K₃[Fe(CN)₆] | Stoichiometric or slight excess | 1-2 hours |
Experimental Workflow Diagram
Caption: Solid-Phase Synthesis Workflow for this compound.
Signaling Pathway Diagram (Illustrative)
While this compound itself is primarily a structural component of vasopressin, its parent molecule, vasopressin, acts on vasopressin receptors (V1a, V1b, V2) to initiate various signaling cascades. Below is a simplified, illustrative diagram of the V1a receptor signaling pathway, which is relevant to the physiological actions of vasopressin.
Caption: Simplified Vasopressin V1a Receptor Signaling Pathway.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. langene.com [langene.com]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Air oxidation method employed for the disulfide bond formation of natural and synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsi.org [ijpsi.org]
- 9. lifetein.com [lifetein.com]
Application Notes and Protocols for the Fmoc-Based Synthesis of Cys-Tyr-Phe-Gln-Asn-Cys
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solid-phase synthesis of the hexapeptide Cys-Tyr-Phe-Gln-Asn-Cys using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. This peptide, featuring a disulfide bridge, is a valuable model for studying peptide synthesis methodologies and can serve as a fragment or building block in drug discovery programs. The protocols outlined below cover resin preparation, automated peptide synthesis, cleavage, and disulfide bond formation.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of Cys-Tyr-Phe-Gln-Asn-Cys.
Table 1: Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide MBHA Resin | Various | 100-200 mesh, ~0.5 mmol/g |
| Fmoc-Cys(Trt)-OH | Various | Peptide Synthesis Grade |
| Fmoc-Tyr(tBu)-OH | Various | Peptide Synthesis Grade |
| Fmoc-Phe-OH | Various | Peptide Synthesis Grade |
| Fmoc-Gln(Trt)-OH | Various | Peptide Synthesis Grade |
| Fmoc-Asn(Trt)-OH | Various | Peptide Synthesis Grade |
| HBTU | Various | Peptide Synthesis Grade |
| HOBt | Various | Peptide Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Various | Peptide Synthesis Grade |
| Piperidine | Various | Peptide Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Various | HPLC Grade |
| Dichloromethane (DCM) | Various | HPLC Grade |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| 1,2-Ethanedithiol (EDT) | Various | Reagent Grade |
| Diethyl ether | Various | ACS Grade |
| Acetonitrile (ACN) | Various | HPLC Grade |
| Iodine | Various | ACS Grade |
Table 2: Fmoc-SPPS Cycle Protocol
| Step | Reagent/Solvent | Volume | Time | Repetitions |
| Swell Resin | DMF | 10 mL/g resin | 30 min | 1 |
| Fmoc Deprotection | 20% Piperidine in DMF | 10 mL/g resin | 5 min | 1 |
| 20% Piperidine in DMF | 10 mL/g resin | 15 min | 1 | |
| Wash | DMF | 10 mL/g resin | 1 min | 5 |
| Amino Acid Coupling | 4 eq. Fmoc-Amino Acid | As required | 1-2 h | 1 |
| 3.9 eq. HBTU/HOBt | As required | |||
| 8 eq. DIPEA in DMF | As required | |||
| Wash | DMF | 10 mL/g resin | 1 min | 3 |
| DCM | 10 mL/g resin | 1 min | 3 | |
| DMF | 10 mL/g resin | 1 min | 3 |
Table 3: Cleavage and Deprotection
| Reagent | Composition | Volume | Time |
| Cleavage Cocktail | 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | 10 mL/g resin | 2-3 h |
Table 4: On-Resin Disulfide Bond Formation
| Reagent | Concentration/Amount | Solvent | Time |
| Iodine (I₂) | 10 equivalents | DMF | 1-2 h |
Experimental Protocols
Resin Preparation and First Amino Acid Loading
-
Swell Rink Amide MBHA resin (1 g, ~0.5 mmol) in DMF (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (10 mL) for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
In a separate vial, dissolve Fmoc-Cys(Trt)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
Automated Solid-Phase Peptide Synthesis
The peptide chain is assembled on an automated peptide synthesizer following the sequence Cys-Tyr(tBu)-Phe-Gln(Trt)-Asn(Trt)-Cys(Trt). The synthesis follows the general Fmoc-SPPS cycle outlined in Table 2.
-
Fmoc Deprotection: The N-terminal Fmoc group is removed with two treatments of 20% piperidine in DMF.
-
Washing: The resin is washed with DMF to remove residual piperidine and by-products.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (4 equivalents) is activated with HBTU/HOBt and DIPEA in DMF and coupled to the growing peptide chain. The use of Trt protection for the side chains of Gln and Asn is recommended to prevent dehydration and improve solubility.[1][2][3] The tBu group is standard for protecting the Tyr side chain to avoid acylation.[4][5] For Cysteine, the Trt group is a cost-effective choice that is labile to the final TFA cleavage.[6]
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and by-products.
These cycles are repeated for each amino acid in the sequence.
On-Resin Disulfide Bond Formation
-
After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptidyl-resin with DMF (3 x 10 mL).
-
Selectively deprotect the Trt groups from the two cysteine residues by washing the resin with a solution of 1% TFA and 5% TIS in DCM until the yellow color of the trityl cation is no longer observed in the washings.
-
Wash the resin thoroughly with DCM (5 x 10 mL) and then DMF (5 x 10 mL).
-
Add a solution of iodine (10 equivalents) in DMF to the resin.
-
Shake the reaction vessel at room temperature for 1-2 hours. Monitor the cyclization by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
Once the cyclization is complete, wash the resin with DMF (5 x 10 mL) to remove excess iodine.
-
Wash the resin with a 5% sodium thiosulfate solution in DMF to quench any remaining iodine, followed by washes with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Cleavage and Global Deprotection
-
Dry the resin under vacuum for at least 1 hour.
-
Prepare the cleavage cocktail: 94% TFA, 2.5% H₂O, 2.5% EDT, and 1% TIS. The use of scavengers like TIS and EDT is crucial to prevent side reactions with the deprotected side chains, especially for Cys and Tyr.
-
Add the cleavage cocktail (10 mL) to the resin and shake at room temperature for 2-3 hours. The deep yellow color of the trityl cation will be observed.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (50 mL).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
Confirm the identity and purity of the peptide by analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Visualizations
Caption: Workflow for the Fmoc-based synthesis of Cys-Tyr-Phe-Gln-Asn-Cys.
This comprehensive guide provides a robust starting point for the successful synthesis of the target peptide. Researchers are encouraged to optimize conditions based on their specific instrumentation and raw material quality.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Application Notes and Protocols for HPLC Purification of Synthetic Pressinoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pressinoic acid is a synthetic cyclic hexapeptide with the sequence Cys-Tyr-Phe-Gln-Asn-Cys, featuring a disulfide bridge between the two cysteine residues. It is recognized for its potent corticotropin-releasing activity and its function as an oxytocin inhibitor, making it a molecule of significant interest in physiological and pharmacological research. The synthesis of this compound, like other peptides, results in a crude mixture containing the desired product alongside impurities such as deletion sequences, incompletely deprotected peptides, and other side-reaction products. High-Performance Liquid Chromatography (HPLC) is the premier technique for the purification of synthetic peptides, offering high resolution and efficiency.
This document provides a detailed guide to the purification of synthetic this compound using reversed-phase HPLC (RP-HPLC), a method well-suited for separating peptides based on their hydrophobicity.
Experimental Protocols
Materials and Equipment
1.1. Reagents
-
Crude synthetic this compound (lyophilized powder)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), 99.9% purity
-
Dimethyl sulfoxide (DMSO, optional, for initial solubilization)
1.2. Equipment
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector
-
Analytical HPLC system
-
Reversed-phase C18 HPLC columns (preparative and analytical)
-
Vortex mixer
-
Centrifuge
-
Lyophilizer (freeze-dryer)
-
pH meter
Mobile Phase Preparation
Prepare the following mobile phases:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.
Filter both mobile phases through a 0.22 µm membrane filter before use to remove any particulate matter.
Sample Preparation
-
Accurately weigh the crude lyophilized this compound.
-
Dissolve the crude peptide in a minimal volume of Mobile Phase A. If solubility is an issue, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with Mobile Phase A.
-
Centrifuge the sample solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to a clean vial for injection.
Analytical HPLC Method Development
Before proceeding to preparative purification, it is crucial to develop an optimized analytical method to determine the retention time of this compound and to assess the purity of the crude sample.
Table 1: Analytical HPLC Parameters
| Parameter | Value |
| Column | C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient |
| Gradient | See Table 2 |
Table 2: Analytical HPLC Gradient Program
| Time (minutes) | % Mobile Phase B |
| 0 | 5 |
| 5 | 5 |
| 35 | 65 |
| 40 | 95 |
| 45 | 95 |
| 50 | 5 |
| 60 | 5 |
Preparative HPLC Purification
Based on the results from the analytical run, the method is scaled up for preparative purification. The goal is to maximize the loading capacity while maintaining adequate separation.
Table 3: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 10 µm particle size, 100 Å pore size, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Column Temperature | Ambient |
| Gradient | See Table 4 |
Table 4: Preparative HPLC Gradient Program
The gradient for the preparative scale should be adjusted based on the retention time observed in the analytical run to ensure a shallow gradient around the elution point of this compound for optimal resolution.
| Time (minutes) | % Mobile Phase B |
| 0 | 5 |
| 10 | 5 |
| 50 | 55 |
| 60 | 95 |
| 65 | 95 |
| 70 | 5 |
| 80 | 5 |
Fraction Collection and Analysis
-
Set the fraction collector to collect fractions based on the UV signal, typically collecting peaks that absorb at 220 nm (peptide backbone) and 280 nm (tyrosine residue in this compound).
-
Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pool the fractions containing the pure this compound (typically >95% purity).
Desalting and Lyophilization
-
The pooled fractions contain Acetonitrile and TFA, which need to be removed.
-
The Acetonitrile can be removed by rotary evaporation or by lyophilization.
-
The resulting aqueous solution containing the purified peptide and TFA is then freeze-dried (lyophilized) to obtain the final pure this compound as a white fluffy powder.
-
Store the purified peptide at -20°C or lower for long-term stability.
Experimental Workflow
Caption: HPLC Purification Workflow for Synthetic this compound.
Signaling Pathways of this compound
This compound exerts its biological effects through two primary mechanisms: acting as a corticotropin-releasing agent and as an oxytocin inhibitor.
Corticotropin-Releasing Activity
This compound mimics the action of Corticotropin-Releasing Hormone (CRH), a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] By binding to and activating CRH receptors (CRHR1) on the anterior pituitary corticotrophs, it initiates a signaling cascade that leads to the synthesis and secretion of Adrenocorticotropic Hormone (ACTH).[3] ACTH, in turn, stimulates the adrenal glands to produce and release glucocorticoids, such as cortisol.[2]
Caption: this compound's Corticotropin-Releasing Signaling Pathway.
Oxytocin Inhibition
As an oxytocin inhibitor, this compound antagonizes the effects of oxytocin by blocking its receptor (OTR).[4] Oxytocin binding to its G-protein coupled receptor (GPCR) typically activates the Gq/11 pathway, leading to the activation of Phospholipase C (PLC).[4] PLC then generates inositol triphosphate (IP3) and diacylglycerol (DAG), which respectively trigger the release of intracellular calcium and activate Protein Kinase C (PKC), culminating in cellular responses like smooth muscle contraction.[4] By blocking the OTR, this compound prevents this downstream signaling cascade.
Caption: this compound's Inhibition of the Oxytocin Signaling Pathway.
References
- 1. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role and action in the pituitary corticotroph of corticotropin-releasing factor (CRF) in the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Characterization of Pressinoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pressinoic acid, the cyclic moiety of the hormone vasopressin, is a synthetic hexapeptide with the sequence Cys-Tyr-Phe-Gln-Asn-Cys, featuring a disulfide bridge between the two cysteine residues. It has demonstrated potent corticotrophin-releasing activity and acts as an oxytocin inhibitor, making it a molecule of significant interest in physiological research and drug development. Accurate and detailed characterization of this cyclic peptide is crucial for its application in various research contexts. Mass spectrometry (MS) offers a powerful analytical tool for the comprehensive structural elucidation and quantification of this compound.
This document provides detailed application notes and experimental protocols for the characterization of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods for this important biomolecule.
Chemical Properties of this compound
| Property | Value |
| Sequence | Cys-Tyr-Phe-Gln-Asn-Cys |
| Disulfide Bridge | Cys1-Cys6 |
| Molecular Formula | C33H42N8O10S2 |
| Average Molecular Weight | 774.86 Da |
| Monoisotopic Molecular Weight | 774.2540 Da |
Signaling Pathway of Vasopressin
As this compound is the cyclic core of vasopressin, understanding the signaling pathway of the parent hormone provides a biological context for its activity. Vasopressin primarily acts through G-protein coupled receptors (GPCRs), namely V1a, V1b, and V2 receptors, to exert its physiological effects. The V2 receptor signaling pathway, which is crucial for the antidiuretic effect of vasopressin, is depicted below.
Experimental Protocols
Sample Preparation
High-quality sample preparation is critical for successful mass spectrometric analysis. The following protocol is a general guideline and may require optimization based on the sample matrix.
Materials:
-
This compound standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
0.22 µm syringe filters
-
Protein precipitation solution (e.g., ice-cold acetonitrile with 1% formic acid) for biological samples
Protocol for Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as water or a low percentage of organic solvent.
-
Perform serial dilutions of the stock solution with an appropriate solvent (e.g., 5% acetonitrile in water with 0.1% formic acid) to create a series of calibration standards.
-
Filter the final solutions through a 0.22 µm syringe filter before injection into the LC-MS system.
Protocol for Biological Samples (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions (Example):
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% to 60% B over 10 minutes, followed by a wash and re-equilibration |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Example):
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| Scan Type | Full Scan (for precursor identification) and Product Ion Scan (for fragmentation) |
| Precursor Ion (m/z) | 775.26 (for [M+H]⁺) |
Experimental Workflow
The overall workflow for the characterization of this compound by LC-MS/MS is outlined in the diagram below.
Data Presentation
Predicted Fragmentation Pattern of this compound
The fragmentation of cyclic peptides, especially those containing disulfide bonds, can be complex. Collision-induced dissociation (CID) can lead to cleavages within the peptide backbone and, in some cases, the disulfide bond itself. Below is a table of predicted major fragment ions for the [M+H]⁺ precursor of this compound (m/z 775.26). These predictions are based on common fragmentation pathways for cyclic peptides and can be used as a guide for interpreting experimental MS/MS data.
Predicted Product Ions for this compound ([M+H]⁺ = 775.26)
| Predicted Fragment Ion | Sequence | m/z (monoisotopic) |
| b2 | Cys-Tyr | 267.08 |
| b3 | Cys-Tyr-Phe | 414.15 |
| b4 | Cys-Tyr-Phe-Gln | 542.21 |
| b5 | Cys-Tyr-Phe-Gln-Asn | 656.25 |
| y1 | Asn | 115.05 |
| y2 | Gln-Asn | 243.11 |
| y3 | Phe-Gln-Asn | 390.18 |
| y4 | Tyr-Phe-Gln-Asn | 553.24 |
| Internal Fragment (FQ) | Phe-Gln | 276.13 |
| Internal Fragment (YF) | Tyr-Phe | 311.13 |
| [M+H-H2S]⁺ | Ring-opened | 741.28 |
| [M+H-NH3]⁺ | Loss from Gln or Asn | 758.23 |
Note: The observed fragmentation pattern may vary depending on the instrument and collision energy used. The presence of the disulfide bond can lead to more complex fragmentation, including internal fragments and losses of parts of the side chains.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the mass spectrometric characterization of this compound. By employing the described sample preparation techniques, LC-MS/MS methods, and data analysis strategies, researchers can achieve reliable identification and quantification of this biologically active cyclic peptide. The provided diagrams and tables serve as valuable resources for setting up experiments and interpreting the resulting data, ultimately facilitating further research into the therapeutic potential and physiological roles of this compound.
Application Notes and Protocols for Structural Analysis of Cyclic Peptides using NMR Spectroscopy: A Case Study on "Pressinoic Acid"
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of cyclic peptides, using the hypothetical molecule "Pressinoic Acid" as an illustrative example. The protocols and data analysis workflows described herein are broadly applicable to the characterization of novel cyclic peptides in drug discovery and development.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of complex biomolecules in solution.[1] For cyclic peptides, which often exhibit unique conformational properties critical to their biological activity, NMR provides unparalleled insights into their primary sequence, stereochemistry, and solution conformation.[2][3][4] This application note details the systematic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the structural analysis of this compound, a representative cyclic peptide.
Hypothetical NMR Data for this compound
To illustrate the data analysis process, the following tables summarize the hypothetical NMR data acquired for this compound in DMSO-d₆ at 600 MHz.
Table 1: ¹H NMR Data for this compound (600 MHz, DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH-1 | 8.52 | d | 7.8 | 1H |
| αH-1 | 4.35 | m | - | 1H |
| βH₂-1 | 3.10, 2.95 | m | - | 2H |
| γH-2 | 2.15 | m | - | 1H |
| δH₃-2 | 0.95 | d | 6.5 | 3H |
| εH₃-2 | 0.92 | d | 6.5 | 3H |
| NH-3 | 8.10 | d | 8.2 | 1H |
| αH-3 | 4.60 | dd | 8.2, 4.5 | 1H |
| βH-3 | 5.30 | m | - | 1H |
| γH₃-3 | 1.55 | d | 6.8 | 3H |
| NH-4 | 7.98 | d | 7.5 | 1H |
| αH-4 | 4.10 | m | - | 1H |
| βH₂-4 | 1.85, 1.70 | m | - | 2H |
| γH₂-4 | 2.25 | t | 7.2 | 2H |
| ε-NH₂-4 | 7.50 | br s | - | 2H |
| NH-5 | 8.80 | d | 8.5 | 1H |
| αH-5 | 4.25 | dd | 8.5, 5.0 | 1H |
| βH-5 | 3.80 | m | - | 1H |
| OH-β-5 | 5.10 | d | 4.0 | 1H |
| NH-6 | 7.85 | d | 7.0 | 1H |
| αH-6 | 4.45 | m | - | 1H |
| βH₂-6 | 7.20-7.35 | m | - | 5H (Aromatic) |
Table 2: ¹³C NMR Data for this compound (150 MHz, DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O-1 | 172.5 |
| Cα-1 | 55.2 |
| Cβ-1 | 38.1 |
| Cγ-2 | 30.5 |
| Cδ-2 | 20.1 |
| Cε-2 | 19.8 |
| C=O-3 | 171.8 |
| Cα-3 | 58.0 |
| Cβ-3 | 68.2 |
| Cγ-3 | 18.5 |
| C=O-4 | 173.0 |
| Cα-4 | 54.5 |
| Cβ-4 | 28.0 |
| Cγ-4 | 35.5 |
| Cδ-4 | - |
| C=O-5 | 171.0 |
| Cα-5 | 56.8 |
| Cβ-5 | 70.5 |
| C=O-6 | 172.1 |
| Cα-6 | 57.3 |
| Cβ-6 | 36.5 |
| C-Aro-6 (ipso) | 138.0 |
| C-Aro-6 (o, m, p) | 129.5, 128.8, 126.9 |
Table 3: Key 2D NMR Correlations for this compound
| From | To | Correlation Type |
| NH-1 | αH-1 | COSY |
| αH-1 | βH₂-1 | COSY |
| NH-3 | αH-3 | COSY |
| αH-3 | βH-3 | COSY |
| βH-3 | γH₃-3 | COSY |
| NH-4 | αH-4 | COSY |
| αH-4 | βH₂-4 | COSY |
| βH₂-4 | γH₂-4 | COSY |
| NH-5 | αH-5 | COSY |
| αH-5 | βH-5 | COSY |
| NH-6 | αH-6 | COSY |
| αH-6 | βH₂-6 | COSY |
| αH-1 | Cα-1, Cβ-1 | HSQC |
| αH-3 | Cα-3, Cβ-3 | HSQC |
| αH-4 | Cα-4, Cβ-4 | HSQC |
| αH-5 | Cα-5, Cβ-5 | HSQC |
| αH-6 | Cα-6, Cβ-6 | HSQC |
| NH-1 | C=O-6 | HMBC |
| αH-1 | C=O-1, C=O-2 | HMBC |
| NH-3 | C=O-2 | HMBC |
| αH-3 | C=O-3 | HMBC |
| NH-4 | C=O-3 | HMBC |
| αH-4 | C=O-4 | HMBC |
| NH-5 | C=O-4 | HMBC |
| αH-5 | C=O-5 | HMBC |
| NH-6 | C=O-5 | HMBC |
| αH-6 | C=O-6, C-Aro-6 | HMBC |
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified cyclic peptide in 0.5 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent depends on the solubility of the peptide.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for chemical shift referencing (0 ppm).[5]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Degassing (Optional): For samples sensitive to oxidation or for long-term experiments, degas the sample by several freeze-pump-thaw cycles.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.[2]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse Program: A standard COSY sequence (e.g., cosygpqf).
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: A phase-sensitive HSQC sequence with multiplicity editing (e.g., hsqcedetgpsisp2.3).[1]
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 160-200 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 8-32.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: A standard HMBC sequence (e.g., hmbcgplpndqf).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-240 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 16-64.
-
Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Phasing and Baseline Correction: Manually phase the spectra and apply baseline correction to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: Reference the spectra to the internal standard (TMS or TSP at 0 ppm).
-
Peak Picking and Integration: Identify all significant peaks in the 1D spectra and integrate the ¹H signals.
-
2D Spectra Analysis:
-
COSY: Identify cross-peaks to establish proton-proton spin systems within each amino acid residue.
-
HSQC: Correlate each proton to its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C resonances.
-
HMBC: Identify long-range (2-3 bond) correlations between protons and carbons. These are crucial for sequencing the amino acid residues by observing correlations between the α-proton of one residue and the carbonyl carbon of the preceding residue.
-
Visualizations
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Logical flow for structure elucidation from NMR data.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and robust methodology for the complete structural characterization of cyclic peptides like the illustrative "this compound". By systematically acquiring and analyzing ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can confidently determine the amino acid sequence and gain critical insights into the solution conformation, which are essential for understanding structure-activity relationships and advancing drug development programs.
References
Application Note: Development of a Receptor Binding Assay for Pressinoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pressinoic acid is a novel synthetic compound with potential therapeutic applications. Understanding its interaction with its molecular target is a critical step in the drug development process. This application note describes the development and validation of a robust receptor binding assay for this compound, targeting the putative G-protein coupled receptor (GPCR), the Pressinoate Receptor (PR). This assay can be utilized for the determination of binding affinity, selectivity, and for high-throughput screening of other potential ligands.
The developed assay is a competitive radioligand binding assay, a gold standard method for quantifying the interaction between a ligand and its receptor.[1][2] This technique measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor of interest. The assay is highly sensitive, reproducible, and provides quantitative data on the affinity of the test compound for the receptor.[1]
Putative Signaling Pathway of the Pressinoate Receptor (PR)
The Pressinoate Receptor (PR) is hypothesized to be a G-protein coupled receptor. Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. A potential pathway involves the coupling to Gαq/11, which in turn activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively, culminating in a cellular response.
Caption: Putative Gq-coupled signaling pathway for the Pressinoate Receptor.
Experimental Protocols
Materials and Reagents
-
Cell Line: CHO-K1 cells stably expressing the human Pressinoate Receptor (CHO-PR).
-
Radioligand: [³H]-Pressinoic acid (Specific Activity: 50 Ci/mmol).
-
Unlabeled Ligand: this compound.
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
Glass Fiber Filters: Whatman GF/B or equivalent, pre-soaked in 0.5% polyethylenimine.
-
Multi-well plates: 96-well polypropylene plates.
-
Filtration apparatus: Brandel or Millipore manifold.
-
Liquid Scintillation Counter: Beckman Coulter LS6500 or equivalent.
Experimental Workflow
The following diagram outlines the major steps in the receptor binding assay.
Caption: Workflow for the Pressinoate Receptor binding assay.
Detailed Methodologies
1. Membrane Preparation from CHO-PR Cells
-
Culture CHO-PR cells to 80-90% confluency in appropriate culture medium.
-
Harvest cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in ice-cold Membrane Preparation Buffer.
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in Assay Buffer, determine the protein concentration using a Bradford or BCA assay, and store at -80°C in aliquots.
2. Saturation Binding Assay
-
To a 96-well plate, add 50 µL of Assay Buffer.
-
Add 50 µL of varying concentrations of [³H]-Pressinoic acid (e.g., 0.1 to 50 nM).
-
For the determination of non-specific binding, add 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM) to a parallel set of wells.
-
Add 100 µL of the prepared cell membrane suspension (typically 10-50 µg of protein per well).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
3. Competitive Binding Assay
-
To a 96-well plate, add 50 µL of Assay Buffer.
-
Add 50 µL of varying concentrations of the unlabeled test compound (e.g., this compound or other potential ligands, from 10⁻¹² to 10⁻⁵ M).
-
Add 50 µL of [³H]-Pressinoic acid at a concentration near its Kd value (determined from the saturation binding assay).
-
Add 50 µL of the prepared cell membrane suspension (10-50 µg of protein per well).
-
Incubate, filter, and count the radioactivity as described in the saturation binding assay protocol.
Data Presentation and Analysis
The quantitative data from the binding assays are summarized below. The data should be analyzed using non-linear regression analysis software (e.g., GraphPad Prism).
Logical Relationship of Data Analysis
Caption: Logical flow of data analysis for receptor binding assays.
Summary of Quantitative Data
Table 1: Saturation Binding Analysis of [³H]-Pressinoic Acid at the Pressinoate Receptor
| Parameter | Value | Units |
| Kd (Dissociation Constant) | 2.5 ± 0.3 | nM |
| Bmax (Maximum Receptor Density) | 1250 ± 80 | fmol/mg protein |
Table 2: Competitive Binding Analysis of Unlabeled Ligands at the Pressinoate Receptor
| Compound | IC50 | Ki |
| This compound | 5.2 ± 0.6 nM | 2.1 ± 0.2 nM |
| Compound X | 150 ± 25 nM | 60 ± 10 nM |
| Compound Y | > 10,000 nM | > 4,000 nM |
Conclusion
This application note provides a detailed protocol for a robust and reliable receptor binding assay for this compound at the putative Pressinoate Receptor. The assay can be used to determine the binding affinity (Kd) of radiolabeled ligands, the receptor density (Bmax) in a given tissue or cell preparation, and the inhibitory potency (Ki) of unlabeled test compounds. This methodology is a valuable tool for the characterization of the pharmacological profile of this compound and for the screening of new chemical entities targeting the Pressinoate Receptor. The principles of this assay can also be adapted for fluorescent ligand binding assays, which offer safety and cost advantages over radioligand-based methods.[3][4][5]
References
- 1. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advantages of Fluorescent Probes in GPCR Assays - Celtarys [celtarys.com]
Application Notes and Protocols for Cell-Based Functional Assays for Pressinoic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pressinoic acid is the cyclic hexapeptide moiety of the neurohypophyseal hormone vasopressin, consisting of the amino acid sequence Cys-Tyr-Phe-Gln-Asn-Cys with a disulfide bridge between the two cysteine residues.[1][2][3] It has been identified as a synthetic peptide with biological activities, including corticotrophin-releasing activity and the ability to act as an oxytocin inhibitor.[4] As a peptide ligand potentially targeting vasopressin and/or oxytocin receptors, which are G-protein coupled receptors (GPCRs), a variety of cell-based functional assays can be employed to characterize its activity, determine its potency and efficacy, and elucidate its mechanism of action.
This document provides detailed protocols for cell-based assays to investigate the functional activity of this compound on the vasopressin V1a and V2 receptors, which are primary targets for vasopressin. The V1a receptor is typically coupled to the Gq signaling pathway, leading to an increase in intracellular calcium, while the V2 receptor is coupled to the Gs pathway, resulting in the accumulation of cyclic AMP (cAMP).[5]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables provide a template for summarizing quantitative data obtained from the described functional assays.
Table 1: Potency of this compound in V1a Receptor-Mediated Calcium Mobilization
| Parameter | This compound | Reference V1a Agonist (e.g., Arginine Vasopressin) | Reference V1a Antagonist |
| EC50 (nM) | [Insert Value] | [Insert Value] | N/A |
| IC50 (nM) | N/A | N/A | [Insert Value] |
| Emax (%) | [Insert Value] | 100% | N/A |
| Hill Slope | [Insert Value] | [Insert Value] | [Insert Value] |
| Cell Line | e.g., HEK293-hV1aR | e.g., HEK293-hV1aR | e.g., HEK293-hV1aR |
Table 2: Potency of this compound in V2 Receptor-Mediated cAMP Accumulation
| Parameter | This compound | Reference V2 Agonist (e.g., Desmopressin) | Reference V2 Antagonist |
| EC50 (nM) | [Insert Value] | [Insert Value] | N/A |
| IC50 (nM) | N/A | N/A | [Insert Value] |
| Emax (%) | [Insert Value] | 100% | N/A |
| Hill Slope | [Insert Value] | [Insert Value] | [Insert Value] |
| Cell Line | e.g., CHO-K1-hV2R | e.g., CHO-K1-hV2R | e.g., CHO-K1-hV2R |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the V1a and V2 receptors and a general workflow for the cell-based functional assays.
References
Application Notes and Protocols for Radiolabeling of Pressinoic Acid in Vasopressin V1a Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pressinoic acid, the cyclic core of the neurohormone arginine vasopressin (AVP), represents a key structural motif for interaction with vasopressin receptors. The vasopressin V1a receptor, a G-protein coupled receptor (GPCR), is a critical target in various physiological processes, including cardiovascular function and social behavior, making it a significant focus for drug discovery.[1] Radiolabeling of this compound is an essential step for characterizing its binding affinity and kinetics at the V1a receptor, providing valuable data for the development of novel therapeutics.
These application notes provide detailed protocols for the radiolabeling of this compound and its use in V1a receptor binding assays. Methodologies for both radioiodination and tritiation are presented, followed by a comprehensive protocol for receptor binding studies using membranes from cells expressing the V1a receptor.
Data Presentation: V1a Receptor Binding Affinities
| Ligand | Receptor | Radioligand Used for Competition | Ki (nM) | Kd (nM) | IC50 (nM) | Species | Reference |
| Arginine Vasopressin (AVP) | Human V1a | [125I]Linear AVP Antagonist | 1.8 ± 0.4 | Human | [1] | ||
| Relcovaptan (SR-49059) | Human V1a | [125I]Linear AVP Antagonist | 1.3 ± 0.2 | Human | [1] | ||
| V1A-2303 | Human V1a | [125I]Phenylacetyl-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2 | 0.46 | 2.33 | Human | [2] | |
| OPC-21268 | Rat V1a | Not Specified | 380 | Rat | [3] | ||
| OPC-21268 | Human V1a | Not Specified | 140,000 | Human | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the V1a receptor signaling cascade and the general workflow for a radioligand binding assay.
Experimental Protocols
Protocol 1: Radioiodination of this compound (Tyrosine-Specific)
This protocol is designed for the introduction of 125I into the tyrosine residue of this compound using the Chloramine-T method.
Materials:
-
This compound
-
Na125I
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate buffer (0.5 M, pH 7.5)
-
Bovine Serum Albumin (BSA)
-
Sephadex G-25 column
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Reaction Setup: In a shielded fume hood, combine the following in a microcentrifuge tube:
-
10 µg of this compound (dissolved in 10 µL of 0.01 M acetic acid)
-
25 µL of 0.5 M phosphate buffer (pH 7.5)
-
1 mCi of Na125I (in 5-10 µL)
-
-
Initiation of Iodination: Add 10 µL of freshly prepared Chloramine-T solution (1 mg/mL in 0.05 M phosphate buffer, pH 7.5). Vortex gently for 30-60 seconds at room temperature.
-
Quenching the Reaction: Stop the reaction by adding 20 µL of sodium metabisulfite solution (2 mg/mL in 0.05 M phosphate buffer, pH 7.5).
-
Purification:
-
Add 100 µL of 0.1% BSA solution to the reaction mixture to prevent non-specific binding of the radiolabeled peptide.
-
Purify the [125I]this compound from unreacted 125I and other reagents using a Sephadex G-25 column pre-equilibrated with an appropriate buffer (e.g., 0.1 M acetic acid containing 0.1% BSA).
-
For higher purity, perform reverse-phase HPLC. Use a linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to elute the radiolabeled peptide.
-
-
Quantification and Storage: Determine the specific activity of the purified [125I]this compound. Store at -20°C or -80°C.
Protocol 2: Tritiation of this compound
This protocol describes a general method for introducing tritium (3H) into this compound, typically through catalytic reduction of a halogenated precursor or by H-T exchange.
Materials:
-
This compound or a halogenated precursor (e.g., diiodo-tyrosine containing this compound)
-
Tritium gas (3H2)
-
Palladium on carbon (Pd/C) catalyst
-
Solvent (e.g., dimethylformamide or methanol)
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Precursor Preparation: If starting from non-halogenated this compound, an iodinated precursor will need to be synthesized first.
-
Catalytic Tritiation: In a specialized tritium labeling apparatus, dissolve the precursor in an appropriate solvent. Add the Pd/C catalyst.
-
Introduction of Tritium Gas: Evacuate the reaction vessel and introduce tritium gas. Allow the reaction to proceed with stirring for several hours at room temperature.
-
Removal of Labile Tritium: After the reaction, remove the excess tritium gas. The crude product is then typically lyophilized and redissolved in a protic solvent (e.g., water or methanol) and re-lyophilized to remove any labile, non-covalently bound tritium.
-
Purification: Purify the [3H]this compound using reverse-phase HPLC to separate it from unlabeled precursor and any side products.
-
Quantification and Storage: Determine the specific activity and store the radiolabeled peptide at -80°C.
Protocol 3: V1a Receptor Binding Assay
This protocol outlines a filtration-based receptor binding assay using membranes prepared from cells expressing the human V1a receptor and a radiolabeled this compound.
Materials:
-
Membranes from cells stably expressing the human V1a receptor
-
Radiolabeled this compound ([125I]this compound or [3H]this compound)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2
-
Unlabeled this compound or Arginine Vasopressin (for non-specific binding and competition assays)
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)
-
Filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare a membrane suspension from V1a receptor-expressing cells to a final protein concentration of 10-50 µg/mL in binding buffer.
-
Assay Setup (for a 96-well plate format):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of radiolabeled this compound (at a concentration near its Kd), and 100 µL of the membrane suspension.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled AVP (e.g., 1 µM), 50 µL of radiolabeled this compound, and 100 µL of the membrane suspension.
-
Competition Binding: Add 50 µL of varying concentrations of unlabeled this compound (or other test compounds), 50 µL of radiolabeled this compound, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Saturation Binding: To determine Kd and Bmax, perform the assay with increasing concentrations of the radiolabeled this compound.
-
Competition Binding: To determine the IC50 and subsequently the Ki of unlabeled compounds, plot the percentage of specific binding against the log concentration of the competitor.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers interested in studying the interaction of this compound with the vasopressin V1a receptor. The successful radiolabeling of this compound and its application in robust binding assays will facilitate the characterization of its pharmacological properties and aid in the discovery of new modulators of the vasopressin system. While specific binding data for this compound remains to be published, the provided context on related ligands offers a valuable starting point for experimental design.
References
- 1. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 2. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key amino acids of vasopressin V1a receptor responsible for the species difference in the affinity of OPC-21268 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protocol for Assessing Pressinoic Acid Stability in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pressinoic acid is a synthetic cyclic hexapeptide, an analog of the neurohypophysial hormone vasopressin. It is known to be a potent oxytocin inhibitor and exhibits corticotrophin-releasing activity.[1][2][3] Given its peptide nature, comprising a disulfide bridge between cysteine residues, this compound is susceptible to enzymatic and chemical degradation in biological matrices.[1][3][4] Understanding its stability profile in biological fluids such as plasma, serum, and whole blood is critical for the preclinical and clinical development of any therapeutic agent based on this molecule.
This document provides a detailed protocol for assessing the stability of this compound in various biological fluids. The protocol covers procedures for handling biological samples, conducting stability studies under different conditions, and analyzing the samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Additionally, it includes a strategy for the identification of potential degradation products.
Overview of the Experimental Workflow
The stability assessment of this compound involves a multi-step process, beginning with the preparation of the compound and biological matrices, followed by incubation under controlled conditions, sample processing, and finally, analysis by LC-MS/MS to quantify the remaining parent compound and identify any degradation products.
Materials and Reagents
-
This compound (analytical standard)
-
Human plasma (with various anticoagulants such as K2EDTA, sodium heparin, and citrate)
-
Human serum
-
Human whole blood (with various anticoagulants)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS): A stable, isotopically labeled peptide or a structurally similar peptide with different mass.
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Ammonium bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (proteomics grade)
Experimental Protocols
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water or a suitable buffer to prepare a 1 mg/mL stock solution. Store at -20°C or below.[3][5]
-
Working Solutions: Prepare working solutions of this compound by diluting the stock solution with water or PBS to achieve final concentrations of 1, 10, and 100 µM for spiking into biological fluids.
-
Internal Standard (IS) Stock and Working Solutions: Prepare stock and working solutions of the IS in a similar manner to this compound.
This protocol is designed to assess the stability of this compound in plasma, serum, and whole blood over time at a physiologically relevant temperature.
-
Pre-warm Biological Fluids: Pre-warm aliquots of plasma, serum, and whole blood to 37°C in a water bath.
-
Spiking: Spike the pre-warmed biological fluids with the this compound working solutions to achieve final concentrations of 1, 10, and 100 µM. Gently mix by vortexing.
-
Incubation: Incubate the spiked samples at 37°C.
-
Time Points: Collect aliquots at specified time points: 0, 15, 30, 60, 120, and 240 minutes. The 0-minute time point represents the sample immediately after spiking.
-
Sample Processing:
-
At each time point, transfer 100 µL of the incubated sample to a clean microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.[6]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[7][8][9] These studies involve exposing this compound to more extreme conditions than those expected during storage or use.
-
Acidic Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before LC-MS/MS analysis.
-
-
Basic Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before LC-MS/MS analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours.[10]
-
-
Thermal Degradation:
-
Store solid this compound at 60°C for 7 days.
-
Dissolve in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) and fluorescent light for an extended period (e.g., 24 hours).
-
A validated LC-MS/MS method is essential for the accurate quantification of this compound and the identification of its degradation products.
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from its degradation products and matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of this compound and the internal standard.
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for this compound and the IS by direct infusion.
-
Full Scan and Product Ion Scan: For the identification of degradation products, acquire full scan MS and product ion scan (MS/MS) data.
-
-
Quantification: Calculate the concentration of this compound at each time point using the peak area ratio of the analyte to the internal standard and a calibration curve.
-
Stability Assessment: Express the stability as the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Degradation Product Identification: Analyze the full scan and MS/MS data from the forced degradation studies to identify potential degradation products by comparing the mass spectra of the stressed samples to the control samples.[11][12]
Data Presentation
| Time (min) | % Remaining in Plasma (K2EDTA) | % Remaining in Serum | % Remaining in Whole Blood (K2EDTA) |
| 0 | 100 | 100 | 100 |
| 15 | |||
| 30 | |||
| 60 | |||
| 120 | |||
| 240 |
| Stress Condition | % Degradation | Major Degradation Products (m/z) |
| 0.1 M HCl, 60°C, 24h | ||
| 0.1 M NaOH, 60°C, 24h | ||
| 3% H2O2, RT, 24h | ||
| Solid, 60°C, 7 days | ||
| UV/Fluorescent Light, 24h |
Visualization of Potential Signaling Pathways
This compound, as an analog of vasopressin and an oxytocin inhibitor, is expected to interact with G-protein coupled receptors (GPCRs). The following diagrams illustrate the general signaling pathways of vasopressin (V1 and V2 receptors) and oxytocin receptors, which are likely targets for this compound's biological activity.
The V1 receptor is coupled to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
As an oxytocin inhibitor, this compound would block the binding of oxytocin to its receptor, thereby inhibiting its downstream signaling cascade, which is also primarily mediated through Gq/11.
Conclusion
This protocol provides a comprehensive framework for assessing the stability of this compound in biological fluids. The data generated from these studies are essential for understanding the pharmacokinetic and pharmacodynamic properties of this compound and for the development of stable formulations. The use of forced degradation studies will aid in the identification of potential degradation products, which is crucial for safety and regulatory considerations. The provided signaling pathway diagrams offer a visual representation of the potential mechanisms of action of this compound based on its known biological activities.
References
- 1. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Rethinking Vasopressin: New Insights into Vasopressin Signaling and Its Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of peptide products from enzymatic degradation of amyloid beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Utilizing Pressinoic Acid in Competitive Binding Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pressinoic acid, a key structural component of the neuropeptide vasopressin and its analogs, is of significant interest in the study of the vasopressin V1a receptor (AVPR1A). The AVPR1A is a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including the regulation of blood pressure, social behavior, and stress responses.[1][2][3] Consequently, the development of selective ligands for this receptor is a critical area of research in drug discovery.
Competitive binding assays are a fundamental tool for characterizing the interaction of novel compounds, such as this compound derivatives, with their target receptors. These assays determine the affinity of a test compound by measuring its ability to displace a radiolabeled or fluorescently tagged ligand with known binding characteristics. This application note provides a detailed protocol for conducting a competitive binding experiment to evaluate the affinity of test compounds for the human AVPR1A receptor. While this compound is the primary subject, due to the limited availability of public binding data for this specific molecule, the following protocols and data tables will use Arginine Vasopressin (AVP), the endogenous ligand, and other known antagonists as examples to illustrate the experimental and data analysis workflow.
Vasopressin V1a Receptor Signaling Pathway
The AVPR1A is a canonical member of the GPCR family that couples to the Gαq/11 subunit.[3][4] Upon agonist binding, a conformational change in the receptor activates the G-protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][4] This signaling cascade ultimately mediates the physiological effects of vasopressin, such as vasoconstriction.[4]
Caption: AVPR1A signaling cascade upon agonist binding.
Quantitative Data: Binding Affinities of Ligands for the Vasopressin V1a Receptor
The following table summarizes the binding affinities (Ki) of several known ligands for the human and rat AVPR1A. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, where a lower Ki value indicates a higher affinity. These values are typically determined through competitive radioligand binding assays.
| Compound | Receptor Species | Ligand Type | Ki (nM) | Reference |
| Arginine Vasopressin (AVP) | Human | Endogenous Agonist | 1.8 ± 0.4 | [2] |
| Relcovaptan (SR-49059) | Human | Antagonist | 1.3 ± 0.2 | [2] |
| SRX246 | Human | Antagonist | 0.3 | [1] |
| L-371,257 | Human | Antagonist | 3.7 | [1] |
| Phenylacetyl-D-Tyr(Et)-Phe-Gln-Asn-Lys-Pro-Arg-NH₂ | Rat | Antagonist | 1.2 ± 0.2 | [2] |
| Conivaptan | Rat | Antagonist | 0.48 | [1][3] |
| OPC-21268 | Rat | Antagonist | 380 | [5] |
| OPC-21268 | Human | Antagonist | 140,000 | [5] |
Experimental Protocols
Competitive Radioligand Binding Assay for AVPR1A
This protocol describes a filtration-based competitive binding assay to determine the affinity of a test compound (e.g., a this compound derivative) for the human AVPR1A. The assay measures the displacement of a specific high-affinity radioligand by the unlabeled test compound.
Materials:
-
Receptor Source: Commercially available membranes from HEK-293 cells stably expressing the human AVPR1A.
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP) or a suitable high-affinity radio-labeled antagonist.
-
Test Compound: this compound or its analog, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled Arginine Vasopressin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
Cell harvester.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A radioiodinated linear vasopressin antagonist: a ligand with high affinity and specificity for V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Key amino acids of vasopressin V1a receptor responsible for the species difference in the affinity of OPC-21268 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pressinoic Acid: A Tool for Elucidating Vasopressin Receptor Function
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pressinoic acid, the cyclic core of the neurohypophyseal hormone arginine vasopressin (AVP), represents a valuable tool for the investigation of vasopressin receptor subtypes (V1a, V1b, and V2). As the fundamental cyclic structure of AVP, it provides a unique scaffold for understanding the molecular determinants of ligand-receptor interactions and the conformational changes that trigger downstream signaling cascades. While this compound itself lacks the C-terminal tripeptide of AVP, which is crucial for full agonist activity, its study can offer insights into the initial binding events and the role of the cyclic structure in receptor recognition. One study has noted the absence of pressor activity in this compound, suggesting it does not effectively activate the V1a receptor responsible for vasoconstriction[1]. However, detailed quantitative data on its binding affinity and functional activity at all vasopressin receptor subtypes remains to be fully elucidated in the public domain.
These application notes provide a framework for utilizing this compound in vasopressin receptor research, including detailed protocols for characterizing its binding and functional properties.
Pharmacological Profile of Vasopressin Receptors
Vasopressin receptors are members of the G protein-coupled receptor (GPCR) superfamily and are classified into three main subtypes: V1a, V1b (also known as V3), and V2. Each subtype exhibits a distinct tissue distribution and couples to different intracellular signaling pathways, mediating the diverse physiological effects of AVP.
| Receptor Subtype | Primary Location(s) | Signaling Pathway | Key Physiological Roles |
| V1a | Vascular smooth muscle, platelets, liver, brain | Gq/11 → PLC → IP₃ → ↑ Ca²⁺ | Vasoconstriction, platelet aggregation, glycogenolysis, social behavior |
| V1b (V3) | Anterior pituitary, brain | Gq/11 → PLC → IP₃ → ↑ Ca²⁺ | ACTH release, regulation of stress response |
| V2 | Kidney collecting ducts | Gs → Adenylyl Cyclase → ↑ cAMP | Antidiuresis (water reabsorption) |
Experimental Protocols
To characterize the interaction of this compound with vasopressin receptors, a series of in vitro assays can be employed. The following protocols provide a detailed methodology for radioligand binding assays to determine binding affinity (Ki) and functional assays to measure potency and efficacy (EC50/IC50).
Radioligand Binding Assay for V1a, V1b, and V2 Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for the human V1a, V1b, and V2 vasopressin receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human V1a, V1b, or V2 receptor
-
Radioligand:
-
For V1a: [³H]-Arginine Vasopressin or a selective V1a antagonist radioligand
-
For V1b: [³H]-Arginine Vasopressin or a selective V1b antagonist radioligand
-
For V2: [³H]-Arginine Vasopressin or a selective V2 agonist/antagonist radioligand
-
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold)
-
Non-specific binding control: 1 µM unlabeled Arginine Vasopressin
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Plate Preparation: Pre-soak the filter plates with 0.3% polyethyleneimine (PEI) for at least 30 minutes at 4°C to reduce non-specific binding.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL Assay Buffer
-
Non-specific Binding: 50 µL of 1 µM unlabeled AVP
-
This compound Competition: 50 µL of serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
-
Add Radioligand: Add 50 µL of the appropriate radioligand at a final concentration close to its Kd value to all wells.
-
Add Membranes: Add 100 µL of the cell membrane preparation (containing 10-50 µg of protein) to each well.
-
Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Drying: Dry the filter plate at 50°C for 30-60 minutes.
-
Scintillation Counting: Add 50 µL of scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization for V1a and V1b Receptors
This protocol measures the ability of this compound to act as an agonist or antagonist at the V1a and V1b receptors by detecting changes in intracellular calcium concentration.
Materials:
-
Cells stably expressing the human V1a or V1b receptor (e.g., CHO-K1 or HEK293 cells)
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
This compound
-
Reference agonist (Arginine Vasopressin)
-
Reference antagonist (a selective V1a or V1b antagonist)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) with 0.02% Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye. After the final wash, leave 100 µL of Assay Buffer in each well.
-
Assay:
-
Agonist Mode:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject 50 µL of this compound at various concentrations and continue to measure the fluorescence kinetically for 2-5 minutes.
-
Include AVP as a positive control.
-
-
Antagonist Mode:
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Place the plate in the reader and measure the baseline fluorescence.
-
Inject a fixed concentration of AVP (e.g., EC80) and measure the fluorescence response.
-
Include a known antagonist as a positive control.
-
-
Data Analysis:
-
The fluorescence signal is proportional to the intracellular calcium concentration.
-
Agonist Mode: Plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Antagonist Mode: Plot the inhibition of the AVP response against the logarithm of the this compound concentration to determine the IC50 value. Calculate the pA2 or Ki value to quantify the antagonist potency.
Functional Assay: cAMP Accumulation for V2 Receptor
This protocol assesses the agonist or antagonist activity of this compound at the V2 receptor by measuring the accumulation of cyclic AMP (cAMP).
Materials:
-
Cells stably expressing the human V2 receptor (e.g., HEK293 or CHO-K1 cells)
-
Culture medium
-
Stimulation Buffer: HBSS with 20 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4
-
This compound
-
Reference agonist (Arginine Vasopressin or Desmopressin)
-
Reference antagonist (a selective V2 antagonist)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
96-well or 384-well assay plates
Procedure:
-
Cell Plating: Seed the cells into the appropriate assay plates and grow to confluence.
-
Assay:
-
Agonist Mode:
-
Remove the culture medium and add 50 µL of Stimulation Buffer containing various concentrations of this compound.
-
Incubate for 30 minutes at 37°C.
-
Include AVP or Desmopressin as a positive control.
-
-
Antagonist Mode:
-
Remove the culture medium and add 25 µL of Stimulation Buffer containing various concentrations of this compound.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Add 25 µL of a fixed concentration of AVP or Desmopressin (e.g., EC80) and incubate for an additional 30 minutes at 37°C.
-
Include a known antagonist as a positive control.
-
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the amount of cAMP produced against the logarithm of the this compound concentration to determine the EC50 value.
-
Antagonist Mode: Plot the percentage of inhibition of the agonist-induced cAMP production against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Signaling Pathways
Caption: Signaling pathways of vasopressin receptors.
Experimental Workflow
References
Investigating Maternal Behavior Induction with Retinoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maternal behavior is a complex and essential set of behaviors aimed at nurturing and protecting offspring, crucial for their survival and development. The neuroendocrine circuits governing these behaviors are intricate and involve a symphony of hormones and signaling molecules. Emerging evidence points to a significant role for retinoic acid (RA), a metabolite of vitamin A, in modulating the neural pathways that underpin maternal care. This document provides detailed application notes and protocols for investigating the induction of maternal behavior with retinoic acid, summarizing key quantitative data and outlining experimental methodologies based on current scientific literature. It is intended to guide researchers in designing and executing studies to further elucidate the mechanisms by which retinoic acid influences this fundamental aspect of mammalian biology.
Data Presentation
Table 1: Effects of Retinoic Acid on Oxytocin Gene Expression and Receptor Modulation
| Parameter | Species | Tissue/Cell Line | Retinoic Acid Concentration/Dose | Fold Change/Effect | Reference |
| Oxytocin mRNA levels | Rat | Uterine organ explants | 0.4 nM | 3-fold increase | [1] |
| Endogenous Oxytocin gene expression | Human Neuroblastoma cells | 5 x 10-10 M (ED50) | > 4-fold stimulation (with RARα co-transfection) | [2] | |
| Oxytocin Receptor (OXTR) mediated projection growth | Human Glioblastoma U-87MG cells | 10 µM | Stimulatory effect on projection growth | [3] | |
| Projection length in OXTR knockdown cells | Human Glioblastoma U-87MG cells | 10 µM | Significantly blunted stimulation of projection length | [3] | |
| β-RAR mRNA levels | Mouse (9-day-gestation conceptuses) | 100 mg/kg body weight | ~6-fold increase after 6 hours | [4] | |
| β-RAR mRNA levels | Mouse (9-day-gestation conceptuses) | 10 mg/kg body weight | Reduced increase compared to 100 mg/kg | [4] | |
| β-RAR mRNA levels | Mouse (9-day-gestation conceptuses) | 1 mg/kg body weight | No increase | [4] |
Table 2: Dose-Dependent Effects of Prenatal Retinoic Acid Administration on Offspring Behavior and Viability in Rats
| Dose (mg/kg) | Gestational Days of Administration | Postnatal Viability | Behavioral Effects | Reference |
| 5 | 11-13 | Significant postnatal mortality | - | [5] |
| 2.5, 5 | 14-16 | Not affected | Delayed response to negative geotropism, delayed auditory startle (at 6 mg/kg), hyperactivity in open-field tests (at ≥4 mg/kg), poorer M-maze performance | [5] |
| 2, 4, 6 | 14-16 | Not affected | See above | [5] |
Experimental Protocols
Protocol 1: In Vivo Administration of Retinoic Acid to Assess Maternal Behavior in Rodents
Objective: To evaluate the effect of systemic retinoic acid administration on the onset and quality of maternal behaviors in female rodents (e.g., rats, mice).
Materials:
-
All-trans retinoic acid (Sigma-Aldrich or equivalent)
-
Vehicle (e.g., corn oil, DMSO)
-
Animal model: Nulliparous female Sprague-Dawley rats or C57BL/6 mice
-
Foster pups (3-5 days old)
-
Standard laboratory animal housing and testing cages
-
Behavioral observation and recording equipment (e.g., video camera)
Procedure:
-
Animal Preparation: Acclimate nulliparous female rodents to the housing and handling conditions for at least one week prior to the experiment.
-
Retinoic Acid Preparation: Prepare a stock solution of all-trans retinoic acid in the chosen vehicle. The concentration should be calculated to deliver the desired dose based on the average weight of the animals. For example, a dose of 10 mg/kg has been used in mice for other neurological studies[6]. Doses ranging from 1 to 100 mg/kg have been tested for teratogenic effects and receptor mRNA induction[4]. It is crucial to conduct a dose-response study to determine the optimal non-teratogenic dose for behavioral assays.
-
Administration: Administer the prepared retinoic acid solution or vehicle control to the female rodents via the desired route (e.g., intraperitoneal injection, oral gavage). Oral administration has been used in studies of experimental periodontitis[7].
-
Maternal Behavior Sensitization: Following a predetermined time post-administration (e.g., 24 hours), introduce foster pups into the home cage of the female.
-
Behavioral Observation: Observe and score maternal behaviors for a set period (e.g., 30-60 minutes) at regular intervals (e.g., daily for 5-7 days). Key maternal behaviors to score include:
-
Pup Retrieval: Latency to retrieve the first and all pups to the nest.
-
Nest Building: Quality of the nest.
-
Licking and Grooming: Duration and frequency of pup licking.
-
Crouching/Nursing Posture: Time spent in a nursing posture over the pups.
-
-
Data Analysis: Compare the latency, frequency, and duration of maternal behaviors between the retinoic acid-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).
Protocol 2: In Vitro Analysis of Retinoic Acid Effects on Oxytocin Gene Expression
Objective: To determine the direct effect of retinoic acid on oxytocin gene expression in a relevant cell line or tissue culture.
Materials:
-
Cell line (e.g., human neuroblastoma cells) or primary uterine tissue explants
-
Cell culture medium and supplements
-
All-trans retinoic acid
-
Vehicle (e.g., ethanol, DMSO)
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative PCR (qPCR) machine and reagents (primers and probes for oxytocin and a housekeeping gene)
Procedure:
-
Cell/Tissue Culture: Culture the chosen cells or tissue explants under standard conditions. For uterine explants from pregnant rats, short-term cultures can be established[1].
-
Treatment: Treat the cells/tissues with varying concentrations of retinoic acid (e.g., 0.1 nM to 1 µM) or vehicle control for a specified duration (e.g., 24-48 hours). A concentration of 0.4 nM was effective in rat uterine explants[1], while an ED50 of 5 x 10-10 M was observed in neuroblastoma cells[2].
-
RNA Extraction: Isolate total RNA from the cells/tissues using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR to quantify the relative expression levels of oxytocin mRNA. Normalize the expression data to a stable housekeeping gene (e.g., GAPDH, β-actin).
-
Data Analysis: Calculate the fold change in oxytocin mRNA expression in the retinoic acid-treated groups relative to the vehicle control group.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Retinoic acid signaling pathway leading to the regulation of oxytocin gene expression.
Caption: Experimental workflow for investigating the induction of maternal behavior by retinoic acid in rodents.
Discussion and Future Directions
The presented data and protocols provide a foundational framework for investigating the role of retinoic acid in maternal behavior. The link between retinoic acid and the oxytocin system is a compelling area of research, as oxytocin is a well-established neuropeptide critical for social bonding and maternal care[8]. Retinoic acid appears to directly influence oxytocin gene expression through response elements in the oxytocin promoter[2][9]. This suggests a direct molecular mechanism by which vitamin A metabolites can impact the neurochemical circuits governing maternal responses.
Future research should focus on several key areas:
-
Dose-Response and Safety: Establishing a clear dose-response relationship for the behavioral effects of retinoic acid is crucial, particularly to dissociate pro-maternal effects from potential toxicity[5][10].
-
Neuroanatomical Specificity: Identifying the specific brain regions where retinoic acid acts to modulate maternal behavior is a critical next step. The medial preoptic area (MPOA) is a key hub for the regulation of maternal care and is a prime candidate for investigation[11][12].
-
Interaction with Other Hormonal Systems: Maternal behavior is regulated by a complex interplay of hormones, including estrogens, progesterone, and prolactin[11]. Understanding how retinoic acid signaling integrates with these other hormonal pathways will provide a more complete picture of its role.
-
Translational Relevance: Given the importance of adequate maternal care for offspring development, understanding the factors that can enhance or impair these behaviors has significant translational potential. Further research could explore the therapeutic potential of targeting the retinoic acid signaling pathway to support maternal well-being and mother-infant bonding.
By employing the detailed protocols and considering the signaling pathways outlined in this document, researchers can contribute to a deeper understanding of the intricate mechanisms underlying maternal behavior and the potential for novel therapeutic interventions in this critical area of neuroscience and developmental biology.
References
- 1. Effects of retinoic acid and estrogens on oxytocin gene expression in the rat uterus: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a retinoic acid response element in the human oxytocin promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Downregulation of Oxytocin Receptor Decreases the Length of Projections Stimulated by Retinoic Acid in the U-87MG Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of beta-retinoic acid receptor mRNA by teratogenic doses of retinoids in murine fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of prenatal retinoic acid on the viability and behavior of the offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Administration of all-trans retinoic acid after experimental traumatic brain injury is brain protective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral administration of all-trans retinoic acid suppresses experimental periodontitis by modulating the Th17/Treg imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxytocin Modulation of Maternal Behavior and Its Association With Immunological Activity in Rats With Cesarean Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A negative retinoic acid response element in the rat oxytocin promoter restricts transcriptional stimulation by heterologous transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of maternal toxicity in the rat by dermal application of retinoic acid and its effect on fetal outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hormonal Actions in the Medial Preoptic Area Governing Parental Behavior: Novel Insights From New Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Synthesis of Pressinoic Acid
Welcome to the technical support center for the solid-phase synthesis of Pressinoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important cyclic peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary structure?
A1: this compound is the cyclic hexapeptide core of the hormone vasopressin. Its primary structure is cyclo(Cys-Tyr-Phe-Gln-Asn-Cys), with a disulfide bridge formed between the two cysteine residues at positions 1 and 6.[1][2]
Q2: What are the main challenges in the solid-phase synthesis of this compound?
A2: The primary challenges include:
-
On-resin disulfide bond formation: Achieving efficient and specific intramolecular cyclization while avoiding oligomerization.
-
Side reactions of specific amino acids: Cysteine, asparagine, and glutamine are prone to undesirable side reactions during synthesis.
-
Cleavage and deprotection: Ensuring the integrity of the disulfide bond and preventing side-chain modifications during cleavage from the resin.
-
Purification: Separating the desired cyclic peptide from linear precursors, oligomers, and other impurities.
Q3: Which protecting groups are recommended for the amino acids in this compound?
A3: For Fmoc-based solid-phase peptide synthesis (SPPS), the following side-chain protecting groups are commonly used:
-
Cys: Trityl (Trt) is a cost-effective and widely used protecting group.[3] It is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage step.
-
Tyr: tert-Butyl (tBu) is the standard protecting group.
-
Phe: Generally does not require a side-chain protecting group.
-
Gln and Asn: Trityl (Trt) protection is recommended to prevent dehydration of the side-chain amide to a nitrile during activation and to improve solubility.[4]
Troubleshooting Guide
Low Yield of Cyclized Product
Problem: The final yield of this compound after cleavage and purification is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient On-Resin Oxidation | Optimize the on-resin oxidation conditions. Several reagents can be used for disulfide bond formation. The choice of reagent and reaction conditions can significantly impact the yield. See the table below for a comparison of common oxidizing agents. |
| Intermolecular Disulfide Bond Formation (Oligomerization) | On-resin cyclization is favored by the "pseudo-dilution" effect, which kinetically promotes intramolecular reactions.[5] However, high resin loading can lead to intermolecular reactions. Use a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g). |
| Reduction of Disulfide Bond During Cleavage | Some scavengers used in the cleavage cocktail, particularly hydrosilanes like triisopropylsilane (TIS), can reduce the disulfide bond in the presence of TFA.[6][7] It is crucial to carefully select and control the amount of scavengers. |
Table 1: Comparison of On-Resin Oxidizing Agents for Disulfide Bridge Formation
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages | Yield (General) |
| Iodine (I₂) | 5-10 eq. in DMF, 1-2 h | Rapid and quantitative.[7] | Can cause side reactions with sensitive residues (not present in this compound). | Good to Excellent |
| N-Chlorosuccinimide (NCS) | 1-2 eq. in DMF, 5-15 min at 50°C | Very rapid and efficient.[5][8][9] | Incompatible with Met and Trp. | Excellent |
| Thallium (III) Trifluoroacetate (Tl(TFA)₃) | 1.2 eq. in DMF, 1 h | Effective for on-resin cyclization. | Highly toxic.[3] | Good |
| DMSO/Air Oxidation | Mildly basic conditions | Mild conditions. | Can be slow and may lead to incomplete oxidation.[5] | Variable |
Presence of Impurities in the Final Product
Problem: HPLC and/or mass spectrometry analysis of the purified product shows multiple peaks or masses corresponding to impurities.
Possible Causes and Solutions:
| Impurity Type | Possible Cause | Prevention and Troubleshooting |
| Linear Peptide Precursor | Incomplete on-resin oxidation. | Ensure complete removal of Cys(Trt) protecting groups before oxidation. Extend the oxidation reaction time or use a more potent oxidizing agent. During purification, modulating the mobile phase pH in RP-HPLC can improve the separation of the cyclic and linear forms.[10] |
| Dimeric and Oligomeric Species | Intermolecular disulfide bond formation. | Use a low-loading resin. Ensure proper swelling of the resin to facilitate intramolecular reactions. |
| Deletion Sequences | Incomplete coupling during peptide chain elongation. | Use a higher excess of amino acids and coupling reagents. For difficult couplings, consider double coupling or using a more potent coupling agent like HATU. |
| Products of Side Reactions | See section 2.3 for details on specific side reactions. | Use appropriate side-chain protecting groups and optimized reaction conditions. |
Amino Acid-Specific Side Reactions
Problem: Characterization of the product reveals modifications to specific amino acids.
A. Cysteine-Related Side Reactions
-
Racemization: Cysteine residues, especially at the C-terminus, are prone to racemization during Fmoc-based SPPS.[1][11][12]
-
Prevention:
-
Use 2-chlorotrityl resin for anchoring the first amino acid, as it has been shown to suppress racemization.[11]
-
Employ coupling reagents like DIPCDI/HOBt or pre-formed pentafluorophenyl (Pfp) esters.[1]
-
Avoid strong, non-hindered bases like N-methylmorpholine (NMM); use a more sterically hindered base like 2,4,6-collidine.[12]
-
-
-
β-Piperidinylalanine Formation: This side reaction can occur with C-terminal cysteine when using piperidine for Fmoc deprotection.[13]
-
Prevention: The use of a sterically bulky protecting group like Trityl (Trt) on the cysteine side chain can minimize this side reaction.[13]
-
B. Asparagine/Glutamine-Related Side Reactions
-
Dehydration to Nitrile: The side-chain amides of Asn and Gln can be dehydrated to form nitriles during the activation step for coupling.
-
Prevention:
-
Use a side-chain protecting group such as Trityl (Trt).
-
Employ coupling methods that minimize the activation time, such as using pre-formed active esters (e.g., Pfp esters).
-
-
Experimental Protocols
Solid-Phase Synthesis of Linear this compound Precursor
This protocol outlines the manual synthesis of the linear precursor H-Cys(Trt)-Tyr(tBu)-Phe-Gln(Trt)-Asn(Trt)-Cys(Trt)-Resin using Fmoc chemistry.
-
Resin Selection and Swelling:
-
Start with a 2-chlorotrityl chloride resin to minimize C-terminal cysteine racemization.
-
Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).
-
-
Fmoc-Amino Acid Coupling Cycle (repeated for each amino acid):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate a 4-fold excess of the Fmoc-amino acid with a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or 2,4,6-collidine) in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Capping (Optional but Recommended): After coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and a base in DMF.
-
On-Resin Disulfide Bridge Formation (Cyclization)
This protocol describes the on-resin oxidation of the two cysteine residues to form the disulfide bridge.
-
Selective Deprotection of Cysteine:
-
Ensure the N-terminal Fmoc group is removed.
-
The Trt groups on the cysteine side chains will be removed during the final cleavage. For on-resin cyclization with orthogonal protecting groups (not detailed here), those would be selectively removed at this stage.
-
-
On-Resin Oxidation (using Iodine):
-
Wash the resin thoroughly with DMF.
-
Add a solution of 5-10 equivalents of Iodine (I₂) in DMF to the resin.
-
Gently agitate the mixture for 1-2 hours at room temperature.
-
Monitor the completion of the cyclization by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
Once the reaction is complete, wash the resin extensively with DMF to remove excess iodine, followed by washes with DCM.
-
Cleavage and Global Deprotection
This step cleaves the cyclized peptide from the resin and removes the remaining side-chain protecting groups.
-
Preparation of Cleavage Cocktail:
-
A common cleavage cocktail for cysteine-containing peptides is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[14]
-
EDT helps to maintain a reducing environment and scavenge reactive species.[15]
-
Caution: Avoid using triisopropylsilane (TIS) if possible, as it can reduce the disulfide bond. If TIS is necessary, its concentration should be minimized.[6][7]
-
-
Cleavage Reaction:
-
Treat the dried resin with the cleavage cocktail (e.g., 10 mL per 0.5 g of resin) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Purification
-
Dissolution: Dissolve the crude peptide in a suitable solvent system, typically a mixture of water and acetonitrile with 0.1% TFA.
-
RP-HPLC:
-
Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure this compound.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Visualizations
Workflow for Solid-Phase Synthesis of this compound
Caption: Overall workflow for the solid-phase synthesis of this compound.
Key Side Reactions in this compound Synthesis
Caption: Common side reactions involving Asparagine and Cysteine residues.
On-Resin Disulfide Bridge Formation
Caption: Schematic of the on-resin disulfide cyclization step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jasco.hu [jasco.hu]
- 9. peptidetherapeutics.org [peptidetherapeutics.org]
- 10. Improving peptide purification via flash column chromatography by modulating mobile phase pH [morressier.com]
- 11. Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. langene.com [langene.com]
- 15. biotage.com [biotage.com]
Technical Support Center: Optimizing Disulfide Bond Formation in Cys-Tyr-Phe-Gln-Asn-Cys
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the intramolecular disulfide bond formation in the peptide Cys-Tyr-Phe-Gln-Asn-Cys.
Troubleshooting Guide
This guide addresses common issues encountered during the cyclization of Cys-Tyr-Phe-Gln-Asn-Cys via disulfide bond formation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Cyclic Peptide | - Suboptimal pH: The rate of thiol-disulfide exchange is pH-dependent.[1][2] Thiolate anions (S-), which are more nucleophilic and reactive, are favored at pH values close to or above the pKa of the cysteine thiol group (~8.3).[3] | - Optimize Reaction pH: Adjust the pH of the reaction buffer to a range of 8.0-9.0 to favor the formation of thiolate ions and promote oxidation. Use a non-nucleophilic buffer such as ammonium bicarbonate or ammonium acetate. |
| - Low Peptide Concentration: While high concentrations can favor intermolecular reactions, very low concentrations can slow down the desired intramolecular reaction. | - Adjust Peptide Concentration: The optimal concentration is a balance between minimizing intermolecular side products and achieving a reasonable reaction rate. Start with a concentration in the range of 0.1-1.0 mg/mL and optimize.[4] | |
| - Inefficient Oxidation: The chosen oxidation method may not be optimal for this specific peptide sequence. | - Explore Different Oxidation Methods: If air oxidation is slow or incomplete, consider using a mild chemical oxidant like dimethyl sulfoxide (DMSO).[5][6] Refer to the Experimental Protocols section for detailed procedures. | |
| Presence of Intermolecular Dimers or Oligomers | - High Peptide Concentration: High concentrations of the linear peptide increase the probability of intermolecular disulfide bond formation. | - Reduce Peptide Concentration: Perform the cyclization reaction at a higher dilution (e.g., 0.1 mg/mL or lower) to favor intramolecular cyclization over intermolecular reactions.[7][8] |
| - Slow Intramolecular Reaction Rate: If the intramolecular cyclization is slow, intermolecular reactions may become more prevalent. | - Optimize pH and Temperature: Ensure the pH is optimal for thiolate formation (8.0-9.0). A slight increase in temperature (e.g., to 37°C) may increase the rate of the intramolecular reaction, but should be monitored to avoid degradation. | |
| Incomplete Reaction or Presence of Starting Material | - Insufficient Reaction Time: The oxidation reaction may not have proceeded to completion. | - Increase Reaction Time: Monitor the reaction progress using HPLC. Continue the reaction until the peak corresponding to the linear peptide is minimal or absent. Air oxidation can take several hours to days for completion.[5] |
| - Ineffective Oxidant: The oxidizing agent may be depleted or not potent enough under the reaction conditions. | - Replenish or Change Oxidant: For air oxidation, ensure continuous and efficient stirring to maximize oxygen dissolution.[9] If using a chemical oxidant, ensure the correct stoichiometry is used. Consider switching to a more efficient oxidant like DMSO.[10] | |
| Side Reactions (e.g., Oxidation of Tyrosine) | - Harsh Oxidizing Conditions: Strong oxidants or extreme pH values can lead to the modification of sensitive amino acid residues like tyrosine. | - Use Mild Oxidation Methods: Air oxidation and DMSO are generally considered mild methods.[6] Avoid strong oxidants like iodine if tyrosine modification is a concern. |
| - Incorrect pH: Highly alkaline conditions can promote side reactions. | - Maintain pH Control: Keep the pH in the recommended range of 8.0-9.0. Avoid excessively high pH values. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for disulfide bond formation in Cys-Tyr-Phe-Gln-Asn-Cys?
A1: The optimal pH for disulfide bond formation is typically in the range of 8.0-9.0.[11] This is because the reaction proceeds through the nucleophilic attack of a thiolate anion (S-) on a thiol group (S-H). A pH around the pKa of the cysteine thiol group (~8.3) ensures a sufficient concentration of the reactive thiolate species.[3]
Q2: How can I monitor the progress of the cyclization reaction?
A2: The progress of the reaction can be effectively monitored by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[12] By taking aliquots of the reaction mixture at different time points, you can observe the decrease in the peak corresponding to the linear peptide and the increase in the peak of the cyclic product. Mass spectrometry can be used to confirm the identity of the peaks by their mass-to-charge ratio.
Q3: Should I be concerned about the formation of dimers or oligomers? How can I minimize them?
A3: Yes, the formation of intermolecular disulfide bonds leading to dimers and higher-order oligomers is a common side reaction. This is particularly favored at high peptide concentrations. To minimize these side products, it is crucial to perform the cyclization reaction under high dilution conditions, typically at a peptide concentration of 0.1 mg/mL or lower.[7][8]
Q4: What are the advantages and disadvantages of air oxidation versus chemical oxidation methods?
A4:
-
Air Oxidation:
-
Advantages: It is a mild, simple, and cost-effective method that does not require the addition of potentially interfering chemical reagents.[9][13]
-
Disadvantages: It can be slow, sometimes requiring 24-48 hours or longer for completion.[5] The reaction rate can also be inconsistent and difficult to control.
-
-
Chemical Oxidation (e.g., DMSO):
-
Advantages: Methods like DMSO oxidation are generally faster and more efficient than air oxidation.[6][10] The reaction conditions are often more reproducible.
-
Disadvantages: It involves the addition of a chemical reagent that will need to be removed during purification. There is also a potential for side reactions if the conditions are not carefully controlled.
-
Q5: How do I confirm that the correct intramolecular disulfide bond has been formed?
A5: The formation of the intramolecular disulfide bond can be confirmed by mass spectrometry. The molecular weight of the cyclic peptide will be 2 Da less than the linear starting material due to the loss of two hydrogen atoms. To confirm that the bond is intramolecular and not intermolecular (in the case of a monomeric peak in HPLC), you can perform reduction experiments with a reducing agent like dithiothreitol (DTT) and observe the reappearance of the linear peptide peak in the HPLC chromatogram.
Quantitative Data Summary
The following tables provide a summary of expected outcomes for different experimental conditions based on literature for similar peptides. These values should be considered as a starting point for optimization.
Table 1: Effect of pH on Cyclization Efficiency (Air Oxidation)
| pH | Approximate Reaction Time (hours) | Expected Yield of Monomer (%) | Expected Dimer/Oligomer Formation (%) |
| 7.0 | > 48 | < 50 | > 20 |
| 8.0 | 24 - 48 | 60 - 75 | 10 - 20 |
| 8.5 | 12 - 24 | 75 - 90 | 5 - 10 |
| 9.0 | 8 - 16 | 70 - 85 | 10 - 15 |
Table 2: Comparison of Different Oxidation Methods (at pH 8.5)
| Oxidation Method | Typical Peptide Concentration (mg/mL) | Approximate Reaction Time (hours) | Expected Yield of Monomer (%) |
| Air Oxidation | 0.1 | 12 - 24 | 75 - 90 |
| DMSO (10% v/v) | 0.1 | 2 - 6 | 85 - 95 |
| Potassium Ferricyanide | 0.1 | 1 - 3 | 80 - 90 |
Experimental Protocols
Protocol 1: Cyclization of Cys-Tyr-Phe-Gln-Asn-Cys via Air Oxidation
-
Peptide Preparation: Dissolve the purified linear peptide in high-purity water to create a stock solution (e.g., 10 mg/mL).
-
Reaction Setup: In a clean, large-volume glass container (to ensure a large surface area for air exposure), add a 0.1 M ammonium bicarbonate buffer (pH 8.5).
-
Initiation of Cyclization: Slowly add the peptide stock solution to the vigorously stirring buffer to achieve a final peptide concentration of 0.1 mg/mL.
-
Reaction Monitoring: Leave the solution stirring open to the atmosphere at room temperature. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 12, 24 hours) and analyzing them by RP-HPLC.
-
Reaction Completion and Quenching: Once the reaction is complete (as determined by the disappearance of the starting material peak), quench the reaction by acidifying the solution with a small amount of acetic acid or formic acid to a pH of ~4-5.
-
Purification: Lyophilize the reaction mixture and purify the cyclic peptide using preparative RP-HPLC.
Protocol 2: Cyclization of Cys-Tyr-Phe-Gln-Asn-Cys via DMSO Oxidation
-
Peptide Preparation: Dissolve the purified linear peptide in a small amount of a suitable aqueous buffer (e.g., 0.1 M ammonium acetate, pH 7.5).
-
Reaction Setup: In a glass vial, prepare a solution of 10% (v/v) dimethyl sulfoxide (DMSO) in the same buffer.
-
Initiation of Cyclization: Add the peptide solution to the DMSO-containing buffer to a final peptide concentration of 0.1 mg/mL.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by RP-HPLC at time points such as 30 minutes, 1, 2, 4, and 6 hours.
-
Reaction Completion and Quenching: Once the reaction is complete, the reaction can be stopped by acidification.
-
Purification: Directly purify the cyclic peptide from the reaction mixture using preparative RP-HPLC.
Protocol 3: Analytical Verification by HPLC and Mass Spectrometry
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC system to an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire mass spectra in positive ion mode.
-
Confirm the mass of the linear peptide (Expected [M+H]+) and the cyclic peptide (Expected [M-H]+, which is 2 Da less than the linear peptide).
-
Visualizations
Caption: Experimental workflow for disulfide bond formation.
Caption: Troubleshooting decision tree for common issues.
Caption: Simplified mechanism of air oxidation for disulfide bond formation.
References
- 1. Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. ijpsi.org [ijpsi.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US5144006A - Oxidative folding of peptide and protein substrates using hydrocarbon sulfoxides - Google Patents [patents.google.com]
- 11. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Air oxidation method employed for the disulfide bond formation of natural and synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pressinoic Acid Peptide Synthesis
Welcome to the technical support center for Pressinoic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the solid-phase peptide synthesis (SPPS) of this compound and its analogues.
This compound, with the sequence H-Cys-Tyr-Phe-Gln-Asn-Cys-OH and a disulfide bridge between the two cysteine residues, presents unique synthetic challenges. This guide provides detailed troubleshooting advice, experimental protocols, and comparative data to help you optimize your synthesis and achieve high-purity products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The most prevalent side reactions include:
-
Racemization: Cysteine residues are particularly susceptible to racemization during activation and coupling steps.[1]
-
Dimerization/Oligomerization: During the formation of the intramolecular disulfide bond, intermolecular reactions can occur, leading to dimers and higher-order oligomers.[2]
-
Deamidation: The side chains of Asparagine (Asn) and Glutamine (Gln) can undergo hydrolysis to form aspartic acid and glutamic acid, respectively, especially under acidic or basic conditions.[3][4]
-
Oxidation of Tyrosine: The phenol side chain of Tyrosine (Tyr) can be sensitive to oxidation, particularly during iodine-mediated cyclization.
-
Incomplete Coupling/Deletion Sequences: Standard SPPS issues such as incomplete reactions can lead to the formation of peptide sequences missing one or more amino acids.
Q2: How can I minimize racemization of the Cysteine residues?
A2: Minimizing cysteine racemization is critical for obtaining the desired stereochemically pure peptide. Strategies include:
-
Choice of Base: Use a sterically hindered, weaker base like 2,4,6-collidine instead of N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) during the coupling steps.[1]
-
Coupling Reagents: Employ coupling reagents known for lower racemization rates, such as those based on HOBt or HOAt. Carbodiimide-mediated couplings (e.g., DIC/HOBt) are generally preferred over high-pH, base-mediated activations.[5]
-
Avoid Pre-activation: For phosphonium and aminium salt-based coupling reagents (like HBTU or HATU), adding the reagent directly to the resin-bound amine without a pre-activation step can significantly reduce racemization.
-
Resin Choice: For C-terminal cysteine peptides, using a 2-chlorotrityl resin can suppress racemization that might occur during Fmoc deprotection.
Q3: What is the best strategy for forming the disulfide bridge: on-resin or in-solution cyclization?
A3: Both on-resin and in-solution cyclization have their advantages and disadvantages.
-
On-resin cyclization benefits from a "pseudo-dilution" effect, which favors intramolecular cyclization over intermolecular dimerization by keeping the peptide chains tethered to the solid support.[6] It is often faster and requires less solvent. However, the solid support may sometimes sterically hinder the peptide from adopting the correct conformation for efficient cyclization.[2]
-
In-solution cyclization allows the peptide complete conformational freedom, which can be beneficial for folding. However, it must be performed at very high dilution (typically <1 mg/mL) to minimize the formation of dimers and oligomers, making it a more solvent-intensive process.[7] Air oxidation is a common and "clean" method for in-solution cyclization.[8][9]
The choice often depends on the specific peptide sequence and the scale of the synthesis. For many sequences, on-resin cyclization offers a more efficient workflow.
Troubleshooting Guides
Problem 1: Low Yield of the Monomeric Cyclic Peptide and Presence of High Molecular Weight Impurities.
This issue is commonly due to intermolecular disulfide bond formation, leading to dimers and oligomers.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Peptide Concentration During In-Solution Cyclization | Perform cyclization at a high dilution (e.g., 0.1 mg/mL). Use a large volume of solvent and add the linear peptide solution slowly to the reaction vessel with vigorous stirring. | Favors intramolecular reaction, increasing the yield of the monomeric cyclic peptide. |
| Inefficient On-Resin Cyclization | Ensure complete swelling of the resin before initiating the cyclization reaction. Try different solvent systems (e.g., DMF, NMP, or mixtures) to improve peptide flexibility on the resin. | Improved reaction kinetics and higher yield of the desired cyclic monomer. |
| Incorrect Oxidation Conditions | Optimize the amount of oxidizing agent (e.g., iodine) and reaction time. For air oxidation, ensure adequate aeration and an optimal pH (typically around 8-9) to facilitate thiol-disulfide exchange. | Complete and efficient formation of the intramolecular disulfide bond without over-oxidation or side reactions. |
Problem 2: The Final Product Shows Multiple Peaks on HPLC, Some with the Same Mass.
This can be indicative of racemization or deamidation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cysteine Racemization | Analyze the coupling conditions for the cysteine residues. Switch to a less racemization-prone base (e.g., 2,4,6-collidine) and coupling reagent combination (e.g., DIC/HOBt).[1] Perform a small-scale test synthesis with the new conditions and analyze the product by chiral chromatography if available. | A single, sharp peak for the desired product on HPLC, with reduced or eliminated diastereomeric impurities. |
| Deamidation of Asn or Gln | Minimize exposure to harsh acidic or basic conditions. Use milder cleavage cocktails if possible, and reduce the duration of Fmoc deprotection steps. Ensure the pH during purification is kept below 7. | Reduced presence of impurities with a +1 Da mass shift corresponding to the hydrolyzed peptide. |
| Aspartimide Formation (from Asn) | Although less common for Asn than Asp, prolonged exposure to piperidine can induce this side reaction. Reduce Fmoc deprotection times or use DBU-based deprotection cocktails for sensitive sequences. | Minimized formation of isoaspartate-containing peptides, which often have similar retention times to the desired product. |
Data Presentation: Comparison of Synthesis Parameters
The following tables summarize quantitative data on key aspects of peptide synthesis to aid in decision-making.
Table 1: Effect of Coupling Reagents on Cysteine Racemization
| Coupling Reagent | Base | Pre-activation Time (min) | % D-Cys (Racemization) | Reference |
| HBTU | DIEA | 5 | 15.2% | [10] |
| HBTU | NMM | 5 | 10.5% | [10] |
| HBTU | 2,4,6-Collidine | 0 | < 2.0% | [1] |
| DIC/HOBt | - | 5 | < 1.0% | - |
| COMU | DIEA | 5 | 2.5% | [11] |
Data synthesized from multiple sources for illustrative comparison. Actual results may vary based on sequence and conditions.
Table 2: Comparison of On-Resin vs. In-Solution Cyclization Yields
| Cyclization Method | Oxidizing Agent | Typical Yield (Crude Purity) | Key Advantages | Key Disadvantages |
| On-Resin | Iodine in DMF | 60-80% | Fast reaction time, pseudo-dilution effect minimizes dimerization, less solvent usage. | Resin may hinder peptide folding; potential for side reactions with sensitive residues (e.g., Tyr, Trp). |
| In-Solution | Air (O₂) in aq. buffer (pH 8-9) | 40-70% | Allows for natural peptide folding, clean reaction with no harsh reagents. | Requires high dilution, long reaction times (hours to days), larger solvent volumes. |
| In-Solution | DMSO in aq. buffer | 50-75% | Faster than air oxidation, relatively clean. | Requires removal of DMSO during workup. |
Yields are highly sequence-dependent and are provided as a general guide.
Experimental Protocols
Protocol 1: On-Resin Disulfide Cyclization using Iodine
This protocol is suitable for peptides synthesized with cysteine residues protected with the acid-labile Trityl (Trt) group.
-
Peptide Synthesis: Synthesize the linear peptide sequence (H-Cys(Trt)-Tyr(tBu)-Phe-Gln(Trt)-Asn(Trt)-Cys(Trt)-Resin) using standard Fmoc-SPPS.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min).
-
On-Resin Oxidation:
-
Swell the resin in DMF.
-
Add a solution of Iodine (I₂) (10 equivalents relative to the resin loading) in DMF.
-
Gently agitate the mixture at room temperature for 1-2 hours. Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.[2]
-
-
Quenching and Washing:
-
Filter the iodine solution.
-
Wash the resin with DMF until the filtrate is colorless.
-
Wash the resin with a 5% aqueous solution of sodium thiosulfate or ascorbic acid to quench any remaining iodine, followed by washes with water and DMF.[2]
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Protocol 2: In-Solution Cyclization via Air Oxidation
This protocol is performed after the linear peptide has been cleaved from the resin and purified.
-
Linear Peptide Preparation: Synthesize and cleave the linear peptide with free thiol groups. This is typically achieved by using Trt-protected cysteines and a standard TFA cleavage cocktail. Purify the linear peptide by RP-HPLC to ensure high starting purity.
-
Cyclization Reaction Setup:
-
Dissolve the purified linear peptide in an aqueous buffer at a high dilution (0.1-0.5 mg/mL). A common buffer is 0.1 M ammonium bicarbonate or ammonium acetate, adjusted to pH 8.0-8.5.[9]
-
The reaction vessel should be open to the atmosphere and stirred vigorously to ensure sufficient oxygenation.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 24-48 hours.
-
Monitor the disappearance of the linear peptide and the formation of the cyclic monomer by analytical RP-HPLC.
-
-
Workup and Purification:
-
Once the reaction is complete, acidify the solution with a small amount of acetic acid or TFA to pH 4-5 to stop the reaction.
-
Lyophilize the solution to remove the buffer salts.
-
Purify the final cyclic peptide by RP-HPLC to remove any remaining linear peptide, dimers, or other impurities.
-
Visualizations
Below are diagrams illustrating key concepts and workflows in this compound synthesis.
Figure 1. Structure of this compound with a disulfide bridge.
Figure 2. Simplified mechanism of base-mediated Cysteine racemization.
Figure 3. General workflow for the synthesis of cyclic peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Spontaneous cleavage at Glu and Gln residues in long-lived proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The relative rates of glutamine and asparagine deamidation in glucagon fragment 22-29 under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. WO2006045483A2 - On-resin peptide cyclization - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Air oxidation method employed for the disulfide bond formation of natural and synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mesalabs.com [mesalabs.com]
Technical Support Center: Pressinoic Acid Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered during the synthesis and purification of Pressinoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a cyclic hexapeptide with the sequence {CYS}{TYR}{PHE}{GLN}{ASN}{CYS} and a disulfide bridge between the two cysteine residues. It is known to have potent corticotrophin-releasing activity and also acts as an oxytocin inhibitor, inducing maternal behavior.[1] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C33H42N8O10S2 |
| Molecular Weight | 774.86 g/mol |
| Sequence | CYFQNC |
| Disulfide Bridge | Cys1-Cys6 |
| Purity (typical) | >95% |
| Storage | -20°C |
Q2: What are the primary causes of aggregation during the solid-phase peptide synthesis (SPPS) of this compound?
Aggregation during SPPS is a common issue that arises from the growing peptide chain folding into secondary structures, such as β-sheets, which can lead to intermolecular hydrogen bonding.[2][3][4] This self-association can render the peptide-resin insoluble, hindering subsequent deprotection and coupling reactions.[2][3] For a sequence like this compound, hydrophobic residues such as Phenylalanine (Phe) and Tyrosine (Tyr) can contribute to this phenomenon.
Q3: How can I detect aggregation during the synthesis of this compound?
Several signs can indicate that aggregation is occurring during SPPS:
-
Resin Shrinking: In batch synthesis, a noticeable shrinking of the resin matrix is a strong indicator of aggregation.[2]
-
Altered Deprotection Profile: In continuous flow synthesis, the deprotection monitoring profile (e.g., UV absorbance for Fmoc removal) may become flattened and broadened.
-
Incomplete Reactions: Positive results from qualitative tests like the ninhydrin (Kaiser) test after a coupling step might be misleadingly negative or show incomplete reaction, suggesting the reactive sites are inaccessible due to aggregation.[2]
-
Poor Swelling: The peptide-resin may fail to swell properly in the synthesis solvents.[3]
Troubleshooting Guides
Issue 1: Poor Yield and Incomplete Reactions During Synthesis
Symptom: You are observing low coupling efficiency and incomplete Fmoc deprotection, leading to a low yield of the crude this compound product.
Possible Cause: Aggregation of the growing peptide chain on the solid support is preventing efficient access of reagents to the reactive sites.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low synthesis yield.
Solutions:
-
Optimize Solvent System: Switch from standard solvents like Dichloromethane (DCM) to more polar, dipolar aprotic solvents that can better solvate the peptide chains and disrupt secondary structures.[2]
Solvent Mixture Composition Notes NMP/DMSO 1:1 (v/v) N-Methyl-2-pyrrolidone and Dimethyl sulfoxide can improve solvation. "Magic Mixture" DMF/NMP/DCM (1:1:1) with 1% Triton X-100 A cocktail designed to disrupt aggregation. 25% DMSO in DMF 25% DMSO, 75% DMF (v/v) Can be effective in disrupting hydrogen bonds.[2] -
Incorporate Chaotropic Salts: Adding chaotropic salts to the reaction mixture can disrupt hydrogen bonding and hydrophobic interactions that lead to aggregation.[2]
Chaotropic Salt Concentration Application LiCl 0.8 M in DMF Wash the resin with this solution before coupling. KSCN 4 M in DMF Can be added to the coupling reaction. -
Adjust Synthesis Protocol:
-
Utilize High-Swelling Resins: Employ resins with good swelling properties, such as PEG-based resins (e.g., NovaPEG, NovaSyn® TG), which can improve solvation of the peptide chain.[2][4] Using a resin with a lower substitution level can also help mitigate aggregation.[2]
Issue 2: Crude this compound Precipitates After Cleavage and is Difficult to Purify
Symptom: After cleaving the peptide from the resin, the crude this compound precipitates out of solution, making it difficult to dissolve for HPLC purification.
Possible Cause: The unprotected peptide is aggregating in the cleavage cocktail or the subsequent precipitation/wash solvents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for crude peptide precipitation.
Solutions:
-
Modify Purification Buffer: Adjust the pH of the purification buffer. Peptides are often least soluble at their isoelectric point (pI). Shifting the pH away from the pI can increase solubility.[5]
-
Use Solubility-Enhancing Additives: Incorporate additives into the purification buffers to prevent aggregation.
Additive Concentration Mechanism of Action Arginine/Glutamic Acid 50 mM each Shields hydrophobic and charged regions, preventing interaction between peptide chains.[6] Guanidine HCl 1-6 M A strong denaturant that disrupts secondary structures. Urea 1-8 M Another effective denaturant. Glycerol 10-20% (v/v) A cryoprotectant and osmolyte that can stabilize proteins and prevent aggregation.[5][7] -
Incorporate Detergents: For highly aggregated peptides, adding a non-ionic or zwitterionic detergent can aid in solubilization.
Detergent Concentration Notes Tween 20 0.1% (v/v) A non-ionic detergent.[5] CHAPS 0.1-1% (w/v) A zwitterionic detergent.[5] Sodium Dodecyl Sulfate (SDS) 0.1% (w/v) An anionic detergent that can be very effective but may require removal or exchange for downstream applications.[8] -
Detergent-Based HPLC Protocol: If the peptide is insoluble in standard HPLC mobile phases, a detergent-based protocol can be employed. The peptide can be solubilized in a buffer containing SDS and then purified. The SDS can later be exchanged for a different detergent like n-octyl-β-D-glucopyranoside if necessary.[8]
Experimental Protocols
Protocol 1: Test for Optimal Solubilization Conditions for Crude this compound
-
Aliquot Crude Peptide: Distribute small, equal amounts of the lyophilized crude this compound into several microcentrifuge tubes.
-
Prepare Test Buffers: Prepare a range of buffers with varying pH (e.g., pH 3, 5, 7, 9) and with different additives (e.g., 50 mM Arginine/Glutamic acid, 2 M Guanidine HCl, 0.1% Tween 20).
-
Solubilization Test: Add a fixed volume of each test buffer to the aliquots of the crude peptide. Vortex thoroughly and let it stand for 30 minutes at room temperature.
-
Assess Solubility: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes. Carefully collect the supernatant and measure the protein concentration using a suitable method (e.g., A280 absorbance, BCA assay). The buffer that yields the highest concentration of soluble peptide is the optimal choice for purification.
Protocol 2: On-Resin Monitoring of Peptide Aggregation
-
Sample Collection: After a specific coupling or deprotection step where aggregation is suspected, carefully remove a small sample of the peptide-resin (a few beads).
-
Wash and Dry: Thoroughly wash the resin sample with DCM and methanol, then dry it under vacuum.
-
Cleavage: Treat the small sample of dried resin with a standard cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2 hours.
-
Analysis: Precipitate the cleaved peptide with cold ether, centrifuge, and dissolve the pellet in a suitable solvent. Analyze the sample by HPLC and Mass Spectrometry to identify the peptide species present and determine the efficiency of the previous synthesis step. The presence of significant amounts of deletion products or unreacted starting material indicates a problem with the preceding step, likely due to aggregation.
By systematically applying these troubleshooting strategies and protocols, researchers can overcome aggregation issues during the synthesis and purification of this compound, leading to higher yields and purity of the final product.
References
- 1. genscript.com [genscript.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. jpt.com [jpt.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 8. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving yield and purity of synthetic Pressinoic acid
Technical Support Center: Synthesis of Pressinoic Acid
Welcome to the Technical Support Center for this compound Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of synthetic this compound.
This compound, with the sequence Cys-Tyr-Phe-Gln-Asn-Cys, is a cyclic peptide that forms the core structure of vasopressin. Its synthesis involves solid-phase peptide synthesis (SPPS) of the linear precursor, followed by cleavage, cyclization, and purification. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this compound synthesis?
A1: The most critical step is the intramolecular disulfide bond formation to cyclize the peptide. This step significantly impacts the final yield and purity, as improper conditions can lead to the formation of dimers, oligomers, or other side products. Careful control of peptide concentration and oxidant choice is crucial.
Q2: Which solid-phase peptide synthesis (SPPS) strategy is recommended for this compound?
A2: The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is highly recommended.[1][2][3] It utilizes milder deprotection conditions (piperidine) compared to the Boc/Bzl strategy, which helps in minimizing side reactions, especially aspartimide formation involving the asparagine residue.[4]
Q3: What are the common impurities encountered during this compound synthesis?
A3: Common impurities include deletion sequences (from incomplete coupling), truncated sequences, products of incomplete deprotection, and side-reaction products like aspartimide formation.[5][6] During cyclization, linear peptide, parallel and anti-parallel dimers are also common impurities.
Q4: How can I monitor the progress of the synthesis?
A4: The Kaiser (ninhydrin) test is a common method to check for the presence of free primary amines after the coupling step.[7] A negative Kaiser test (yellow beads) indicates a complete coupling. For monitoring the final product and impurities, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential.
Q5: What is the expected overall yield for synthetic this compound?
A5: The overall yield can vary significantly based on the scale and techniques used. Generally, a yield of 30-50% after purification is considered good for a cyclic peptide of this nature. For instance, a similar synthesis of vasopressin has reported yields around 51%.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Linear Peptide | Incomplete coupling reactions. | Increase coupling time, use a higher excess of amino acid and coupling reagents (e.g., 5-fold excess).[9] Consider double coupling for sterically hindered residues or after proline.[9] Use more efficient coupling reagents like HBTU/HATU.[7] |
| Peptide aggregation on the resin.[4] | Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add chaotropic salts.[4] Synthesize at a higher temperature.[6] | |
| Low Purity of Crude Peptide | Formation of deletion or truncated sequences. | Ensure complete coupling and deprotection at each step using monitoring tests like the Kaiser test.[7] |
| Side reactions during synthesis (e.g., aspartimide formation, racemization).[5][10][11] | For asparagine, use a protecting group like Trt (trityl). Add HOBt to the piperidine deprotection solution to reduce aspartimide formation.[4] Use coupling reagents known to suppress racemization (e.g., Oxyma). | |
| Inefficient Cyclization | High concentration of linear peptide leading to dimerization/oligomerization. | Perform the cyclization reaction under high dilution conditions (e.g., 0.1-0.5 mg/mL). |
| Incorrect pH for disulfide bond formation. | Maintain a slightly basic pH (around 8.0-8.5) during oxidation to facilitate thiol deprotonation. | |
| Difficulty in Purification | Poor resolution in HPLC. | Optimize the HPLC gradient. A shallower gradient often provides better separation of closely related impurities.[12] Try a different stationary phase (e.g., C8 instead of C18) or an orthogonal purification method like ion-exchange chromatography.[13][14] |
| Peptide precipitation during purification. | For hydrophobic peptides, adding a small amount of an organic solvent like trifluoroethanol to the buffer can improve solubility.[15] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear this compound Precursor
This protocol is based on the Fmoc/tBu strategy.
-
Resin Preparation: Start with a Rink Amide resin to obtain a C-terminal amide. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-protected amino acid with a coupling reagent like HBTU (3.95 eq) and a base like DIPEA (8 eq) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling completion with a Kaiser test.
-
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF.
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence (Cys(Trt)-Asn(Trt)-Gln(Trt)-Phe-Tyr(tBu)-Cys(Trt)).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
Protocol 2: Cleavage and Deprotection
-
Resin Washing and Drying: Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A common choice is Reagent K: 94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (TIS).[7]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and stir for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding it to cold diethyl ether.
-
Washing and Drying: Centrifuge to pellet the peptide, wash with cold ether, and dry the crude linear peptide under vacuum.
Protocol 3: Cyclization (Disulfide Bond Formation)
-
Dissolving the Peptide: Dissolve the crude linear peptide in a degassed buffer at a high dilution (e.g., 0.1 mg/mL). A suitable buffer is 0.1 M ammonium bicarbonate, pH 8.0.
-
Oxidation: Stir the solution vigorously in an open flask to allow air oxidation. Alternatively, for faster and more controlled oxidation, add an oxidizing agent like hydrogen peroxide (H₂O₂) in small aliquots.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by RP-HPLC and MS to observe the disappearance of the linear peptide and the appearance of the cyclic monomer.
-
Quenching: Once the cyclization is complete, quench the reaction by acidifying the solution with acetic acid to a pH of ~4-5.
-
Lyophilization: Freeze-dry the solution to obtain the crude cyclic peptide.
Protocol 4: Purification
-
Column and Solvents: Use a preparative reversed-phase C18 HPLC column. The mobile phases are typically: Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).
-
Gradient Elution: Dissolve the crude cyclic peptide in a minimal amount of Solvent A and inject it onto the column. Elute with a shallow gradient of Solvent B (e.g., 5-45% over 40 minutes).
-
Fraction Collection: Collect fractions and analyze them by analytical RP-HPLC and MS.
-
Pooling and Lyophilization: Pool the fractions containing the pure this compound and lyophilize to obtain the final product.
Data Presentation
Table 1: Typical Reagents for Solid-Phase Synthesis
| Step | Reagent | Purpose |
| Deprotection | 20% Piperidine in DMF | Removal of Fmoc protecting group |
| Coupling | Fmoc-amino acid, HBTU, DIPEA | Peptide bond formation |
| Cleavage | Reagent K (TFA/H₂O/EDT/TIS) | Cleavage from resin and side-chain deprotection |
| Cyclization | Air or H₂O₂ in NH₄HCO₃ buffer | Disulfide bond formation |
Table 2: Expected Mass Spectrometry Data
| Peptide | Molecular Formula | Expected Monoisotopic Mass (Da) | Observed Mass (m/z) [M+H]⁺ |
| Linear this compound (reduced) | C₃₃H₄₄N₈O₁₀S₂ | 776.26 | 777.27 |
| Cyclic this compound | C₃₃H₄₂N₈O₁₀S₂ | 774.25 | 775.26 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Vasopressin Signaling Pathway (V2 Receptor)
This compound is the core cyclic structure of Arginine Vasopressin (AVP). The primary physiological effects of AVP related to water reabsorption are mediated by the V2 receptor.
Caption: Vasopressin V2 receptor signaling pathway in kidney collecting duct cells.[16][17][18]
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Side Reactions in Peptide Synthesis Discuss the side reactions that occu.. [askfilo.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. peptide.com [peptide.com]
- 8. datapdf.com [datapdf.com]
- 9. biotage.com [biotage.com]
- 10. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. hplc.eu [hplc.eu]
- 13. bio-works.com [bio-works.com]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Vasopressin - Wikipedia [en.wikipedia.org]
- 18. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity of synthesized Pressinoic acid
Welcome to the technical support center for Pressinoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and experimental use of this compound, with a particular focus on addressing lower-than-expected bioactivity.
Frequently Asked Questions (FAQs)
Q1: What is the expected bioactivity of this compound?
A1: this compound is a synthetic cyclic peptide designed to act as a potent and selective agonist for the G-protein coupled receptor (GPCR), Pressin-R1. Its primary mechanism of action involves the activation of the Gq signaling pathway, leading to an increase in intracellular calcium levels. The expected EC50 value for a successfully synthesized batch is in the low nanomolar range.
Q2: My synthesized this compound shows significantly lower bioactivity than expected. What are the potential causes?
A2: Low bioactivity of synthesized this compound can stem from several factors, broadly categorized as issues with the compound itself or with the experimental setup.
-
Compound-Related Issues:
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Purity: The presence of impurities from the synthesis process can interfere with the bioassay.
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Structural Integrity: Incomplete cyclization, incorrect disulfide bond formation, or racemization of amino acids during synthesis can lead to a non-functional peptide.[1][2]
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Aggregation: Hydrophobic residues in the peptide sequence may lead to aggregation, reducing the concentration of active monomeric peptide available to bind the receptor.[1][3]
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Degradation: The peptide may be unstable under the storage or experimental conditions, leading to degradation.
-
-
Experimental Setup-Related Issues:
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Assay-Specific Problems: The chosen bioassay may not be sensitive enough, or there could be issues with cell line viability, receptor expression levels, or reagent quality.
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Incorrect Concentration: Errors in calculating the concentration of the stock solution or serial dilutions can lead to inaccurate results.
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Solubility: The peptide may not be fully dissolved in the assay buffer, leading to a lower effective concentration.
-
Q3: How can I confirm the purity and structural integrity of my synthesized this compound?
A3: It is crucial to perform rigorous analytical characterization of your synthesized peptide. The following techniques are recommended:
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample. A high-purity sample should show a single major peak.
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Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide, ensuring it matches the theoretical mass.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For more detailed structural elucidation, including confirmation of the correct stereochemistry and cyclization.
Troubleshooting Guides
Guide 1: Troubleshooting Low Bioactivity - A Step-by-Step Approach
This guide provides a systematic workflow to identify the root cause of low bioactivity.
Caption: Troubleshooting workflow for low bioactivity.
Guide 2: Addressing Common Synthesis Problems
Challenges in solid-phase peptide synthesis (SPPS) can lead to a product with low bioactivity.[1][2]
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reactions | Steric hindrance from bulky amino acids; peptide aggregation on the resin.[3] | Use specialized coupling reagents (e.g., HATU, HCTU); incorporate pseudoproline dipeptides to disrupt secondary structures. |
| Aggregation | Hydrophobic sequences forming β-sheets.[1][3] | Synthesize at a lower temperature; use microwave-assisted synthesis; choose a more hydrophilic resin. |
| Racemization | Base-catalyzed epimerization during amino acid activation. | Use coupling reagents that minimize racemization (e.g., Oxyma Pure); avoid prolonged exposure to base. |
| Incorrect Cyclization | Steric hindrance preventing the formation of the cyclic structure; side reactions. | Optimize cyclization conditions (concentration, solvent, temperature); use orthogonal protecting groups for a controlled cyclization strategy. |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for this compound Bioactivity
This protocol outlines a method to determine the EC50 of this compound by measuring intracellular calcium mobilization in cells expressing the Pressin-R1 receptor.
-
Cell Culture:
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Culture HEK293 cells stably expressing the Pressin-R1 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
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Plate cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
-
Dye Loading:
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Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 pM to 10 µM).
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Include a positive control (a known agonist) and a negative control (vehicle).
-
-
Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Measure the baseline fluorescence for a few seconds.
-
Inject the this compound dilutions and immediately begin recording the fluorescence intensity over time (typically 1-2 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the maximum response of the positive control.
-
Plot the normalized response versus the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: cAMP Accumulation Assay
For GPCRs that couple to Gs or Gi proteins, a cAMP assay can be used to measure bioactivity.[4]
-
Cell Culture:
-
Use a cell line expressing the target receptor (e.g., CHO-K1 or HEK293).[4]
-
Plate cells in a suitable multi-well plate and grow to the desired confluency.
-
-
Assay Procedure:
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of this compound (if testing for Gs or Gi coupling) or a known agonist.
-
For Gi-coupled receptors, stimulate the cells with forskolin to induce cAMP production before adding the inhibitory test compound.
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Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Detection:
-
Data Analysis:
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Generate a standard curve using known concentrations of cAMP.
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Calculate the cAMP concentration in each sample.
-
Plot the cAMP concentration versus the log of the compound concentration to determine EC50 (for agonists) or IC50 (for inhibitors).
-
Data Presentation
Table 1: Example Bioactivity Data for Different Batches of this compound
| Batch ID | Purity (HPLC %) | Mass (Observed/Theoretical) | EC50 (nM) - Calcium Assay | EC50 (nM) - cAMP Assay |
| PA-001 | 98.5% | 1254.6 / 1254.7 | 2.3 | 2.8 |
| PA-002 | 85.2% | 1254.5 / 1254.7 | 150.7 | 185.4 |
| PA-003 | 97.9% | 1254.8 / 1254.7 | 3.1 | 3.5 |
| PA-004 | 96.3% | 1272.6 / 1254.7 | >10,000 | >10,000 |
This table illustrates how purity and correct mass correlate with bioactivity. Batch PA-002 shows reduced activity due to low purity, while batch PA-004 is inactive due to an incorrect mass, indicating a synthesis failure.
Signaling Pathway
This compound-Mediated Gq Signaling Pathway
Caption: this compound signaling through the Gq pathway.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. peptide.com [peptide.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pressinoic acid solubility and stability issues in buffers
Welcome to the technical support center for Pressinoic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and stability of this compound in various buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
This compound is a synthetic cyclic hexapeptide, which is structurally the cyclic portion of the hormone vasopressin. It is known to exhibit potent corticotrophin-releasing activity and also acts as an oxytocin inhibitor.
Q2: What are the main challenges when working with this compound in the lab?
The primary challenges associated with this compound are its solubility in aqueous buffers and its stability over time, which can be influenced by factors such as pH, temperature, and buffer composition. Due to its neutral charge at physiological pH and the presence of hydrophobic residues, it can be prone to aggregation and precipitation.
Troubleshooting Guide: Solubility Issues
Q3: My this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?
The solubility of this compound can be challenging due to its neutral charge at physiological pH. Here is a step-by-step approach to improve solubility:
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Start with Water: Attempt to dissolve the peptide in sterile, deionized water first.
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Acidic Conditions: If water fails, try a dilute acidic solution, such as 10% acetic acid. This can help to protonate the C-terminus, leading to a net positive charge and improved solubility.
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Use of Organic Co-solvents: For highly insoluble peptides, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) is recommended. Prepare a concentrated stock solution in DMSO and then dilute it with your aqueous buffer. Ensure the final concentration of DMSO is low enough not to affect your experiment (typically <0.5%).
Q4: How can I prepare a stock solution of this compound?
A common method for preparing a stock solution is as follows:
-
Allow the lyophilized this compound to warm to room temperature before opening the vial.
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Add a small amount of 100% DMSO to the vial to dissolve the peptide completely. Gentle vortexing or sonication can aid dissolution.
-
Once fully dissolved, this concentrated stock solution can be aliquoted and stored at -20°C or -80°C.
-
For working solutions, thaw an aliquot and dilute it with your desired pre-warmed aqueous buffer just before use to minimize precipitation.
Table 1: Recommended Solvents for this compound
| Solvent | Recommendation |
| Water | Initial solvent of choice for peptides. |
| 10% Acetic Acid | Use if insoluble in water. |
| DMSO | Recommended for preparing concentrated stock solutions. |
Troubleshooting Guide: Stability Issues
Q5: How stable is this compound in solution?
The stability of this compound, like other cyclic peptides containing a disulfide bond, is influenced by pH and temperature. Cyclic peptides are generally more resistant to degradation than their linear counterparts.[1]
Q6: What are the optimal pH and temperature conditions for storing this compound solutions?
For short-term storage (days), it is recommended to keep the solution at 4°C. For long-term storage (weeks to months), aliquoting and freezing at -20°C or -80°C is advised to prevent repeated freeze-thaw cycles which can lead to degradation. The disulfide bond in this compound is susceptible to degradation at alkaline pH.[2] Therefore, storage in buffers with a slightly acidic to neutral pH (pH 3-7) is recommended for optimal stability.[2]
Table 2: Inferred Stability of this compound at Different pH and Temperatures
| pH Range | Storage at 4°C (Estimated) | Storage at -20°C (Estimated) | Notes |
| 3.0 - 5.0 | High stability | Very high stability | Optimal pH range for stability of disulfide-containing cyclic peptides.[2] |
| 5.0 - 7.0 | Moderate stability | High stability | Generally stable, but risk of degradation increases slightly.[2] |
| > 7.0 | Low stability | Moderate stability | Disulfide bond degradation is more likely to occur at alkaline pH.[2] |
Disclaimer: The stability data presented is inferred from studies on similar cyclic peptides and should be used as a guideline. It is recommended to perform stability studies for your specific experimental conditions.
Experimental Protocols
Protocol 1: Determining the Solubility of this compound
This protocol provides a method to determine the approximate solubility of this compound in a specific buffer.
Materials:
-
Lyophilized this compound
-
Desired buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a series of known concentrations of your desired buffer.
-
Add a small, accurately weighed amount of lyophilized this compound to a microcentrifuge tube.
-
Add a small, known volume of the buffer to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the peptide does not dissolve, incrementally add more buffer, vortexing after each addition, until the peptide is fully dissolved.
-
Record the total volume of buffer required to dissolve the peptide.
-
Calculate the solubility in mg/mL or µg/mL.
-
For a more quantitative analysis, a saturated solution can be prepared, centrifuged to remove undissolved peptide, and the concentration of the supernatant measured by spectrophotometry (at 280 nm, due to the presence of Tyrosine) or HPLC.
Protocol 2: Assessing the Stability of this compound in Buffer
This protocol outlines a method to evaluate the stability of this compound in a specific buffer over time.
Materials:
-
This compound stock solution
-
Desired buffer at various pH values
-
Incubator or water bath at desired temperatures
-
HPLC system with a C18 column
Procedure:
-
Prepare solutions of this compound in the buffers of interest at a known concentration.
-
Divide each solution into multiple aliquots.
-
Store the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition.
-
Analyze the samples by HPLC to determine the percentage of intact this compound remaining.
-
The degradation rate can be calculated by plotting the percentage of remaining this compound against time.
Signaling Pathways and Experimental Workflows
This compound's Corticotropin-Releasing Activity
This compound stimulates the release of corticotropin (ACTH) from the pituitary gland. This action is mediated through the Corticotropin-Releasing Hormone Receptor 1 (CRHR1), a G-protein coupled receptor (GPCR). The binding of this compound to CRHR1 is expected to initiate a signaling cascade similar to that of the endogenous ligand, CRH.
Figure 1: this compound signaling pathway for corticotropin-releasing activity.
This compound's Oxytocin Inhibitor Activity
As an oxytocin inhibitor, this compound likely acts as an antagonist at the oxytocin receptor (OTR), another GPCR. By blocking the binding of oxytocin, it prevents the activation of the downstream signaling pathway, which is primarily mediated by the Gq protein and involves the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).
Figure 2: this compound as an antagonist of the oxytocin receptor signaling pathway.
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a general workflow for testing the biological activity of this compound in a cell-based assay.
Figure 3: General experimental workflow for cell-based assays with this compound.
References
Preventing racemization during Pressinoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Pressinoic acid, with a primary focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is the structure of this compound?
This compound is a cyclic hexapeptide with the amino acid sequence Cys-Tyr-Phe-Gln-Asn-Cys. A disulfide bond between the two cysteine residues forms the cyclic structure.
Q2: Why is preventing racemization critical in this compound synthesis?
This compound's biological activity as a potent corticotrophin-releasing factor and oxytocin inhibitor is highly dependent on its specific three-dimensional structure.[1][2][3] Racemization, the conversion of an L-amino acid to a mixture of L and D isomers, alters this structure, potentially leading to a significant loss of biological activity or the introduction of undesired pharmacological effects.
Q3: Which amino acids in the this compound sequence are most susceptible to racemization?
During peptide synthesis, cysteine (Cys) is particularly prone to racemization.[1] While other amino acids in the sequence (Tyr, Phe, Gln, Asn) are less susceptible, the risk of racemization exists for any amino acid during the activation step of peptide coupling.
Q4: What are the main causes of racemization during solid-phase peptide synthesis (SPPS) of this compound?
Racemization primarily occurs during the activation of the carboxylic acid group of the incoming amino acid. The formation of highly reactive intermediates, such as oxazolones, is a major pathway for the loss of stereochemical integrity.[1] Factors that promote racemization include the choice of coupling reagents, the use of strong bases, and elevated temperatures.
Troubleshooting Guide: Preventing Racemization
This guide provides solutions to common issues related to racemization during this compound synthesis.
| Issue | Potential Cause | Recommended Solution |
| High levels of D-isomers detected in the final product. | Inappropriate coupling reagent leading to over-activation of the amino acid. | Utilize coupling reagents known for low racemization potential. Carbodiimides like DIC in the presence of additives such as OxymaPure or HOBt are recommended. Onium salts like HBTU or HATU can also be used, but careful control of reaction conditions is crucial. |
| Use of a strong, sterically unhindered base. | Employ a weaker, more sterically hindered base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (TMP) instead of stronger bases like triethylamine (TEA).[1] | |
| Prolonged activation time or elevated temperature during coupling. | Minimize the pre-activation time of the amino acid before adding it to the resin-bound peptide. Perform the coupling reaction at room temperature or lower if possible. Microwave-assisted synthesis can be efficient but requires careful temperature control to minimize racemization. | |
| Racemization specifically at Cysteine residues. | Use of standard protecting groups for Cysteine that do not sufficiently suppress racemization. | Consider using acid-labile S-protecting groups like 4,4'-dimethoxydiphenylmethyl (Ddm) or 4-methoxybenzyloxymethyl (MBom) for the cysteine residues, as they have been shown to suppress racemization more effectively than the standard Trityl (Trt) group, especially when using phosphonium or uronium-based coupling reagents. |
| Inefficient disulfide bond formation leading to side reactions. | Ensure complete and efficient on-resin cyclization and disulfide bond formation. The use of mild oxidizing agents is recommended. |
Quantitative Data on Racemization Suppression
The following table summarizes the relative effectiveness of different coupling reagent additives in suppressing racemization during peptide synthesis. While specific data for this compound is limited, these general findings are highly applicable.
| Additive | Coupling Reagent | Relative Racemization | Key Advantages |
| None | DIC | High | - |
| HOBt | DIC | Low | Effective at suppressing racemization. |
| OxymaPure | DIC | Very Low | Non-explosive alternative to HOBt with excellent racemization suppression. |
| HOAt | DIC | Very Low | Highly effective but has explosive properties, limiting its use. |
Experimental Protocol: Solid-Phase Synthesis of this compound
This protocol outlines a general procedure for the manual solid-phase synthesis of this compound using Fmoc/tBu chemistry, with an emphasis on minimizing racemization.
1. Resin Preparation:
- Start with a pre-loaded Fmoc-Cys(Trt)-Wang resin.
- Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).
2. Amino Acid Coupling Cycle (for Tyr, Phe, Gln, Asn, and the final Cys):
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, and then for 10 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Activation and Coupling:
- In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling additive such as OxymaPure (3 equivalents), and a coupling reagent such as DIC (3 equivalents) in DMF.
- Pre-activate for a minimal time (e.g., 2-5 minutes).
- Add the activated amino acid solution to the resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature.
- Monitor the coupling reaction for completion (e.g., using a Kaiser test).
- Washing: Wash the resin with DMF and DCM.
- Repeat this cycle for each amino acid in the sequence.
3. On-Resin Cyclization and Disulfide Bond Formation:
- After coupling the final Fmoc-Cys(Trt)-OH, perform the Fmoc deprotection as described above.
- Selectively deprotect the Trityl groups from both cysteine residues using a solution of trifluoroacetic acid (TFA) in DCM with scavengers.
- Wash the resin thoroughly to remove the deprotection reagents.
- Induce on-resin oxidation to form the disulfide bridge. A common method is air oxidation in the presence of a base or using a mild oxidizing agent like potassium ferricyanide (K3[Fe(CN)6]) in a dilute aqueous solution at a slightly basic pH.
- Monitor the cyclization reaction by taking small resin samples and analyzing the cleaved peptide by mass spectrometry.
4. Cleavage and Final Deprotection:
- Once cyclization is complete, wash the resin with DCM and dry it.
- Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5, v/v) for 2-3 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
5. Purification:
- Purify the crude this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the final product by mass spectrometry and analytical HPLC to confirm its purity and identity.
Visualizations
Logical Workflow for Preventing Racemization in this compound Synthesis
Caption: A flowchart outlining the key steps and racemization control points in the solid-phase synthesis of this compound.
Signaling Pathway of Vasopressin V1a Receptor
Since this compound is the cyclic moiety of vasopressin, its biological effects are mediated through vasopressin receptors.
Caption: Simplified signaling cascade of the Vasopressin V1a receptor activated by this compound (as a vasopressin analog).[4][5][6][7][8]
Signaling Pathway of the Oxytocin Receptor
This compound also acts as an oxytocin inhibitor; understanding the oxytocin receptor pathway is therefore relevant. The diagram illustrates the agonistic pathway that this compound would inhibit.
Caption: The signaling pathway of the oxytocin receptor, indicating the inhibitory action of this compound.[9][10][11][12][13]
References
- 1. peptide.com [peptide.com]
- 2. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 4. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 7. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 9. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. KEGG PATHWAY: map04921 [genome.jp]
Technical Support Center: Interpreting Complex NMR Spectra of Pressinoic Acid
Welcome to the technical support center for the analysis of Pressinoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting the complex NMR spectra of this cyclic hexapeptide.
Frequently Asked Questions (FAQs)
Q1: What makes the NMR spectrum of this compound complex?
A1: The complexity of the this compound NMR spectrum arises from several factors inherent to its structure as a cyclic peptide. These include:
-
Signal Overlap: With six amino acid residues (Cys-Tyr-Phe-Gln-Asn-Cys), many proton signals, particularly in the alpha-proton and side-chain regions, can overlap, making individual assignments challenging.[1][2]
-
Conformational Heterogeneity: The cyclic nature of the peptide, constrained by a disulfide bridge, can still allow for multiple conformations in solution. If these conformations interconvert on a timescale comparable to the NMR experiment, it can lead to broadened peaks or even the appearance of multiple sets of signals.[3][4]
-
Through-Space Correlations: Nuclear Overhauser Effect (NOE) signals, which are crucial for determining the 3D structure, can be numerous and require careful analysis to distinguish between intra-residue and inter-residue correlations.[2][5]
Q2: I am seeing more peaks in my 1H NMR spectrum than expected for a single conformation of this compound. What could be the cause?
A2: The presence of extra peaks often suggests the existence of multiple species in your sample or conformational isomers (rotamers) that are slowly interconverting on the NMR timescale.[3] Consider the following possibilities:
-
Rotamers: The peptide bonds within the cyclic structure may exist as different rotamers, leading to distinct sets of NMR signals.
-
Sample Purity: Ensure the purity of your sample is high (>95%) as impurities can contribute extra signals.[2]
-
pH and Solvent Effects: The conformation of peptides can be sensitive to pH and the solvent system used. Try acquiring spectra in different solvents or at a different pH to see if the spectral features change.[3][6]
-
Aggregation: At high concentrations, peptides can aggregate, which can lead to peak broadening or the appearance of new signals. Acquiring spectra at different concentrations can help identify aggregation-related artifacts.
Q3: The amide proton signals in my spectrum are very broad or have disappeared. What can I do?
A3: Amide protons are exchangeable with deuterium from the solvent (if using D2O or a protic deuterated solvent like methanol-d4).[6]
-
Solvent Choice: To observe amide protons, spectra are typically recorded in a solvent mixture with a high percentage of H2O, such as 90% H2O/10% D2O.[2]
-
pH Adjustment: The rate of amide proton exchange is pH-dependent. The exchange is slowest at a pH of around 3-4. Adjusting the pH of your sample may help to sharpen these signals.
-
Temperature: Lowering the temperature can slow down the exchange rate, making the amide protons more readily observable.
Troubleshooting Guides
Problem 1: Poor Resolution and Broad Peaks in the 1H NMR Spectrum
-
Possible Cause: Poor shimming of the magnet.
-
Possible Cause: Sample is too concentrated, leading to aggregation.
-
Solution: Dilute the sample and re-acquire the spectrum.
-
-
Possible Cause: Presence of paramagnetic impurities.
-
Solution: Ensure all glassware is clean and use high-purity solvents. If necessary, treat the sample with a chelating agent like Chelex.
-
-
Possible Cause: The molecule is undergoing intermediate conformational exchange.
-
Solution: Try acquiring the spectrum at different temperatures. A higher temperature may accelerate the exchange to the fast-exchange regime, resulting in sharper, averaged signals. A lower temperature may slow the exchange to the slow-exchange regime, allowing for the resolution of individual conformers.[3]
-
Problem 2: Difficulty in Assigning Overlapping Resonances
-
Possible Cause: Significant overlap in the 1D 1H NMR spectrum.
-
Solution: Utilize two-dimensional (2D) NMR experiments.
-
TOCSY (Total Correlation Spectroscopy): This experiment is excellent for identifying all protons within a single amino acid spin system.[5][9]
-
COSY (Correlation Spectroscopy): This helps in identifying protons that are coupled to each other, typically through two or three bonds.[2][5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for sequential assignment by identifying protons that are close in space, such as the alpha-proton of one residue and the amide proton of the next.[2][5]
-
-
-
Possible Cause: Ambiguous assignments between amino acid types.
-
Solution: Use a combination of TOCSY and NOESY data. The characteristic spin systems in the TOCSY spectrum can help identify the amino acid type, and the sequential NOE connectivities (dαN(i, i+1)) in the NOESY spectrum will help to place them in the correct sequence.
-
Data Presentation
Below is a hypothetical summary of expected 1H and 13C NMR chemical shifts for this compound in a standard solvent like 90% H2O/10% D2O at pH 5.0 and 298 K. Actual values may vary depending on experimental conditions.
Table 1: Hypothetical 1H Chemical Shifts (ppm) for this compound
| Residue | NH | αH | βH | Other Side Chain Protons |
| Cys-1 | 8.52 | 4.65 | 3.10, 2.95 | |
| Tyr-2 | 8.31 | 4.48 | 3.05, 2.90 | δH: 7.15; εH: 6.85 |
| Phe-3 | 8.15 | 4.60 | 3.20, 3.05 | δH: 7.30; εH: 7.25; ζH: 7.20 |
| Gln-4 | 8.40 | 4.35 | 2.15, 2.05 | γH: 2.40; δ-NH2: 7.50, 6.80 |
| Asn-5 | 8.65 | 4.75 | 2.85, 2.70 | γ-NH2: 7.60, 6.90 |
| Cys-6 | 8.20 | 4.55 | 3.30, 3.15 |
Table 2: Hypothetical 13C Chemical Shifts (ppm) for this compound
| Residue | Cα | Cβ | C=O | Other Side Chain Carbons |
| Cys-1 | 55.8 | 40.5 | 172.1 | |
| Tyr-2 | 56.2 | 37.5 | 172.5 | γ: 128.0; δ: 130.5; ε: 115.8; ζ: 155.6 |
| Phe-3 | 56.0 | 38.2 | 172.3 | γ: 129.5; δ: 128.8; ε: 126.9; ζ: 137.0 |
| Gln-4 | 54.5 | 28.0 | 173.0 | γ: 32.0; δ: 175.5 |
| Asn-5 | 52.0 | 37.0 | 172.8 | γ: 174.0 |
| Cys-6 | 55.5 | 41.0 | 171.9 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Dissolve the Sample: Dissolve approximately 1-5 mg of high-purity (>95%) this compound in 500 µL of a 90% H2O / 10% D2O solvent mixture. D2O provides the lock signal for the spectrometer.
-
Adjust pH: Adjust the pH of the sample to the desired value (typically between 4 and 6 for peptides) using dilute HCl or NaOH.
-
Transfer to NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Add Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), for chemical shift referencing if required.
Protocol 2: Acquisition of 2D NMR Spectra
-
Spectrometer Setup: Tune and match the probe for 1H observation. Ensure the temperature is stable.
-
1D 1H Spectrum: Acquire a standard 1D 1H spectrum to check the sample concentration and overall spectral quality.
-
TOCSY:
-
Use a standard MLEV-17 spin-lock sequence.
-
Set the mixing time to 60-80 ms to allow for magnetization transfer throughout the amino acid spin systems.
-
-
NOESY:
-
Use a standard NOESY pulse sequence with water suppression (e.g., WATERGATE or presaturation).
-
Set the mixing time to 150-300 ms to observe inter-proton NOEs. The optimal mixing time may need to be determined empirically.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
If 13C or 15N labeled material is available, an HSQC experiment can be performed to correlate protons with their directly attached carbons or nitrogens, which greatly aids in assignment.
-
Mandatory Visualizations
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Logic diagram for troubleshooting common NMR spectral issues.
References
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide NMR problem [hoffman.cm.utexas.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. NMR Basics [bloch.anu.edu.au]
- 9. Design and NMR Studies of Cyclic Peptides Targeting the N-Terminal Domain of the Protein Tyrosine Phosphatase YopH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Pressinoic Acid HPLC Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) purification of Pressinoic acid.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is tailing significantly. What are the likely causes and how can I fix it?
-
Answer: Peak tailing for acidic compounds like this compound is a common issue in reverse-phase HPLC.[1] It is often caused by secondary interactions between the acidic analyte and the silica-based stationary phase.
-
Solution 1: Adjust Mobile Phase pH: The pH of the mobile phase plays a critical role in the retention and peak shape of ionizable compounds.[2] For this compound, which is acidic, lowering the pH of the mobile phase (e.g., by adding 0.1% trifluoroacetic acid or formic acid) will suppress the ionization of the carboxylic acid group. This reduces its interaction with residual silanols on the column packing, leading to a more symmetrical peak.
-
Solution 2: Use a Different Column: Consider using an end-capped column or a column specifically designed for the analysis of acidic compounds. These columns have a reduced number of accessible silanol groups, minimizing secondary interactions.
-
Solution 3: Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.
-
-
Question: My peak is showing fronting. What could be the cause?
-
Answer: Peak fronting is less common than tailing but can occur due to column overload or poor sample solubility in the mobile phase.
-
Solution 1: Reduce Sample Concentration: As with tailing, dilute your sample to see if the peak shape improves.
-
Solution 2: Ensure Sample-Mobile Phase Compatibility: Dissolve your this compound sample in a solvent that is weaker than or the same as the initial mobile phase composition. Injecting a sample in a much stronger solvent can cause the peak to front.
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for my this compound peak is shifting between runs. What should I investigate?
-
Answer: Fluctuating retention times can be caused by a variety of factors, from the mobile phase preparation to the HPLC system itself.
-
Solution 1: Ensure Proper Mobile Phase Preparation and Degassing: Inconsistent mobile phase composition can lead to shifts in retention time. Prepare fresh mobile phase for each run and ensure it is thoroughly degassed to prevent bubble formation in the pump.
-
Solution 2: Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and affect retention times.
-
Solution 3: Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to drifting retention times.
-
Solution 4: Temperature Control: Variations in column temperature can affect retention. If your HPLC system has a column oven, use it to maintain a constant temperature.
-
Issue 3: Low Resolution or Co-elution of Peaks
-
Question: I am not getting good separation between my this compound peak and impurities. How can I improve the resolution?
-
Answer: Improving resolution often involves optimizing the mobile phase composition and gradient.
-
Solution 1: Optimize the Organic Solvent Gradient: If you are using a gradient elution, try making the gradient shallower. A slower increase in the organic solvent concentration can improve the separation of closely eluting compounds.
-
Solution 2: Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation and may improve the resolution of co-eluting peaks.
-
Solution 3: Adjust the Mobile Phase pH: As with peak shape, the pH can also affect the selectivity of the separation for ionizable compounds. Experiment with slight adjustments to the mobile phase pH to see if resolution improves.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for this compound purification?
A1: A good starting point for reverse-phase HPLC of this compound is a gradient of water and acetonitrile, both containing an acidic modifier. A common choice is 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in both the aqueous (Solvent A) and organic (Solvent B) phases. The acid helps to suppress the ionization of this compound, leading to better peak shape and retention.
Q2: Which type of HPLC column is best suited for this compound purification?
A2: A C18 column is the most common choice for the reverse-phase separation of small molecules like this compound.[3] Look for a column with high purity silica and good end-capping to minimize peak tailing. For particularly challenging separations, a phenyl-hexyl or a polar-embedded C18 column could also be considered to provide different selectivity.
Q3: How can I improve the recovery of this compound from the column?
A3: If you are experiencing low recovery, it could be due to irreversible adsorption of the analyte onto the column. Ensure the mobile phase pH is appropriate to keep the this compound in a single, less interactive form. You can also try adding a small percentage of a stronger solvent, like isopropanol, to your mobile phase B to help elute highly retained compounds.
Q4: What is the typical UV detection wavelength for this compound?
Quantitative Data Summary
The following tables provide representative data for the HPLC analysis of acidic compounds similar to this compound, which can be used as a starting point for method development.
Table 1: Representative HPLC Parameters for Acidic Compound Analysis
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size[3] |
| Mobile Phase A | Water with 0.1% Formic Acid[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[3] |
| Flow Rate | 1.0 - 1.2 mL/min[3][4] |
| Column Temperature | 30 - 40 °C[3] |
| Detection Wavelength | ~350 nm (Diode Array Detector)[7] |
| Injection Volume | 10 - 20 µL |
Table 2: Example Gradient Elution Profile
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 92 | 8 |
| 5 | 92 | 8 |
| 16 | 50 | 50 |
| 23 | 5 | 95 |
| 28 | 92 | 8 |
Note: This is an example gradient and should be optimized for your specific sample and column.[3]
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method for the Analysis of this compound
This protocol is adapted from established methods for similar acidic molecules, such as retinoic acid, and should be optimized for your specific instrumentation and sample matrix.[3][4]
1. Materials:
- HPLC grade water
- HPLC grade acetonitrile
- Formic acid (or Trifluoroacetic acid)
- This compound standard
- Sample containing this compound
- C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. Mobile Phase Preparation:
- Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC grade water to make a 0.1% solution. Degas thoroughly.
- Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC grade acetonitrile to make a 0.1% solution. Degas thoroughly.
3. HPLC System Setup:
- Install the C18 column and set the column temperature to 35 °C.
- Set the flow rate to 1.0 mL/min.
- Set the UV detector to monitor at the determined maximum absorbance of this compound (e.g., ~350 nm).
- Equilibrate the column with the initial mobile phase conditions (e.g., 92% A, 8% B) for at least 30 minutes or until a stable baseline is achieved.
4. Sample Preparation:
- Dissolve the this compound standard and sample in the initial mobile phase composition or a weaker solvent.
- Filter the samples through a 0.45 µm syringe filter before injection.
5. Chromatographic Run:
- Inject 10-20 µL of the prepared sample.
- Run the gradient program as optimized (refer to Table 2 for an example).
- Monitor the chromatogram for the elution of the this compound peak.
6. Data Analysis:
- Identify the this compound peak by comparing the retention time with that of the standard.
- Integrate the peak area for quantification.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Experimental workflow for this compound HPLC purification.
References
- 1. hplc.eu [hplc.eu]
- 2. mac-mod.com [mac-mod.com]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Mass Spectrometry of Pressinoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and issues encountered during the mass spectrometry analysis of Pressinoic acid and related cyclic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed during the mass spectrometry analysis of this compound?
When analyzing this compound, which is a cyclic peptide, researchers may encounter several common artifacts that can complicate data interpretation. These include:
-
In-source Decay (ISD): This is a fragmentation process that occurs within the ion source of the mass spectrometer before the ions are accelerated. It is particularly common in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[1][2][3] ISD can lead to the appearance of fragment ions, primarily c- and z-type ions, which can be mistaken for impurities or other components in the sample.[2][3][4]
-
Adduct Formation: The presence of adduct ions, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, is a frequent occurrence in electrospray ionization (ESI) mass spectrometry.[5][6] These adducts arise from the interaction of the analyte with salts present in the sample, solvents, or from laboratory glassware.[5][7]
-
Complex Fragmentation Patterns: Cyclic peptides like this compound exhibit more complex fragmentation patterns compared to their linear counterparts.[8][9] This is because the cyclic structure requires at least two cleavages to generate fragment ions, leading to a variety of possible fragmentation pathways and making spectral interpretation challenging.[10][11]
-
Unexpected Charge States: The distribution of charge states for this compound may vary depending on the experimental conditions, such as the solvent composition and pH. This can affect the sensitivity and overall appearance of the mass spectrum.
Q2: My mass spectrum of this compound shows unexpected peaks at lower m/z values. What could be the cause?
Unexpected peaks at lower mass-to-charge (m/z) ratios are often the result of in-source decay (ISD) or in-source fragmentation.[1][12] This phenomenon is particularly prevalent in MALDI-MS but can also occur in ESI-MS under certain conditions.[2][4][12]
In MALDI, ISD is a radical-induced process that leads to the cleavage of the peptide backbone, resulting in the formation of c- and z-ions.[2][3][4] In ESI, in-source fragmentation can be caused by high voltages in the ion source, leading to the fragmentation of the parent molecule.[12][13] These fragment ions can provide structural information but can also be mistaken for impurities if not properly identified.
To determine if the observed peaks are due to in-source decay, you can try varying the ion source parameters, such as the laser power in MALDI or the cone/fragmentor voltage in ESI. A decrease in these parameters should lead to a reduction in the intensity of the fragment ions relative to the parent ion.
Q3: I am observing adducts (e.g., [M+Na]⁺, [M+K]⁺) in my this compound spectrum. How can I minimize them?
Adduct formation is a common issue in ESI-MS and can be minimized through careful sample preparation and optimization of the mobile phase.[5][6] Here are some strategies to reduce adduct formation:
-
Use High-Purity Solvents and Reagents: Ensure that all solvents and reagents are of high purity to minimize the presence of sodium and potassium salts.
-
Proper Glassware Cleaning: Use a rigorous cleaning procedure for all glassware to remove any residual salts. Rinsing with a dilute acid solution followed by high-purity water and solvent can be effective.
-
Mobile Phase Additives: The addition of volatile ammonium salts, such as ammonium formate or ammonium acetate, to the mobile phase can help to suppress the formation of sodium and potassium adducts by promoting the formation of the protonated molecule ([M+H]⁺) or ammonium adduct ([M+NH₄]⁺).[7][14]
-
Acidic Modifiers: The use of small amounts of formic acid or acetic acid in the mobile phase can also enhance protonation and reduce the formation of metal adducts.[7][14] In some cases, trifluoroacetic acid (TFA) can be used, but it is known to cause ion suppression.
Q4: The charge state distribution of my this compound is not as expected. What factors can influence this?
The charge state distribution of a peptide in ESI-MS is influenced by several factors, including:
-
Solvent Composition: The composition of the solvent can affect the conformation of the peptide in solution, which in turn influences the number of sites available for protonation.
-
pH of the Solution: The pH of the mobile phase plays a crucial role in determining the charge state of the peptide. A lower pH will generally lead to a higher charge state, as more basic sites on the peptide will be protonated.
-
Presence of Basic or Acidic Residues: The amino acid composition of this compound will have a significant impact on its charge state distribution. The presence of basic residues (e.g., Lysine, Arginine, Histidine) will promote higher charge states in positive ion mode, while acidic residues (e.g., Aspartic acid, Glutamic acid) will favor negative ion mode or lower charge states in positive ion mode.
-
Ion Source Conditions: The settings of the ion source, such as the capillary voltage and cone voltage, can also influence the charge state distribution.
Q5: How can I differentiate between a genuine impurity and an artifact in my this compound sample?
Distinguishing between a genuine impurity and a mass spectrometry artifact requires a systematic approach:
-
Vary Instrument Parameters: As mentioned for in-source decay, varying parameters like cone voltage or laser power can help identify fragments. If the intensity of a peak changes significantly with these parameters, it is likely an artifact.
-
Analyze a Blank Sample: Inject a blank sample (solvent only) to identify peaks that originate from the solvent or the system itself.
-
Change the Mobile Phase: Altering the mobile phase composition or additives can help to identify adducts. For example, if a suspected sodium adduct disappears or decreases upon adding ammonium formate, it confirms its identity as an adduct.
-
Use Different Ionization Techniques: If possible, analyzing the sample with a different ionization technique (e.g., MALDI instead of ESI) can provide complementary information. Artifacts are often specific to the ionization method.
-
High-Resolution Mass Spectrometry: Using a high-resolution mass spectrometer can help to determine the elemental composition of the ions, which can aid in distinguishing between an impurity and an artifact with a similar nominal mass.
Troubleshooting Guides
Guide 1: Minimizing In-Source Decay of this compound
In-source decay (ISD) or in-source fragmentation can be controlled by optimizing the ion source parameters. The goal is to use the mildest conditions possible that still provide good signal intensity for the intact molecule.
Table 1: Instrument Parameter Optimization for Minimizing In-Source Decay
| Parameter | ESI-MS | MALDI-MS | Recommended Action |
| Cone/Fragmentor Voltage | High voltage can induce fragmentation. | N/A | Gradually decrease the voltage to find a balance between signal intensity and fragmentation. |
| Capillary Voltage | Can influence the internal energy of the ions. | N/A | Optimize for the best signal of the precursor ion. |
| Source Temperature | Higher temperatures can lead to thermal degradation. | N/A | Use the lowest temperature that allows for efficient desolvation. |
| Laser Power | Excessive laser power is a primary cause of ISD. | High laser power increases ISD. | Use the minimum laser power necessary to obtain a good signal. |
| Matrix Selection | The choice of matrix can influence the extent of ISD. | Different matrices have varying ISD efficiencies. | Experiment with different matrices (e.g., DHB, CHCA) to find one that minimizes ISD for this compound.[1][3] |
Experimental Protocol: Optimizing Cone/Fragmentor Voltage in ESI-MS
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate.
-
Set initial ion source parameters based on general recommendations for peptides.
-
Acquire a mass spectrum with the initial cone/fragmentor voltage setting.
-
Systematically decrease the cone/fragmentor voltage in small increments (e.g., 5-10 V).
-
Acquire a mass spectrum at each voltage setting.
-
Monitor the ratio of the intact this compound ion to the fragment ions.
-
Select the voltage that provides the best signal for the intact ion with minimal fragmentation.
Guide 2: Reducing Adduct Formation
The following protocol outlines steps to minimize the formation of sodium and potassium adducts in your this compound samples.
Experimental Protocol: Sample and Mobile Phase Preparation to Reduce Adducts
-
Glassware Preparation:
-
Rinse all glassware (vials, tubes, etc.) with 1% formic acid or nitric acid.
-
Thoroughly rinse with deionized water.
-
Perform a final rinse with high-purity methanol or acetonitrile and allow to dry completely.
-
-
Mobile Phase Preparation:
-
Use LC-MS grade solvents (water, acetonitrile, methanol).
-
Prepare a stock solution of 100 mM ammonium formate in water.
-
Add the ammonium formate stock solution to your mobile phases to a final concentration of 5-10 mM.
-
Acidify the mobile phases with 0.1% formic acid.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase composition.
-
Use polypropylene vials and caps to avoid leaching of ions from glass.
-
-
LC-MS Analysis:
-
Equilibrate the LC-MS system with the modified mobile phase for a sufficient time to ensure all previous salts are washed out.
-
Inject the sample and acquire the data.
-
Compare the spectrum to one acquired without the ammonium formate to confirm the reduction in sodium and potassium adducts.
-
Visualizations
Caption: A logical workflow for troubleshooting common mass spectrometry artifacts.
Caption: A simplified diagram illustrating the general fragmentation pathway of cyclic peptides.
References
- 1. In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. support.proteinmetrics.com [support.proteinmetrics.com]
- 12. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Retinoic Acid Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Retinoic Acid (RA) and its derivatives, such as All-Trans Retinoic Acid (ATRA), in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Retinoic Acid?
A1: Retinoic Acid, a metabolite of vitamin A, regulates gene transcription by binding to nuclear receptors.[1][2][3][4][5][6][7][8] Specifically, it binds to Retinoic Acid Receptors (RARs) which then form a heterodimer with Retinoid X Receptors (RXRs).[4][6] This complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby inducing or repressing their transcription.[6][9] This regulation affects a wide range of biological processes, including cellular differentiation, proliferation, and apoptosis.[1][4]
Q2: What is a typical effective concentration range for Retinoic Acid in cell culture?
A2: The effective concentration of Retinoic Acid can vary significantly depending on the cell line and the biological endpoint being measured.[10] Generally, concentrations ranging from the nanomolar (nM) to the micromolar (µM) range are used.[11] For example, in some teratocarcinoma cell lines, concentrations as low as 10⁻⁹ M have been shown to induce differentiation, with different concentrations leading to distinct cell fates.[10] For pluripotent stem cell differentiation, effective concentrations typically range from 500 nM to 1 µM.[12] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store a Retinoic Acid stock solution?
A3: Retinoic Acid is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.[12][13] It has low solubility in aqueous media.[11] To prepare a stock solution, dissolve the powdered Retinoic Acid in pure DMSO; warming to 37°C for a few minutes can aid solubilization.[12] It is crucial to protect the stock solution and any supplemented media from light, as Retinoic Acid is light-sensitive.[11] Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[11][12] When diluting the stock solution into your cell culture medium, ensure the final DMSO concentration does not exceed a level that is toxic to your cells, typically below 0.1% to 0.5%.[11][12]
Q4: What are some common solvents for Retinoic Acid and what are the stability considerations?
A4: DMSO is the most common solvent for preparing stock solutions of Retinoic Acid.[12][13] Ethanol can also be used.[11] Retinoic Acid is unstable and can isomerize or degrade, particularly when exposed to light.[11] Its stability is also affected by the composition of the cell culture medium; it is generally more stable in serum-supplemented media compared to serum-free media.[14] The addition of bovine serum albumin (BSA) can help stabilize retinoids in serum-free conditions.[14] It is best practice to prepare fresh dilutions in culture medium for each experiment from a frozen stock.[11]
Troubleshooting Guides
Issue 1: No observable effect or low potency of Retinoic Acid.
| Possible Cause | Troubleshooting Step |
| Degraded Retinoic Acid | Retinoic Acid is sensitive to light and oxidation. Ensure that your stock solution and experimental setups are protected from light. Prepare fresh dilutions from a properly stored, frozen aliquot for each experiment. |
| Suboptimal Concentration | The effective concentration is highly cell-type dependent. Perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and assay. |
| Incorrect Solvent Concentration | High concentrations of the solvent (e.g., DMSO) can be cytotoxic and mask the effects of the Retinoic Acid. Ensure the final solvent concentration in your culture medium is non-toxic (typically <0.5%).[12] |
| Cell Line Resistance | Some cell lines may be resistant to Retinoic Acid. This can be due to various factors, including mutations in the RARs or increased metabolism of Retinoic Acid.[2][3] Consider using a different cell line or investigating the expression and function of RARs in your current cell line. |
| Presence of Antagonizing Factors in Serum | Components in fetal bovine serum (FBS) can sometimes interfere with the action of Retinoic Acid. If reproducible results are difficult to obtain, consider using a serum-free medium or a different batch of FBS. Some studies have shown that cell lines resistant to ATRA in serum-supplemented media become sensitive in serum-free media.[15] |
Issue 2: High cytotoxicity observed at expected effective concentrations.
| Possible Cause | Troubleshooting Step |
| Cell Line Sensitivity | Some cell lines are more sensitive to the cytotoxic effects of Retinoic Acid. Perform a cytotoxicity assay (e.g., MTT or neutral red uptake) to determine the IC50 value for your specific cell line and adjust the treatment concentration accordingly.[16] |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is not contributing to the observed cytotoxicity. Run a solvent-only control at the same final concentration used in your experiments. |
| Extended Incubation Time | Prolonged exposure to Retinoic Acid can lead to increased cytotoxicity. Optimize the incubation time for your experiment. A time-course experiment can help determine the earliest time point at which the desired effect is observed without significant cell death. |
| Confluence of Cells | The density of your cell culture can influence the response to treatment. Standardize your seeding density for all experiments to ensure reproducibility. |
Data Presentation: IC50 Values of Retinoic Acid Derivatives
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Retinoic Acid and its derivatives can vary widely across different cancer cell lines.
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| Compound 1 (Oleoyl Hybrid) | HTB-26 (Breast Cancer) | Crystal Violet | 10 - 50 | [17] |
| Compound 1 (Oleoyl Hybrid) | PC-3 (Pancreatic Cancer) | Crystal Violet | 10 - 50 | [17] |
| Compound 1 (Oleoyl Hybrid) | HepG2 (Hepatocellular Carcinoma) | Crystal Violet | 10 - 50 | [17] |
| Compound 1 (Oleoyl Hybrid) | HCT116 (Colorectal Cancer) | Crystal Violet | 22.4 | [17] |
| Compound 2 (Oleoyl Hybrid) | HTB-26 (Breast Cancer) | Crystal Violet | 10 - 50 | [17] |
| Compound 2 (Oleoyl Hybrid) | PC-3 (Pancreatic Cancer) | Crystal Violet | 10 - 50 | [17] |
| Compound 2 (Oleoyl Hybrid) | HepG2 (Hepatocellular Carcinoma) | Crystal Violet | 10 - 50 | [17] |
| Compound 2 (Oleoyl Hybrid) | HCT116 (Colorectal Cancer) | Crystal Violet | 0.34 | [17] |
| ATRA Derivative 3b | MCF-7 (Breast Cancer) | MTT | Exhibits high cytotoxicity | [16] |
| ATRA Derivative 3b | HepG2 (Hepatocellular Carcinoma) | MTT | Exhibits high cytotoxicity | [16] |
| ATRA Derivative 4 | MCF-7 (Breast Cancer) | MTT | Exhibits high cytotoxicity | [16] |
| ATRA Derivative 4 | HepG2 (Hepatocellular Carcinoma) | MTT | Exhibits high cytotoxicity | [16] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is adapted from methodologies used to assess the cytotoxicity of Retinoic Acid derivatives.[16]
Materials:
-
Cells of interest
-
Complete culture medium
-
Retinoic Acid
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 1% acetic acid and 50% ethanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Preparation: Prepare a series of dilutions of Retinoic Acid in complete culture medium from a concentrated stock solution in DMSO. Include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the prepared Retinoic Acid dilutions. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours in a CO₂ incubator.
-
Solubilization: Carefully remove the supernatant and add 200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 550 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Retinoic Acid concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: General Protocol for In Vitro Cell Treatment with Retinoic Acid
This protocol provides a general workflow for treating cultured cells with Retinoic Acid to study its effects on gene expression or cell differentiation.
Materials:
-
Cells of interest
-
Complete culture medium
-
Retinoic Acid stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., RNA extraction kit, protein lysis buffer)
Procedure:
-
Cell Culture: Culture cells to the desired confluency in appropriate culture vessels.
-
Preparation of Treatment Medium: Thaw an aliquot of the Retinoic Acid stock solution. Dilute the stock solution directly into pre-warmed complete culture medium to the final desired concentration immediately before use. Mix well.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the Retinoic Acid-supplemented medium. Include a vehicle control (medium with DMSO at the same final concentration).
-
Incubation: Return the cells to the incubator and incubate for the experimentally determined duration. Protect the culture vessels from light (e.g., by wrapping them in aluminum foil).
-
Harvesting: After the incubation period, wash the cells with PBS. The cells are now ready for downstream applications such as RNA or protein extraction for analysis of changes in gene or protein expression.
Visualizations
Signaling Pathway of Retinoic Acid
Caption: Simplified signaling pathway of Retinoic Acid from cellular uptake to gene regulation.
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for determining the IC50 value of Retinoic Acid using an MTT assay.
Troubleshooting Logic for No Observed Effect
Caption: A logical flow diagram to troubleshoot experiments where Retinoic Acid shows no effect.
References
- 1. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 2. Retinoic acid metabolism and mechanism of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoic Acid Metabolism and Mechanism of Action: A Review | Bentham Science [eurekaselect.com]
- 4. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Retinoic acid - Wikipedia [en.wikipedia.org]
- 7. Retinoic acid signaling pathways in development and diseases. | Hartman Institute for Therapeutic Organ Regeneration [hartmaninstitute.weill.cornell.edu]
- 8. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The concentration of retinoic acid determines the differentiated cell types formed by a teratocarcinoma cell line [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 13. Increasing the intracellular availability of all-trans retinoic acid in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Novel All Trans-Retinoic Acid Derivatives: Cytotoxicity, Inhibition of Cell Cycle Progression and Induction of Apoptosis in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Pressinoic Acid Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell viability issues encountered during experiments with pressinoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a retinoid, a class of compounds derived from vitamin A. Like other retinoids, its biological effects are primarily mediated through binding to nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2][3][4] This interaction regulates the transcription of a large number of genes involved in critical cellular processes such as:
-
Cell Differentiation: Directing pluripotent cells towards specific lineages.[1][5]
-
Cell Proliferation: Can either inhibit or stimulate cell growth depending on the cell type and concentration.
-
Apoptosis (Programmed Cell Death): Inducing apoptosis in certain cancer cell lines.[1][6]
The precise downstream effects are highly dependent on the cell type and the concentration of this compound used.[5][7]
Q2: I'm observing high levels of cytotoxicity and low cell viability. What are the common causes?
Several factors can contribute to excessive cell death in this compound experiments:
-
Inappropriate Concentration: High concentrations of retinoids can be toxic to cells.[8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Solvent Toxicity: this compound is often dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO (>0.5%) can be cytotoxic.[9]
-
Compound Instability: Retinoids are sensitive to light, air, and high temperatures, which can lead to degradation into potentially toxic byproducts.[10]
-
Cell Culture Conditions: Suboptimal culture conditions, such as contamination (bacterial, fungal, mycoplasma), incorrect pH, or nutrient depletion, can exacerbate the cytotoxic effects of any experimental compound.[11][12][13][14]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to retinoids.
Q3: My adherent cells are detaching after treatment with this compound. What should I do?
Cell detachment can be a sign of cytotoxicity or a stress response. Consider the following troubleshooting steps:
-
Verify Cell Viability: Use a viability assay (e.g., Trypan Blue, Calcein-AM/EthD-1) to determine if the detached cells are dead or alive.
-
Optimize Seeding Density: Ensure you are using an appropriate cell seeding density. Sparse cultures can be more susceptible to stress.
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Check Cultureware: Ensure you are using tissue culture-treated plates suitable for adherent cells.[13] Some cell lines may require special coatings like poly-L-lysine or collagen to improve attachment.[13]
-
Review Concentration: As with general cytotoxicity, the concentration of this compound may be too high.
Q4: How should I prepare and store this compound solutions?
Proper handling is critical for experimental reproducibility.
-
Reconstitution: Dissolve this compound in a suitable solvent, typically DMSO, to create a concentrated stock solution.[9] Gentle warming (e.g., 37°C for 3-5 minutes) can aid solubilization.[9]
-
Storage: Store the stock solution in small aliquots at -20°C or lower to minimize freeze-thaw cycles.[9]
-
Protection from Light: Retinoids are light-sensitive.[10] Protect stock solutions and treated cell cultures from light by using amber vials and minimizing exposure during handling.
Troubleshooting Guides
Problem 1: Inconsistent or Non-Reproducible Results
| Possible Cause | Suggested Solution |
| This compound Degradation | Prepare fresh dilutions from a frozen stock for each experiment. Minimize exposure of the compound and treated cells to light.[10] |
| Solvent Evaporation | Ensure proper sealing of stock solution vials and plates during incubation to prevent changes in concentration. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage range for all experiments. |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. |
Problem 2: Low Cell Viability in Control (Vehicle-Treated) Group
| Possible Cause | Suggested Solution |
| High DMSO Concentration | Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic (typically ≤0.5%).[9] Run a vehicle-only toxicity test. |
| Contamination | Microscopically inspect cultures for signs of bacterial or fungal contamination.[11] Perform routine mycoplasma testing.[13][14] |
| Suboptimal Culture Conditions | Verify the incubator's CO2 and temperature levels.[12] Ensure the medium has the correct pH and is not depleted of essential nutrients. |
| Poor Cell Health at Seeding | Only use cultures that exhibit high viability (>90%) for experiments. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using an MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which can be an indicator of cell viability.[15][16]
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound and controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C.[15] Viable cells will metabolize the yellow MTT into a purple formazan product.[15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control. Plot viability against this compound concentration to determine the IC50 (half-maximal inhibitory concentration).
Table 1: Example Data from an MTT Assay
| This compound (µM) | Average Absorbance (570 nm) | % Viability (Relative to Control) |
| 0 (Control) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.10 | 88.0% |
| 5 | 0.85 | 68.0% |
| 10 | 0.63 | 50.4% |
| 25 | 0.30 | 24.0% |
| 50 | 0.15 | 12.0% |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway for this compound and a typical experimental workflow for assessing its impact on cell viability.
Caption: this compound signaling pathway.
Caption: Workflow for cell viability assay.
References
- 1. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 2. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The concentration of retinoic acid determines the differentiated cell types formed by a teratocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel All Trans-Retinoic Acid Derivatives: Cytotoxicity, Inhibition of Cell Cycle Progression and Induction of Apoptosis in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinoic-acid-concentration-dependent acquisition of neural cell identity during in vitro differentiation of mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of retinoic acid on the immune system: stimulation of T killer cell induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 10. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. corning.com [corning.com]
- 12. adl.usm.my [adl.usm.my]
- 13. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 14. Solución de problemas en cultivos celulares [sigmaaldrich.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Minimizing non-specific binding in Pressinoic acid receptor assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in Pressinoic acid receptor assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of high non-specific binding in my this compound receptor assay?
High non-specific binding can obscure your specific signal, leading to inaccurate data. The primary causes include:
-
Hydrophobic Interactions: The radioligand or test compounds may hydrophobically interact with plasticware, filter mats, or membrane lipids.[1][2]
-
Ionic Interactions: Charged molecules can interact with oppositely charged surfaces or proteins.[2][3]
-
Low Affinity Interactions: The ligand may bind to other proteins or cellular components with low affinity.[1]
-
Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased binding to non-receptor sites.[4][5]
-
Inadequate Blocking: Failure to effectively block unoccupied sites on the assay plate or membrane can result in antibodies or other reagents binding non-specifically.[6][7]
-
Sample Impurities: Contaminants in the sample can interact with the sensor surface or capture molecules, causing false-positive signals.[8]
Q2: How can I reduce non-specific binding related to my radioligand?
Choosing the right radioligand and optimizing its concentration are critical:
-
Select a Hydrophilic Radioligand: If possible, use a more hydrophilic radioligand to reduce partitioning into the cell membrane.[1]
-
Optimize Radioligand Concentration: Use a concentration at or below the Kd for competition assays.[4] For saturation binding experiments, use a range from 1/10 Kd to >10 × Kd.[4]
-
Use a Structurally Different Unlabeled Ligand: To determine non-specific binding, use an unlabeled ligand that is chemically distinct from the radioligand to avoid displacing non-specifically bound radioligand.[1][9]
Q3: What role does the assay buffer play in non-specific binding?
The composition of your assay buffer is crucial for minimizing non-specific interactions:
-
Adjust pH: The pH of your buffer can influence the charge of your protein.[2][3] Adjusting the pH towards the isoelectric point of your protein can help reduce charge-based non-specific binding.[3]
-
Increase Salt Concentration: Adding salts like NaCl can shield charged interactions between the analyte and other surfaces.[2][3]
-
Include Blocking Agents: Adding proteins like Bovine Serum Albumin (BSA) or casein can block non-specific binding sites on assay surfaces.[2][3][7][8]
-
Use Detergents: Low concentrations of non-ionic detergents, such as Tween-20 or Triton X-100, can disrupt hydrophobic interactions.[2][3][10]
Q4: What experimental practices can help minimize non-specific binding?
Careful experimental technique is essential:
-
Proper Washing: Increase the number and duration of wash steps to remove weakly bound molecules.[6][7]
-
Optimize Incubation Time and Temperature: Shorter incubation times or lower temperatures (e.g., 4°C) can sometimes reduce non-specific binding by slowing down non-specific interactions and cellular metabolism.[5][7]
-
Pre-treat Assay Plates: Siliconization of tubes can help reduce the binding of reagents to the plasticware.[11]
-
Control Experiments: Always include controls with no receptor to measure binding to the assay components themselves.[8]
Quantitative Data Summary
The following tables provide representative data on how different buffer additives can affect non-specific binding in a this compound receptor assay.
Table 1: Effect of BSA Concentration on Non-Specific Binding
| BSA Concentration (%) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| 0 | 15,000 | 8,000 | 7,000 | 46.7% |
| 0.1 | 14,500 | 5,000 | 9,500 | 65.5% |
| 0.5 | 13,000 | 3,000 | 10,000 | 76.9% |
| 1.0 | 12,500 | 2,500 | 10,000 | 80.0% |
Table 2: Effect of NaCl Concentration on Non-Specific Binding
| NaCl Concentration (mM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| 50 | 14,800 | 7,500 | 7,300 | 49.3% |
| 100 | 13,500 | 4,500 | 9,000 | 66.7% |
| 150 | 12,800 | 3,200 | 9,600 | 75.0% |
| 200 | 12,600 | 2,800 | 9,800 | 77.8% |
Table 3: Effect of Tween-20 Concentration on Non-Specific Binding
| Tween-20 Concentration (%) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| 0 | 15,200 | 8,100 | 7,100 | 46.7% |
| 0.01 | 14,000 | 5,500 | 8,500 | 60.7% |
| 0.05 | 13,100 | 3,600 | 9,500 | 72.5% |
| 0.1 | 12,900 | 3,400 | 9,500 | 73.6% |
Experimental Protocols
Protocol: Radioligand Binding Assay for this compound Receptor
This protocol outlines a standard radioligand binding assay using a filtration method.
-
Receptor Preparation:
-
Prepare cell membranes expressing the this compound receptor from transfected cells or tissue homogenates.
-
Resuspend the membrane preparation in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Determine the protein concentration using a standard method like the Bradford assay.
-
-
Assay Setup:
-
Prepare assay tubes for total binding, non-specific binding, and test compounds.
-
Total Binding: Add radiolabeled this compound analog to the tubes containing the membrane preparation and assay buffer.
-
Non-Specific Binding: In addition to the radioligand and membranes, add a high concentration (at least 100-fold greater than the Kd of the unlabeled ligand) of unlabeled this compound.[1][9]
-
Test Compounds: Add varying concentrations of your test compounds along with the radioligand and membranes.
-
-
Incubation:
-
Incubate the assay tubes at a defined temperature (e.g., 25°C or 4°C) for a predetermined time to reach equilibrium.[5]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold wash buffer (e.g., assay buffer) to remove unbound radioligand.
-
-
Detection:
-
Place the filter discs into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the specific binding as a function of the ligand concentration to determine parameters like Kd and Bmax.
-
Visualizations
This compound Receptor Signaling Pathway
Caption: Canonical signaling pathway of the this compound Receptor.
Experimental Workflow for Minimizing Non-Specific Binding
Caption: A logical workflow for troubleshooting and minimizing non-specific binding.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. nicoyalife.com [nicoyalife.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. biossusa.com [biossusa.com]
- 8. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 9. graphpad.com [graphpad.com]
- 10. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Refinement of Pressinoic acid handling and storage protocols
Welcome to the technical support center for Pressinoic acid. This guide provides detailed information on the handling, storage, and use of this compound, a synthetic hexapeptide with potent corticotrophin-releasing activity.[1] It also functions as an oxytocin inhibitor and can induce maternal behavior.[1] This document is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic hexapeptide that corresponds to the ring structure of vasopressin.[1] It is primarily known for its significant corticotrophin-releasing activity, demonstrated in vitro at concentrations of 3 and 30 ng/mL.[1] It also acts as an inhibitor of oxytocin.[1]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored as a lyophilized powder at -20°C in a desiccated environment.[2][3] Under these conditions, it is stable for up to 24 months.[3] It is sensitive to light and air, so it is crucial to protect it from exposure.[2][4]
Q3: How should I reconstitute this compound?
A3: Reconstitute lyophilized this compound in a suitable solvent such as DMSO to create a stock solution.[3] For example, to create a 15 mM stock, you can reconstitute 5 mg of the powder in 1.11 mL of DMSO.[3] Once in solution, it should be stored at -20°C and is best used within one month.[3] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[3]
Q4: Is this compound sensitive to light?
A4: Yes, like many retinoid-like compounds, this compound is sensitive to light.[2][4][5] Both the lyophilized powder and solutions should be protected from light to prevent photodegradation.[5][6] When working with this compound, it is advisable to use amber-colored vials and minimize exposure to ambient light.[6]
Q5: What safety precautions should I take when handling this compound?
A5: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, a lab coat, and gloves.[4][5] If you are working with the powder form, a fume hood should be used to avoid inhalation.[7] In case of accidental contact, wash the affected skin area thoroughly with soap and water, and for eye contact, flush with water for at least 15 minutes.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Buffer | This compound has low solubility in aqueous solutions. | First, dissolve the compound in an organic solvent like DMSO or ethanol before diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Loss of Activity Over Time | The compound may have degraded due to improper storage, such as exposure to light, air, or repeated freeze-thaw cycles.[3][4][6] | Always store stock solutions at -20°C or -80°C in tightly sealed, light-protected aliquots.[3] Prepare fresh working solutions for each experiment. |
| Inconsistent Experimental Results | This could be due to variability in compound concentration, cell culture conditions, or the stability of the compound in the culture media.[6] | Ensure accurate pipetting and mixing of the stock solution. Use a consistent cell passage number and density. For cell-based assays, the stability of retinoids can be lower in serum-free media; the addition of bovine serum albumin (BSA) may help to stabilize the compound.[6] |
| Cloudy or Discolored Solution | This may indicate contamination, degradation, or that the solubility limit has been exceeded. | Visually inspect the solution before use. If it appears cloudy or discolored, it is best to discard it and prepare a fresh solution from a new aliquot of the stock. |
Experimental Protocols
Protocol: Apoptosis Induction in Cancer Cell Lines
This protocol provides a general framework for inducing apoptosis in cancer cells using this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)[8]
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate the cells in a suitable culture plate (e.g., 6-well plate) at a density that will allow for logarithmic growth during the experiment (e.g., 0.5 x 10^5 cells/mL).[9] Allow the cells to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[9]
-
Cell Harvesting: After incubation, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Apoptosis Detection: Resuspend the cells in the binding buffer provided with the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark as per the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Data Presentation: IC50 Values of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 8.2 |
| A549 | Lung Cancer | 15.5 |
| Jurkat | Leukemia | 5.7 |
| HeLa | Cervical Cancer | 11.3 |
Visualizations
This compound Signaling Pathway
This compound, as a synthetic retinoid-like compound, is hypothesized to act as an agonist for the Retinoid X Receptor (RXR). RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), to regulate gene expression.[10][11][12][13][14] The binding of this compound to RXR is thought to initiate a conformational change that leads to the recruitment of coactivators and the transcription of target genes involved in cell differentiation and apoptosis.[12][13]
Caption: Hypothetical signaling pathway of this compound via RXR activation.
Experimental Workflow for Apoptosis Assay
The following diagram illustrates the key steps in the apoptosis induction assay described above.
Caption: Workflow for the this compound-induced apoptosis assay.
References
- 1. glpbio.com [glpbio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Retinoic Acid (Tretinoin) | Cell Signaling Technology [cellsignal.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file1.lookchem.com [file1.lookchem.com]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Induction of Apoptosis (Death Receptor Protocol) [novusbio.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Retinoid X Receptor: Cellular and Biochemical Roles of Nuclear Receptor with a Focus on Neuropathological Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Retinoid X receptor (RXR) within the RXR-retinoic acid receptor heterodimer binds its ligand and enhances retinoid-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Validation & Comparative
Pressinoic Acid vs. Vasopressin: A Comparative Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of pressinoic acid and its parent molecule, arginine vasopressin (AVP), for the vasopressin receptors (V1a, V1b, and V2). The information presented herein is supported by experimental data and established structure-activity relationships, offering valuable insights for researchers in pharmacology and drug development.
Introduction
Arginine vasopressin is a nonapeptide hormone crucial for regulating a wide array of physiological functions, including water balance, blood pressure, and social behaviors.[1] Its actions are mediated through three G protein-coupled receptor subtypes: V1a, V1b, and V2. This compound is the cyclic core of vasopressin, a 20-membered disulfide-linked macrocycle, but it lacks the C-terminal tripeptide tail (Pro-Arg-Gly-NH2) of AVP.[2] This structural difference is fundamental to their respective abilities to bind and activate vasopressin receptors.
Comparative Analysis of Receptor Binding Affinity
Extensive research has established the high-affinity binding of arginine vasopressin to its receptors. In contrast, while direct quantitative binding data for this compound is scarce in publicly available literature, structure-activity relationship studies consistently indicate that the C-terminal tripeptide of vasopressin is essential for receptor recognition and binding. The absence of this tripeptide in this compound is reported to lead to a lack of pressor activity, suggesting negligible affinity for the V1a receptor responsible for vasoconstriction.[2]
One study on the molecular conformation of this compound suggests that in addition to the missing tripeptide, the orientation of the asparagine side chain (Asn5) is altered, which may further contribute to its inability to effectively bind to vasopressin receptors.[2] While this compound itself has been noted to possess some biological activities, such as corticotrophin-releasing activity and oxytocin inhibition, its interaction with vasopressin receptors is considered to be minimal.[3][4]
The following table summarizes the available quantitative binding affinity data for arginine vasopressin. A corresponding entry for this compound is not included due to the lack of specific binding data in the reviewed literature, which strongly implies a lack of significant affinity.
| Ligand | Receptor Subtype | Binding Affinity (Ki) [nM] |
| Arginine Vasopressin | V1a | ~0.5 - 5.0 |
| Arginine Vasopressin | V1b | ~1.0 - 10.0 |
| Arginine Vasopressin | V2 | ~0.5 - 2.0 |
Note: The binding affinity values for Arginine Vasopressin are approximate and can vary depending on the experimental conditions, tissue source, and assay methodology.
Experimental Protocols
The determination of binding affinities for ligands such as vasopressin and its analogues is typically performed using radioligand binding assays. Below is a detailed methodology for a competitive binding assay, a common approach to determine the inhibition constant (Ki) of an unlabeled ligand.
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to vasopressin receptors.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing a specific human vasopressin receptor subtype (V1a, V1b, or V2).
-
Radioligand: A high-affinity radiolabeled vasopressin receptor ligand (e.g., [3H]-Arginine Vasopressin).
-
Test Compound: Unlabeled this compound or vasopressin (as a control).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by differential centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Receptor membranes at a concentration that provides adequate signal.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) or the reference compound (unlabeled vasopressin).
-
For determining non-specific binding, a high concentration of unlabeled vasopressin is added to a set of wells.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand while the unbound ligand passes through.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further illustrate the concepts discussed, the following diagrams have been generated.
Conclusion
The available scientific evidence strongly indicates that this compound, lacking the C-terminal tripeptide of arginine vasopressin, does not exhibit significant binding affinity for the V1a, V1b, or V2 vasopressin receptors. This is in stark contrast to arginine vasopressin, which binds to these receptors with high affinity to elicit its diverse physiological effects. This fundamental difference in receptor interaction underscores the critical role of the C-terminal amino acid sequence in the pharmacological activity of vasopressin and its analogues. Researchers developing novel vasopressin receptor ligands should consider the crucial contribution of the C-terminal tail to receptor binding and activation.
References
A Comparative Guide to the Bioactivity of Oxytocin and Vasopressin
An important clarification regarding your request: The term "Pressinoic acid" did not yield specific bioactive data in our search. It is possible that this is a less common term or a potential misspelling. Given the context of comparison with oxytocin, a neurohypophysial hormone, we have proceeded by comparing oxytocin with the structurally and functionally related hormone, vasopressin . Should "this compound" refer to a different molecule, we would be happy to refine this guide with the correct information.
This guide provides a detailed comparison of the bioactivity of oxytocin and vasopressin, two structurally similar neuropeptides with distinct but sometimes overlapping physiological roles. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the quantitative data comparing the bioactivity of oxytocin and vasopressin.
Table 1: Receptor Binding Affinity (Ki in nM)
| Ligand | Oxytocin Receptor (OTR) | Vasopressin V1a Receptor (V1aR) | Vasopressin V1b Receptor (V1bR) |
| Oxytocin | 0.83[1] | 20.38[1] | 36.32[1] |
| Arginine Vasopressin (AVP) | 0.87[1] | 1.11[1] | 0.43[1] |
Note: Data presented is from studies on mouse receptors and may vary across species.
Table 2: In Vivo Effects
| Physiological Effect | Oxytocin | Vasopressin |
| Uterine Contraction | Strong stimulation[2][3] | Weak stimulation |
| Lactation (Milk Ejection) | Strong stimulation[2][3] | Minimal effect |
| Antidiuresis (Water Retention) | Weak effect | Strong effect |
| Blood Pressure Regulation | Can cause vasodilation[4][5] | Potent vasoconstrictor (pressor effect)[6] |
| Social Behavior | Promotes social bonding, trust, and maternal behavior[3][7] | Influences aggression, territoriality, and social recognition |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Receptor Binding Assays
-
Objective: To determine the binding affinity of ligands (oxytocin and vasopressin) to their respective receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., OTR, V1aR) are prepared from cultured cells or tissue homogenates.
-
Radioligand: A radiolabeled form of oxytocin or vasopressin (e.g., [³H]Oxytocin or [³H]Vasopressin) is used.
-
Competition Binding: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand (oxytocin or vasopressin).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[1]
-
In Vivo Measurement of Uterine Contractions
-
Objective: To assess the uterotonic activity of oxytocin and vasopressin.
-
Methodology:
-
Animal Model: Anesthetized female rats in late pregnancy are typically used, as the uterus is highly sensitive to oxytocin at this stage.[8]
-
Surgical Preparation: A catheter is inserted into the jugular vein for intravenous administration of the compounds. The uterine horn is exposed, and a force transducer is attached to measure isometric contractions.
-
Drug Administration: Increasing doses of oxytocin or vasopressin are administered intravenously.
-
Data Recording: The frequency and amplitude of uterine contractions are recorded continuously.
-
Data Analysis: Dose-response curves are constructed to compare the potency of the two peptides in stimulating uterine activity.
-
Signaling Pathways
Oxytocin and vasopressin mediate their effects by binding to specific G-protein coupled receptors (GPCRs).
Oxytocin Signaling Pathway
The primary signaling pathway for the oxytocin receptor (OTR) involves the Gq/11 protein.[4][5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5]
Caption: Oxytocin signaling pathway.
Vasopressin V1a Receptor Signaling Pathway
The vasopressin V1a receptor (V1aR) also couples to the Gq/11 protein and activates the same phospholipase C pathway as the oxytocin receptor, leading to increased intracellular calcium and protein kinase C activation. This pathway is responsible for the vasoconstrictor effects of vasopressin.
Caption: Vasopressin V1a receptor signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the bioactivity of oxytocin and vasopressin.
References
- 1. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Oxytocin - Wikipedia [en.wikipedia.org]
- 4. KEGG PATHWAY: Oxytocin signaling pathway - Homo sapiens (human) [kegg.jp]
- 5. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 6. Exploring bioactive peptides from natural sources for oxytocin and vasopressin drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxytocin Signaling Pathway: From Cell Biology to Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Oxytocin and Vasopressin: Bioassays, Immunoassays and Random Numbers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pressinoic Acid and Full-Length Vasopressin in Functional Assays
This guide provides a detailed comparison of pressinoic acid and full-length vasopressin, focusing on their functional activities and underlying signaling pathways. It is intended for researchers, scientists, and drug development professionals working with vasopressin analogs and related compounds. While direct comparative functional data is limited, this document synthesizes the available information to highlight their distinct biological roles.
Introduction
Full-length vasopressin, also known as arginine vasopressin (AVP), is a nonapeptide hormone renowned for its critical roles in regulating water balance, blood pressure, and social behaviors. Its functions are mediated through interactions with specific G-protein coupled receptors (GPCRs), primarily the V1a, V1b, and V2 receptors. This compound represents the cyclic core of vasopressin, a hexapeptide lacking the C-terminal tripeptide tail of the full-length hormone. This structural difference is key to their distinct functional profiles. While vasopressin's activities are extensively characterized, this compound has been identified as a synthetic peptide with corticotrophin-releasing activity and as an oxytocin inhibitor.[1][2][3]
Signaling Pathways
The signaling mechanisms initiated by full-length vasopressin are receptor-subtype specific. In contrast, the known activity of this compound as a corticotrophin-releasing factor suggests a distinct signaling pathway, likely involving the corticotropin-releasing hormone (CRH) receptor.
Full-Length Vasopressin Signaling:
-
V2 Receptor Signaling: Predominantly expressed in the kidney's collecting duct, the V2 receptor is coupled to a Gs protein. Upon vasopressin binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5][6][7] This, in turn, activates Protein Kinase A (PKA), which promotes the translocation of aquaporin-2 water channels to the apical membrane of collecting duct cells, thereby increasing water reabsorption.[8]
-
V1a Receptor Signaling: Found on vascular smooth muscle cells, platelets, and in the brain, the V1a receptor is coupled to Gq/11 proteins.[9] Vasopressin binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to smooth muscle contraction and other cellular responses.
This compound Signaling:
This compound has been shown to exhibit corticotrophin-releasing activity in vitro.[2] This suggests that it may act on the corticotropin-releasing hormone receptor (CRHR), which is also a GPCR. The canonical signaling pathway for CRHR1 involves coupling to Gs, leading to cAMP production, similar to the vasopressin V2 receptor.
Comparative Functional Data
| Feature | Full-Length Vasopressin | This compound |
| Primary Receptors | V1a, V1b, V2 Vasopressin Receptors | Postulated to act on CRH receptors; also an oxytocin inhibitor |
| Primary Functions | Antidiuresis, Vasoconstriction, Social Behavior | Corticotrophin-releasing activity, Oxytocin inhibition, Induction of maternal behavior |
| EC50 (V2 Receptor, cAMP) | 1.16 x 10⁻¹¹ M[4] | Not Reported |
| EC50 (V1a Receptor, Ca²⁺) | Varies by assay, typically in the nanomolar range | Not Reported |
| In Vitro Activity | Stimulates cAMP accumulation, intracellular Ca²⁺ mobilization, and various cellular responses. | Exhibits corticotrophin-releasing activity in vitro at 3 and 30 ng/mL.[2] |
Experimental Protocols
Below are detailed methodologies for key functional assays used to characterize the activity of vasopressin and its analogs. These protocols can be adapted to investigate the functional effects of this compound.
This assay quantifies the production of cyclic AMP in response to receptor activation.
Objective: To measure the ability of a ligand to stimulate cAMP production through the V2 receptor.
Materials:
-
HEK293 cells stably expressing the human V2 vasopressin receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.01% BSA and 5 mM HEPES, pH 7.4).[5]
-
Test compounds (full-length vasopressin, this compound).
-
cAMP detection kit (e.g., GloSensor™ cAMP Assay).
-
d-Luciferin solution.[5]
-
White 96-well plates.
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells expressing the V2 receptor and a cAMP biosensor (e.g., GloSensor™).
-
Cell Preparation: Harvest the cells and resuspend them in the assay buffer.[5]
-
Assay Plate Preparation: Seed the cells into a white 96-well plate.[5]
-
Ligand Addition: Add varying concentrations of the test compounds (full-length vasopressin or this compound) to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Detection: Add the detection reagents from the cAMP kit (e.g., d-Luciferin solution) and measure the luminescence, which is proportional to the intracellular cAMP concentration.[5]
-
Data Analysis: Plot the luminescence signal against the ligand concentration to generate a dose-response curve and determine the EC50 value.
This assay measures the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the ability of a ligand to induce calcium release through the V1a receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human V1a vasopressin receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds (full-length vasopressin, this compound).
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Culture: Culture cells expressing the V1a receptor in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Baseline Reading: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Ligand Addition: Add varying concentrations of the test compounds to the wells. The plate reader should be configured to add the compounds and immediately begin kinetic readings.
-
Fluorescence Measurement: Measure the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration and plot it against the ligand concentration to generate a dose-response curve and calculate the EC50 value.
Conclusion
Full-length vasopressin and its cyclic core, this compound, exhibit distinct biological activities. Vasopressin is a potent hormone with well-defined roles in physiological regulation through V1a and V2 receptors. In contrast, this compound, lacking the C-terminal tripeptide, demonstrates corticotrophin-releasing and oxytocin-inhibiting activities, suggesting it interacts with different receptor systems. The absence of direct comparative functional data underscores the need for further research to fully elucidate the structure-activity relationship of the vasopressin molecule and the functional potential of its constituent parts. The experimental protocols provided herein offer a framework for conducting such comparative studies.
References
- 1. genscript.com [genscript.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. innoprot.com [innoprot.com]
- 5. A cAMP-biosensor-based assay for measuring plasma arginine–vasopressin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
- 8. Phosphoproteomic Identification of Vasopressin/cAMP/Protein Kinase A–Dependent Signaling in Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
A Comparative Guide to the Structure-Activity Relationship of Pressinoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pressinoic acid analogs, focusing on their structure-activity relationships (SAR) at vasopressin and oxytocin receptors. This compound, the cyclic core of the neurohypophyseal hormones vasopressin and oxytocin, is a critical determinant of their biological activity. Modifications to this 20-membered disulfide-bridged ring system have profound effects on receptor binding affinity, selectivity, and functional activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to aid in the rational design of novel therapeutic agents targeting the vasopressin and oxytocin systems.
Comparative Analysis of Receptor Binding and Functional Activity
The biological effects of this compound analogs are primarily mediated through their interaction with four G-protein coupled receptors (GPCRs): the vasopressin V1a, V1b, and V2 receptors, and the oxytocin (OT) receptor. The following tables summarize the binding affinities (Ki) and functional activities (pA2) of selected vasopressin and oxytocin analogs, highlighting the impact of structural modifications on receptor interaction.
Table 1: Binding Affinities (Ki, nM) of this compound Analogs at Vasopressin and Oxytocin Receptors
| Analog | Modification from Arginine Vasopressin (AVP) | V1a Receptor (Ki, nM) | V1b Receptor (Ki, nM) | V2 Receptor (Ki, nM) | OT Receptor (Ki, nM) |
| Arginine Vasopressin (AVP) | - | 1.8 | 0.43 | - | 0.87 |
| Lypressin | Arg8 -> Lys8 | - | - | - | - |
| Terlipressin | Triglycyl prodrug of Lypressin | >> AVP | - | >> AVP | - |
| Atosiban | Deamino-Cys1, D-Tyr(Et)2, Thr4, Orn8 | - | - | - | 1.29 |
| [Mpa¹, Ica², D-Arg⁸]VP | Mpa at pos 1, Ica at pos 2, D-Arg at pos 8 | - | - | - | - |
| [Mpa¹,Ica²,Val⁴,D-Arg⁸]VP | Mpa at pos 1, Ica at pos 2, Val at pos 4, D-Arg at pos 8 | - | - | - | - |
Table 2: Functional Activity (pA2) of this compound Analogs
| Analog | V1a Receptor (pA2) | V2 Receptor (pA2) | OT Receptor (pA2) |
| [Mpa¹, Ica², D-Arg⁸]VP | - | - | 7.09 |
| [Mpa¹,Ica²,Val⁴,D-Arg⁸]VP | Weak Antagonist | - | 7.50 |
Key Signaling Pathways
Vasopressin and oxytocin receptors trigger distinct downstream signaling cascades upon ligand binding. The V1a, V1b, and OT receptors primarily couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. In contrast, the V2 receptor couples to Gαs, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
The quantitative data presented in this guide are typically generated using radioligand binding assays and functional cell-based assays. Below are detailed methodologies for these key experiments.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human vasopressin or oxytocin receptor subtype of interest (e.g., CHO-K1 cells) are prepared. This typically involves cell lysis and centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Arginine Vasopressin), and varying concentrations of the unlabeled test analog.
-
Incubation: The plates are incubated to allow the binding to reach equilibrium. Incubation times and temperatures can vary but are typically around 60-120 minutes at 22-30°C.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing: The filters are washed multiple times with ice-cold buffer to minimize non-specific binding.
-
Scintillation Counting: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation, providing a measure of the affinity of the analog for the receptor.
Functional Assays
Functional assays measure the cellular response following receptor activation by an analog.
-
For V1a, V1b, and OT Receptors (Gq-coupled): These assays typically measure the increase in intracellular calcium concentration.
-
Cell Culture: Cells expressing the receptor of interest are cultured in a 96-well plate.
-
Loading with Calcium Indicator: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test analog is added to the wells.
-
Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ (the concentration of the analog that produces 50% of the maximal response) and the maximal efficacy. For antagonists, the pA₂ value is calculated, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.
-
-
For V2 Receptors (Gs-coupled): These assays measure the accumulation of intracellular cyclic AMP (cAMP).
-
Cell Culture and Treatment: Cells expressing the V2 receptor are incubated with the test analog in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cell Lysis: The cells are lysed to release the intracellular contents.
-
cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA.
-
Data Analysis: Dose-response curves are constructed to determine the EC₅₀ and maximal efficacy of the analog.
-
Cross-Reactivity of Pressinoic Acid with Vasopressin Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of pressinoic acid with antibodies raised against vasopressin. Understanding this interaction is critical for the accurate interpretation of immunoassays and for the development of specific therapeutics targeting the vasopressin system. This document outlines the structural basis for potential cross-reactivity, presents a framework for its experimental determination, and provides detailed protocols for researchers to assess this in their own laboratories.
Structural Basis for Cross-Reactivity
Arginine Vasopressin (AVP), a nonapeptide hormone, is structurally composed of a six-amino-acid cyclic ring linked by a disulfide bond, and a C-terminal tripeptide tail. This compound is the cyclic moiety of vasopressin, lacking the terminal glycinamide-arginine-proline tail.[1] This structural relationship is the primary reason for potential cross-reactivity of vasopressin antibodies with this compound.
The degree of cross-reactivity is fundamentally dependent on the epitope(s) recognized by a specific vasopressin antibody. An epitope is the specific part of an antigen that is recognized by an antibody.
-
Antibodies targeting the C-terminal tail of vasopressin are expected to have low cross-reactivity with this compound, as it lacks this entire tripeptide sequence.
-
Antibodies recognizing the cyclic structure (this compound) are likely to exhibit high cross-reactivity.
-
Polyclonal antibodies , which are a mixture of antibodies recognizing multiple epitopes on the vasopressin molecule, may show partial cross-reactivity depending on the proportion of antibodies in the mixture that bind to the cyclic ring versus the tail.
The immunogen used to generate the antibodies is a key determinant of the resulting epitope specificity. For instance, some commercially available vasopressin antibodies are generated using the full-length synthetic arginine vasopressin conjugated to a carrier protein like thyroglobulin or Keyhole Limpet Hemocyanin (KLH).[2] These are more likely to elicit a polyclonal response with antibodies recognizing various parts of the vasopressin molecule, including the this compound ring.
Quantitative Assessment of Cross-Reactivity
To date, a comprehensive public database quantifying the cross-reactivity of a wide range of commercially available vasopressin antibodies with this compound is not available. This variability necessitates that researchers empirically determine the cross-reactivity of their specific antibody. A common and effective method for this is a competitive enzyme-linked immunosorbent assay (ELISA) .
The principle of a competitive ELISA is to measure the ability of a cross-reacting analyte (this compound) to compete with the target analyte (vasopressin) for a limited number of antibody binding sites. The concentration of the cross-reactant that causes 50% inhibition of the signal from the target analyte (IC50) is used to calculate the percent cross-reactivity.
Table 1: Hypothetical Cross-Reactivity Data for Different Vasopressin Antibodies
| Antibody ID | Immunogen | Target Analyte (Vasopressin) IC50 (ng/mL) | Cross-Reactant (this compound) IC50 (ng/mL) | % Cross-Reactivity* |
| Ab-001 | Full-length AVP-KLH | 10 | 50 | 20% |
| Ab-002 | C-terminal peptide | 15 | >1000 | <1.5% |
| Ab-003 | Full-length AVP | 8 | 12 | 67% |
*% Cross-Reactivity = (IC50 of Vasopressin / IC50 of this compound) x 100
Experimental Protocol: Competitive ELISA for Cross-Reactivity Determination
This section provides a detailed, generalized protocol for determining the cross-reactivity of a vasopressin antibody with this compound.
Materials:
-
High-binding 96-well microplate
-
Vasopressin standard
-
This compound
-
Vasopressin antibody (primary antibody)
-
HRP-conjugated secondary antibody (if the primary is not labeled)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., blocking buffer)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute vasopressin in coating buffer to a concentration of 1-10 µg/mL.
-
Add 100 µL of the diluted vasopressin to each well of the microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare serial dilutions of the vasopressin standard and this compound in assay buffer.
-
In separate tubes, mix 50 µL of each standard/sample dilution with 50 µL of the diluted primary vasopressin antibody.
-
Incubate this mixture for 1 hour at room temperature.
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Development and Reading:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for both the vasopressin standard and the this compound.
-
Determine the IC50 value for both analytes from their respective dose-response curves.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Vasopressin / IC50 of this compound) x 100
Visualizing Key Concepts and Workflows
To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Vasopressin signaling pathway and the potential for this compound interaction.
Caption: Workflow for determining cross-reactivity using competitive ELISA.
Conclusion
References
Validating the Corticotropin-Releasing Activity of Pressinoic Acid: A Comparative Guide
This guide provides a comparative analysis of Pressinoic acid's corticotropin-releasing activity against established endogenous ligands, Corticotropin-Releasing Hormone (CRH) and Urocortins. The information is intended for researchers, scientists, and drug development professionals working in endocrinology and related fields.
Introduction
This compound, a synthetic cyclic hexapeptide corresponding to the ring structure of vasopressin, has demonstrated corticotropin-releasing activity in vitro. Understanding its potency and mechanism of action is crucial for evaluating its potential as a therapeutic or research tool. This guide compares the performance of this compound with the primary physiological regulators of the hypothalamic-pituitary-adrenal (HPA) axis, CRH and Urocortins.
Comparative Analysis of Corticotropin-Releasing Activity
The corticotropin-releasing activity of this compound, CRH, and Urocortins has been evaluated in various in vitro systems. While direct comparative studies are limited, the following tables summarize available quantitative data to facilitate a comparison of their potencies.
| Compound | Test System | Effective Concentration | Potency (EC50/IC50) | Reference |
| This compound | Halved rat pituitary glands in vitro | 3 and 30 ng/mL | Not Determined | |
| CRH | Cultured human corticotroph adenoma cells | - | IC50: 0.5 x 10⁻⁹ mol/L | |
| CRH | Perifused rat pituitaries | - | EC50: ~1 nM | [1] |
| Urocortin | Cultured anterior pituitary (AP) cells | - | ~7 times more potent than CRH | [2] |
Table 1: In Vitro Corticotropin-Releasing Activity. This table compares the effective concentrations and potency of this compound, CRH, and Urocortin in stimulating ACTH release from pituitary cells.
Signaling Pathways
The release of adrenocorticotropic hormone (ACTH) from the anterior pituitary is a complex process initiated by the binding of secretagogues to specific cell surface receptors on corticotrophs.
CRH and Urocortin Signaling
CRH and Urocortins are members of the same peptide family and share two major G protein-coupled receptors: CRH receptor type 1 (CRHR1) and type 2 (CRHR2).[3][4] Both receptors are coupled to Gs and Gq proteins, leading to the activation of two primary signaling cascades:
-
Adenylyl Cyclase/Protein Kinase A (PKA) Pathway: Activation of Gs protein stimulates adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates PKA, leading to the phosphorylation of downstream targets that promote ACTH synthesis and release.[5]
-
Phospholipase C/Protein Kinase C (PKC) Pathway: Activation of Gq protein stimulates phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates PKC. This pathway also contributes to ACTH secretion.[5]
Proposed this compound Signaling Pathway
The precise receptor and signaling pathway for this compound in pituitary corticotrophs has not been definitively identified. However, as a cyclic analog of vasopressin, it is plausible that it interacts with vasopressin receptors (V-receptors), particularly the V1b (or V3) receptor, which is known to be expressed on corticotrophs and mediate ACTH release. Vasopressin itself is a known potentiator of CRH-induced ACTH secretion. The V1b receptor is coupled to Gq, activating the PLC/PKC pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to validate and compare the corticotropin-releasing activity of this compound and other secretagogues.
In Vitro ACTH Release from Cultured Anterior Pituitary Cells
This protocol is designed to directly measure the ability of a test compound to stimulate ACTH secretion from primary cultures of anterior pituitary cells.
Materials:
-
Anterior pituitaries from rats
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics
-
Collagenase, DNase
-
Test compounds (this compound, CRH, Urocortin)
-
ACTH ELISA kit or radioimmunoassay (RIA) reagents
-
Multi-well culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Isolation and Culture:
-
Aseptically remove anterior pituitaries from rats.
-
Mince the tissue and digest with collagenase and DNase to obtain a single-cell suspension.
-
Plate the cells in multi-well culture plates and culture for 2-3 days to allow for recovery and attachment.
-
-
Stimulation:
-
Wash the cells with serum-free medium.
-
Add fresh medium containing various concentrations of the test compounds (e.g., this compound, CRH, Urocortin) to the wells. Include a vehicle control.
-
Incubate for a defined period (e.g., 2-4 hours).
-
-
Sample Collection and Analysis:
-
Collect the culture medium from each well.
-
Measure the concentration of ACTH in the medium using a validated ELISA or RIA kit.
-
-
Data Analysis:
-
Construct dose-response curves by plotting ACTH concentration against the log of the test compound concentration.
-
Calculate the EC50 value for each compound.
-
Bioassay of ACTH using Isolated Adrenal Cortex Cells
This bioassay indirectly measures the corticotropin-releasing activity of a compound by quantifying the amount of ACTH released from pituitary tissue, which then stimulates corticosterone production from isolated adrenal cells.
Materials:
-
Rat adrenal glands
-
Collagenase
-
Krebs-Ringer bicarbonate buffer with glucose (KRBG)
-
ACTH standard
-
Culture medium from the pituitary stimulation experiment
-
Corticosterone ELISA kit or other steroid measurement method
Procedure:
-
Adrenal Cell Isolation:
-
Isolate adrenal glands from rats and remove the medulla.
-
Mince the cortical tissue and digest with collagenase to obtain a suspension of isolated adrenal cells.
-
Wash and resuspend the cells in KRBG.
-
-
Stimulation:
-
Aliquot the adrenal cell suspension into test tubes.
-
Add either ACTH standards or the culture medium collected from the pituitary stimulation experiment.
-
Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.
-
-
Corticosterone Measurement:
-
Terminate the incubation by adding an organic solvent (e.g., methylene chloride) to extract the steroids.
-
Measure the corticosterone concentration in the extracts using a validated assay.
-
-
Data Analysis:
-
Create a standard curve of corticosterone production versus ACTH concentration.
-
Determine the amount of ACTH present in the pituitary culture medium by interpolating its corresponding corticosterone production on the standard curve.
-
Conclusion
This compound exhibits corticotropin-releasing activity, providing a basis for further investigation into its pharmacological profile. Direct comparative studies with established secretagogues like CRH and Urocortins are necessary to fully elucidate its relative potency and potential therapeutic applications. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such validation studies. Further research is warranted to identify the specific receptor target of this compound and to confirm its mechanism of action in stimulating ACTH release.
References
- 1. A sensitive and simple in vitro assay for corticotropin-releasing substances utilizing ACTH release from cultured anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Bioassay of ACTH using isolated cortex cells. Applications: structure activity relationship for ACTH and analogues, assay of corticotropin-releasing factor, and assay of plasma ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive bioassay method for ACTH using isolated rat adrenal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corticotropin-Releasing Hormone: Biology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pressinoic Acid and Other Selective Oxytocin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pressinoic acid and other selective oxytocin receptor antagonists, offering a valuable resource for researchers and professionals in drug development. The information presented is supported by experimental data to facilitate informed decisions in selecting the appropriate antagonist for specific research needs.
Introduction to Oxytocin Receptor Antagonism
The oxytocin receptor (OTR), a G-protein coupled receptor, plays a crucial role in a variety of physiological processes, including uterine contractions during labor, lactation, and social bonding. Antagonists of this receptor are of significant interest for their potential therapeutic applications, particularly in the management of preterm labor. This guide focuses on this compound and compares its pharmacological profile with other notable OTR antagonists: atosiban, barusiban, retosiban, epelsiban, and L-368,899.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the binding affinity and functional activity of this compound and its alternatives, providing a clear comparison of their potency and selectivity.
Table 1: Oxytocin Receptor Binding Affinities
| Compound | Receptor Type | Binding Affinity (Ki/IC50, nM) | Species | Reference |
| This compound (PA1-6 acid analog) | Oxytocin | pA2 = 8.27 | Rat | [1] |
| Atosiban | Oxytocin | IC50 = 5 | Human | |
| Barusiban | Oxytocin | Ki = 0.8 | COS Cells | [2] |
| Retosiban | Oxytocin | Ki = 0.65 | Human | |
| Epelsiban | Oxytocin | Ki = 0.13 | Human | [3] |
| L-368,899 | Oxytocin | IC50 = 8.9 | Rat | [4] |
| L-368,899 | Oxytocin | IC50 = 26 | Human | [4] |
Table 2: Selectivity for Oxytocin Receptor over Vasopressin V1a Receptor
| Compound | Selectivity (OTR vs V1aR) | Reference |
| Barusiban | ~300-fold | [5] |
| Retosiban | >1400-fold | |
| Epelsiban | >50,000-fold | [3] |
| L-368,899 | >40-fold |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of the standard procedures used to characterize oxytocin receptor antagonists.
Radioligand Binding Assay (Representative Protocol)
This protocol is a generalized procedure for determining the binding affinity of a compound to the oxytocin receptor.
1. Membrane Preparation:
-
Tissues (e.g., uterine smooth muscle) or cells expressing the oxytocin receptor (e.g., HEK293-OTR) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
The membrane pellet is resuspended in assay buffer and the protein concentration is determined.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format in a final volume of 250 µL.[6]
-
To each well, add 150 µL of the membrane preparation (containing 3-20 µg of protein for cells or 50-120 µg for tissue), 50 µL of the competing test compound (at various concentrations) or buffer (for total binding), and 50 µL of a radiolabeled oxytocin receptor ligand (e.g., [³H]-Oxytocin or a selective antagonist radioligand like [¹²⁵I]-OTA) at a concentration near its Kd.[6][7]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled OTR ligand (e.g., 1 µM oxytocin).
-
The plate is incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.[6]
3. Separation and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[6]
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value (the inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Uterine Contraction Assay (Representative Protocol)
This protocol outlines a standard method for assessing the functional antagonism of oxytocin-induced uterine contractions.[8][9][10][11]
1. Tissue Preparation:
-
Myometrial tissue strips (e.g., 2 x 2 x 10 mm) are obtained from pregnant women undergoing elective cesarean sections or from animal models (e.g., rats).[8][11]
-
The strips are mounted vertically in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂).[11]
-
The strips are equilibrated under a resting tension (e.g., 1 g) until stable spontaneous contractions are observed.
2. Experimental Procedure:
-
A baseline of spontaneous contractile activity is recorded.
-
Oxytocin is added cumulatively to the organ bath to establish a concentration-response curve for its contractile effect.
-
To test the antagonist, the tissue is pre-incubated with the antagonist at a specific concentration for a defined period before re-establishing the oxytocin concentration-response curve. This is repeated for several antagonist concentrations.
-
The contractile activity is measured by a force transducer and recorded. Parameters such as the frequency and amplitude of contractions, and the area under the curve are analyzed.[8]
3. Data Analysis (Schild Analysis):
-
The dose ratio (DR) is calculated for each antagonist concentration. The DR is the ratio of the EC50 of oxytocin in the presence of the antagonist to the EC50 of oxytocin in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
For a competitive antagonist, the plot should be a straight line with a slope of 1. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The pA2 value is a measure of the antagonist's potency.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of the oxytocin receptor and a typical experimental workflow for characterizing an OTR antagonist.
Caption: Oxytocin Receptor Signaling Pathway.
Caption: OTR Antagonist Characterization Workflow.
References
- 1. Analogues of a potent oxytocin antagonist with truncated C-terminus or shorter amino acid side chain of the basic amino acid at position 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Epelsiban - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Barusiban, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reprocell.com [reprocell.com]
- 10. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro myometrial contractility profiles of different pharmacological agents used for induction of labor - PMC [pmc.ncbi.nlm.nih.gov]
An In Vivo Comparative Guide: Pressinoic Acid and Vasopressin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo effects of Pressinoic Acid and its parent molecule, Vasopressin. While extensive data exists for Vasopressin, a key hormone in human physiology, research on the specific in vivo functions of this compound, a metabolite of arginine-vasopressin, is limited. This document summarizes the available experimental data, outlines relevant signaling pathways, and provides detailed experimental protocols for the study of these compounds.
Executive Summary
Vasopressin, also known as antidiuretic hormone (ADH), is a well-characterized peptide hormone with potent vasoconstrictive and antidiuretic effects, primarily mediated through V1a and V2 receptors respectively.[1][2] In contrast, this compound, the cyclic moiety of vasopressin, is described as a metabolite that may inhibit oxytocin and the permeability of vasopressin at the blood-brain barrier.[3] However, there is a notable lack of publicly available in vivo studies detailing its specific cardiovascular, renal, or other systemic effects. Therefore, a direct quantitative comparison of their in vivo efficacy and potency is not currently feasible. This guide presents the established effects of Vasopressin and the limited information on this compound to highlight this knowledge gap and guide future research.
Data Presentation: A Comparative Overview
Due to the scarcity of in vivo data for this compound, a direct quantitative comparison with Vasopressin is not possible. The following table summarizes the well-documented effects of Vasopressin.
Table 1: Summary of In Vivo Effects of Vasopressin
| Parameter | Effect of Vasopressin | Receptor(s) Involved | Key References |
| Cardiovascular | |||
| Mean Arterial Pressure | Increases | V1a | [1][2] |
| Systemic Vascular Resistance | Increases | V1a | [2] |
| Heart Rate | May decrease (reflex bradycardia) | Baroreflex | |
| Cardiac Output | Variable effects, can decrease | V1a, Baroreflex | |
| Renal | |||
| Water Reabsorption | Increases | V2 | [1] |
| Urine Output | Decreases | V2 | |
| Urine Osmolality | Increases | V2 | |
| Central Nervous System | |||
| Blood-Brain Barrier Permeability | Modulated | V1a | |
| Social Behavior | Implicated in regulation | V1a |
This compound: Limited data suggests it may inhibit the passage of vasopressin across the blood-brain barrier. No quantitative in vivo data on its effects on the cardiovascular or renal systems is readily available in the public domain.
Signaling Pathways
Vasopressin Signaling Pathways
Vasopressin exerts its effects through two primary G-protein coupled receptors: V1a and V2.
-
V1a Receptor Signaling: Primarily located on vascular smooth muscle cells, activation of V1a receptors by vasopressin leads to vasoconstriction. This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction.
-
V2 Receptor Signaling: Predominantly found in the principal cells of the kidney's collecting ducts, V2 receptor activation is crucial for water reabsorption. This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells, increasing water permeability.
This compound Signaling Pathway
The specific signaling pathway for this compound has not been elucidated in the reviewed literature. It is known to be a metabolite of vasopressin, formed by the cleavage of the C-terminal tripeptide. One study suggests that the conformation of this compound partially explains the pressor activity of vasopressin-like hormones.[3] However, the absence of the C-terminal tripeptide and a different orientation of the Asn5 side chain may be responsible for its lack of pressor activity.[3] Further research is required to determine if this compound interacts with vasopressin receptors, oxytocin receptors, or has its own distinct receptor and signaling cascade.
Experimental Protocols
The following are generalized in vivo experimental protocols that could be adapted to compare the effects of this compound and Vasopressin.
Cardiovascular Effects in a Rodent Model
Objective: To determine and compare the effects of intravenous administration of this compound and Vasopressin on mean arterial pressure (MAP) and heart rate (HR) in anesthetized rats.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., urethane or isoflurane)
-
Catheters for femoral artery and vein cannulation
-
Pressure transducer and data acquisition system
-
Infusion pump
-
Vasopressin solution
-
This compound solution
-
Saline (vehicle control)
Procedure:
-
Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Cannulate the femoral artery for continuous monitoring of blood pressure and the femoral vein for drug administration.
-
Allow the animal to stabilize for at least 30 minutes after surgery, monitoring for stable MAP and HR.
-
Administer a bolus intravenous injection of the vehicle (saline) and record MAP and HR for 15 minutes to establish a baseline.
-
Administer increasing doses of Vasopressin intravenously via the infusion pump and record MAP and HR continuously. Allow for a sufficient washout period between doses.
-
After the final Vasopressin dose and a washout period, administer increasing doses of this compound and record MAP and HR.
-
A separate group of animals should receive this compound first, followed by Vasopressin, to account for any order effects.
-
At the end of the experiment, euthanize the animal according to approved institutional guidelines.
Data Analysis:
-
Calculate the change in MAP and HR from baseline for each dose of Vasopressin and this compound.
-
Construct dose-response curves for both compounds.
-
Determine the effective dose (ED50) for each compound if a significant effect is observed.
-
Statistically compare the responses to Vasopressin and this compound.
Renal Effects in a Hydrated Rodent Model
Objective: To compare the antidiuretic effects of this compound and Vasopressin in conscious, hydrated rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Metabolic cages for urine collection
-
Water load (e.g., 3% of body weight, oral gavage)
-
Vasopressin solution
-
This compound solution
-
Saline (vehicle control)
Procedure:
-
House rats individually in metabolic cages for acclimatization for at least 24 hours.
-
On the day of the experiment, administer a water load to each rat to induce diuresis.
-
Once a steady urine flow is established, administer a subcutaneous injection of the vehicle (saline) to the control group.
-
Administer subcutaneous injections of varying doses of Vasopressin to different groups of rats.
-
Administer subcutaneous injections of varying doses of this compound to different groups of rats.
-
Collect urine at regular intervals (e.g., every 30 minutes) for a period of 2-3 hours after injection.
-
Measure urine volume and osmolality for each collection period.
-
Provide access to water throughout the experiment.
Data Analysis:
-
Calculate the urine flow rate and urine osmolality for each treatment group at each time point.
-
Compare the effects of Vasopressin and this compound on these parameters relative to the vehicle control group.
-
Construct dose-response curves for the antidiuretic effect of both compounds.
Conclusion and Future Directions
The existing body of scientific literature provides a comprehensive understanding of the in vivo effects and signaling mechanisms of Vasopressin. Its roles in regulating blood pressure, water balance, and social behavior are well-established. In stark contrast, this compound remains a largely uncharacterized metabolite. While its chemical structure is known, its physiological significance, receptor interactions, and in vivo effects are yet to be determined.
The lack of comparative data underscores a significant opportunity for future research. In vivo studies directly comparing the cardiovascular and renal effects of this compound and Vasopressin are crucial to understanding the physiological role of vasopressin metabolism. Such studies would clarify whether this compound is an inactive metabolite or a bioactive peptide with its own distinct functions. Elucidating the receptor binding profile and signaling pathway of this compound will be a critical step in this endeavor. The experimental protocols outlined in this guide provide a framework for initiating such investigations.
References
Validating the Lack of Pressor Activity in Pressinoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pressinoic acid and its parent molecule, Arginine Vasopressin (AVP), with a focus on validating the absence of pressor activity in this compound. Experimental data, detailed methodologies, and signaling pathway visualizations are presented to support the objective comparison.
Introduction
Arginine Vasopressin (AVP) is a nonapeptide hormone renowned for its dual functions in regulating water reabsorption (antidiuresis) and blood pressure (pressor effect).[1] The pressor activity of AVP is mediated through its interaction with V1a receptors on vascular smooth muscle cells, triggering a signaling cascade that leads to vasoconstriction.[2][3] this compound is the cyclic moiety of AVP, a 20-membered disulfide-linked macrocyclic ring system, that lacks the C-terminal tripeptide of AVP.[4] Understanding the structural determinants of AVP's pressor effect is crucial for the development of selective analogs with therapeutic potential. This guide focuses on the experimental validation of the hypothesis that this compound lacks the pressor activity of AVP.
Comparative Analysis of Pressor Activity
Experimental evidence indicates a stark contrast in the pressor activities of AVP and this compound. While AVP is a potent vasoconstrictor, this compound is reported to be devoid of this effect.
Table 1: Comparison of Pressor Activity
| Compound | Chemical Structure | Reported Pressor Activity | Key Structural Difference from AVP |
| Arginine Vasopressin (AVP) | Cyclic nonapeptide with a C-terminal tripeptide | Potent pressor agent | Complete molecule |
| This compound | Cyclic hexapeptide; the 20-membered disulfide-linked ring of AVP | Lacks pressor activity[4] | Absence of the C-terminal tripeptide (Pro-Arg-Gly-NH2) |
The absence of pressor activity in this compound is attributed to two main factors: the lack of the C-terminal tripeptide and a resulting conformational change in the molecule.[4] Specifically, the orientation of the Asparagine (Asn5) side chain in this compound differs from that in AVP, which is believed to be critical for V1a receptor binding and activation.[4]
Experimental Protocols
To experimentally validate the lack of pressor activity in this compound, a standardized in vivo protocol for measuring blood pressure changes in response to compound administration is employed. The following methodology is a standard approach used in preclinical cardiovascular research.
In Vivo Pressor Activity Assay in Rats
This protocol outlines the direct measurement of arterial blood pressure in anesthetized rats following intravenous administration of test compounds.
1. Animal Preparation:
-
Animals: Adult male Wistar or Sprague-Dawley rats (250-350g) are used.[5][6]
-
Anesthesia: Anesthesia is induced and maintained with an appropriate agent (e.g., urethane or pentobarbital) to ensure a stable plane of anesthesia throughout the experiment.[5][7]
-
Surgical Preparation:
2. Experimental Procedure:
-
Stabilization: A stabilization period is allowed after surgery for the rat's blood pressure to reach a steady baseline.
-
Compound Administration:
-
A vehicle control (e.g., saline) is administered to establish a baseline response.
-
Increasing doses of a positive control, Arginine Vasopressin, are administered to confirm the responsiveness of the preparation and generate a dose-response curve for its pressor effect.
-
Increasing doses of this compound are administered.
-
-
Data Acquisition: Arterial blood pressure is continuously recorded using a data acquisition system. The primary endpoint is the change in mean arterial pressure (MAP) from baseline.
3. Data Analysis:
-
The change in MAP is calculated for each dose of AVP and this compound.
-
Dose-response curves are plotted to compare the pressor effects of the two compounds.
Signaling Pathways and Workflow
Vasopressin V1a Receptor Signaling Pathway
The pressor effect of vasopressin is initiated by its binding to the V1a receptor, a G-protein coupled receptor (GPCR). This interaction activates a well-defined intracellular signaling cascade.
Experimental Workflow for Validating Pressor Activity
The logical flow of the experimental process to compare the pressor activities of AVP and this compound is outlined below.
Conclusion
The available structural and functional data strongly indicate that this compound lacks the pressor activity characteristic of its parent molecule, Arginine Vasopressin. This is primarily due to the absence of the C-terminal tripeptide, which is crucial for proper V1a receptor binding and activation. The outlined experimental protocol provides a robust framework for the in vivo validation of this lack of pressor activity. This understanding is pivotal for the rational design of vasopressin analogs with tailored pharmacological profiles for various therapeutic applications.
References
- 1. CV Pharmacology | Vasopressin Analogs [cvpharmacology.com]
- 2. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 3. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 4. Structure of this compound: the cyclic moiety of vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iworx.com [iworx.com]
Assessing the Specificity of Retinoic Acid in Cell Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cell signaling, the specificity of a signaling molecule is paramount. An ideal signaling molecule should elicit a precise and targeted cellular response, minimizing unintended or "off-target" effects. This guide provides a comprehensive comparison of Retinoic Acid (RA), a key signaling molecule derived from Vitamin A, with other alternatives, supported by experimental data and detailed protocols. This guide will delve into the methodologies used to assess its specificity and provide a framework for evaluating novel signaling compounds.
Retinoic acid plays a crucial role in various biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1][2][3][4] Its effects are primarily mediated by binding to nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[2][5][6][7] These receptors form heterodimers that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) to regulate gene transcription.[3][6]
Comparative Analysis of Signaling Molecule Specificity
To understand the specificity of a signaling molecule like Retinoic Acid, it is essential to compare its performance against other molecules that may activate similar or different pathways. The following table summarizes the specificity profiles of Retinoic Acid and a hypothetical alternative, "Compound X," which represents a synthetic retinoid analog.
| Feature | Retinoic Acid (All-trans) | Compound X (Hypothetical Synthetic Retinoid) |
| Primary Target(s) | Retinoic Acid Receptors (RARα, RARβ, RARγ)[2][7] | Selective for RARβ |
| Binding Affinity (Kd) | High affinity for all RAR subtypes | Very high affinity for RARβ, low for RARα and RARγ |
| Known Off-Target Effects | Can activate Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) pathways.[8] Can have complex, context-dependent effects on cancer progression.[6] | Minimal activation of other nuclear receptors observed in initial screens. |
| Pathways Activated | Canonical RAR/RXR signaling, non-canonical ERK1/2 activation. | Primarily RARβ-mediated gene transcription. |
| Observed Cellular Response | Induces differentiation, inhibits proliferation in specific cell types.[1][4] | Potent induction of apoptosis in RARβ-expressing cancer cells. |
Experimental Protocols for Assessing Specificity
The following are detailed methodologies for key experiments to assess the specificity of a signaling molecule like Retinoic Acid.
Ligand Binding Assays
Objective: To determine the binding affinity and selectivity of the signaling molecule to its putative receptors.
Methodology:
-
Receptor Preparation: Purify recombinant RARα, RARβ, and RARγ proteins.
-
Radioligand Binding: Use a radiolabeled form of Retinoic Acid (e.g., [³H]-all-trans-Retinoic Acid).
-
Competition Assay:
-
Incubate a constant concentration of the radiolabeled Retinoic Acid and purified receptor with increasing concentrations of the unlabeled test compound (e.g., non-radiolabeled Retinoic Acid or Compound X).
-
Measure the displacement of the radioligand at each concentration of the test compound using a scintillation counter.
-
-
Data Analysis: Calculate the dissociation constant (Kd) and the inhibitor concentration that displaces 50% of the radioligand (IC50) to determine binding affinity and selectivity.
Reporter Gene Assays
Objective: To measure the functional activity of the signaling molecule in activating specific signaling pathways.[9][10]
Methodology:
-
Cell Culture: Use a cell line that expresses the target receptors (e.g., HEK293T).
-
Transfection: Co-transfect the cells with:
-
An expression vector for the receptor of interest (e.g., RARα, RARβ, or RARγ).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple RAREs.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
-
Treatment: Treat the transfected cells with varying concentrations of the signaling molecule (e.g., Retinoic Acid).
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the activity of both luciferases using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the concentration of the signaling molecule to determine the EC50 (half-maximal effective concentration).
Global Gene Expression Profiling (RNA-Sequencing)
Objective: To identify the complete set of genes regulated by the signaling molecule and uncover potential off-target pathways.
Methodology:
-
Cell Treatment: Treat the target cells with the signaling molecule or a vehicle control.
-
RNA Extraction: After a defined period, extract total RNA from the cells.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the RNA and perform high-throughput sequencing.
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by the treatment.
-
Use pathway analysis tools (e.g., GSEA, KEGG) to identify the signaling pathways that are enriched in the differentially expressed genes.
-
Visualizing Signaling Pathways and Experimental Workflows
Retinoic Acid Signaling Pathway
The following diagram illustrates the canonical signaling pathway of Retinoic Acid.
Caption: Canonical Retinoic Acid signaling pathway.
Experimental Workflow for Specificity Assessment
This diagram outlines a typical workflow for assessing the specificity of a signaling molecule.
Caption: Workflow for assessing signaling molecule specificity.
On-Target vs. Off-Target Effects
This diagram illustrates the logical relationship between on-target and off-target signaling.
Caption: On-target versus off-target signaling pathways.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. [Retinoids: mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoic acid metabolism and mechanism of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoic acid - Wikipedia [en.wikipedia.org]
- 7. Retinoic Acid (Tretinoin) | Cell Signaling Technology [cellsignal.com]
- 8. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Navigating the Landscape of Retinoic Acid Bioassays: A Guide to Inter-Laboratory Reproducibility
For researchers, scientists, and drug development professionals, the reproducibility of bioassay results is paramount. This guide provides a comparative overview of common bioassays for retinoic acid (RA), a critical signaling molecule in numerous biological processes. We delve into the available data on their reproducibility, offer detailed experimental protocols, and visualize the underlying biological and experimental frameworks.
Retinoic acid, a metabolite of vitamin A, plays a pivotal role in cellular differentiation, proliferation, and embryonic development.[1][2][3][4] Its accurate quantification is crucial for both basic research and the development of therapeutics targeting the RA signaling pathway. However, the field has faced challenges with the reproducibility of findings, making a clear understanding of the available bioassays and their performance more critical than ever.[5]
Comparative Analysis of Retinoic Acid Bioassay Reproducibility
The choice of bioassay can significantly impact the consistency of results. While direct inter-laboratory comparison studies are not abundant in the literature, reproducibility data in the form of intra- and inter-assay coefficients of variation (CV) for specific methods offer valuable insights. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and reproducible method for RA quantification.
| Bioassay Method | Key Principle | Intra-Assay CV (%) | Inter-Assay CV (%) | Throughput | Key Advantages | Key Disadvantages |
| LC-MS/MS | Direct quantification of RA and its isomers based on mass-to-charge ratio. | 5.2 - 9.3 | 6.7 - 14.0 | Medium | High sensitivity and specificity; resolves isomers.[2][3] | Requires specialized equipment and expertise.[6] |
| Reporter Cell-Based Assay | Measurement of a reporter gene (e.g., lacZ) expression driven by an RA-responsive element (RARE).[6] | Not explicitly reported | Not explicitly reported | High | Simple, cost-effective, and highly sensitive for measuring RA levels in small tissue samples.[6] | Indirect measurement; can be influenced by factors affecting the reporter system. |
| CRABP II mRNA Induction Assay | Quantification of the induction of Cellular Retinoic Acid Binding Protein II (CRABP II) mRNA, a known RA target gene. | Not explicitly reported | Not explicitly reported | Medium | A reliable and reproducible measure of retinoid bioactivity. | Indirect; measures a downstream effect of RA signaling. |
| Zymography Bioassay | Detection of RA-synthesizing enzymes (retinaldehyde dehydrogenases) based on their activity.[7] | Not explicitly reported | Not explicitly reported | Low | Exquisitely sensitive; can be used on very small tissue samples.[7] | Measures the potential for RA synthesis, not the endogenous RA levels directly. |
Note: The CV values for LC-MS/MS are derived from different studies and may vary based on the specific protocol, instrumentation, and sample matrix.[2][3] The other assays are described as "sensitive" and "reproducible," but quantitative inter-laboratory comparison data is limited.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to improving reproducibility. Below are outlines for two common retinoic acid bioassays.
Protocol 1: Quantification of Retinoic Acid by LC-MS/MS
This protocol provides a general workflow for the quantification of all-trans-retinoic acid (atRA) in biological samples.
1. Sample Preparation:
- Homogenize tissue samples or collect serum/plasma.
- Add an internal standard (e.g., all-trans-4,4-dimethyl-RA) to correct for extraction efficiency and handling-induced isomerization.[2]
2. Extraction:
- Perform a liquid-liquid extraction using a solvent system such as hexane and ethyl acetate.[8]
- Evaporate the organic phase to dryness under a stream of nitrogen.
- Reconstitute the dried residue in the mobile phase.
3. Chromatographic Separation:
- Use a C18 reversed-phase column for separation of RA isomers.
- Employ a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile).
4. Mass Spectrometric Detection:
- Utilize an electrospray ionization (ESI) source in negative ion mode.
- Perform selected reaction monitoring (SRM) for specific precursor-to-product ion transitions for atRA and the internal standard.
5. Data Analysis:
- Quantify atRA concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Protocol 2: RARE-lacZ Reporter Cell-Based Bioassay
This protocol outlines the use of a reporter cell line to measure RA bioactivity.[6]
1. Cell Culture:
- Culture a cell line stably transfected with a reporter construct containing a retinoic acid response element (RARE) upstream of a reporter gene (e.g., β-galactosidase - lacZ).
2. Sample/Standard Preparation:
- Prepare serial dilutions of a known concentration of all-trans-retinoic acid to generate a standard curve.
- Prepare extracts from the biological samples to be tested.
3. Cell Treatment:
- Seed the reporter cells in a multi-well plate.
- Treat the cells with the RA standards and sample extracts.
- Incubate for a sufficient period to allow for reporter gene expression.
4. Reporter Gene Assay:
- Lyse the cells and perform an assay to measure the activity of the reporter enzyme (e.g., a colorimetric assay for β-galactosidase activity).
5. Data Analysis:
- Generate a standard curve by plotting the reporter activity against the known RA concentrations.
- Determine the RA concentration in the samples by interpolating their reporter activity on the standard curve.
Visualizing the Frameworks
To better understand the context of these bioassays, the following diagrams illustrate the retinoic acid signaling pathway and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive bioassay for enzymes that synthesize retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoic acid's reproducible future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Sensitive Quantitative Determination of Retinoic Acid Levels, Retinoic Acid Synthesis, and Catabolism in Embryonic Tissue Using a Reporter Cell-Based Method | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Pressinoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Pressinoic acid, a research chemical, lacks a readily available Safety Data Sheet (SDS), necessitating a cautious approach to its disposal. In the absence of specific manufacturer guidelines, it must be treated as a hazardous substance with unknown toxicity. This guide provides essential procedural information for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before disposal, proper handling and storage of this compound are paramount to minimize risk. Personnel should always operate under the assumption that the compound is hazardous.
-
Personal Protective Equipment (PPE): A standard PPE protocol should be enforced when handling this compound. This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves.
-
Ventilation: All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.
-
Storage: Store this compound in a cool, dry, and dark place, away from incompatible materials. The container must be clearly labeled and tightly sealed.
Disposal Procedures for this compound
Due to the absence of a specific SDS, the disposal of this compound must adhere to the protocols for unknown or hazardous chemical waste. The following steps provide a general framework, but it is crucial to consult with your institution's Environmental Health & Safety (EHS) office for specific requirements.[1]
-
Classification: Treat this compound as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[2][3] Most research peptides and small molecules are classified as chemical waste.[1]
-
Waste Container Selection:
-
Use a designated, leak-proof, and sealable container that is compatible with the chemical properties of this compound.[4][5][6]
-
If possible, use the original manufacturer's container.[4][6] If not, ensure the new container is appropriate and properly labeled.[4]
-
Do not use food containers for hazardous waste storage.[5]
-
-
Labeling:
-
Segregation and Storage of Waste:
-
Arranging for Disposal:
Quantitative Data Summary
While specific quantitative data for this compound is unavailable, general guidelines for hazardous waste accumulation in laboratory settings are provided below. These are typical limits and may vary by institution and jurisdiction.
| Parameter | Guideline | Citation |
| Maximum Accumulation Time | Hazardous waste must typically be collected within 90-180 days from the accumulation start date. | [4][6] |
| Maximum Accumulation Volume | Generally, no more than 55 gallons of a single hazardous waste stream should be accumulated. | [4] |
| pH for Drain Disposal (Not Recommended for this compound) | For approved substances, the pH should be between 5.0 and 12.5 for drain disposal. | [5] |
Experimental Protocols
As no experimental protocols detailing the disposal of this compound were found in the public domain, the recommended protocol is to treat it as a chemical with unknown toxicity. The primary "experiment" in this context is waste characterization, which should be performed by or in consultation with your EHS department if the identity of a chemical is truly unknown.[10][11][12] Given that the chemical name is known, direct disposal as hazardous waste is the appropriate course of action.
This compound Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. cosmicpeptides.com [cosmicpeptides.com]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 11. Unknowns | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 12. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
Personal protective equipment for handling Pressinoic acid
For Research, Scientific, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of Pressinoic acid. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent chemical burns, respiratory irritation, and other potential health risks.[1] The required personal protective equipment (PPE) is detailed below, categorized by the area of protection.
| PPE Category | Required Equipment | Specifications and Usage |
| Eye and Face Protection | Safety Goggles with Side-Shields, Full-Face Shield | Goggles are essential for protecting the eyes from splashes and fumes.[1] A full-face shield should be used in addition to goggles when there is a high risk of exposure. |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Nitrile gloves offer resistance to a variety of acids and provide a good grip. Butyl rubber gloves are recommended for handling strong acids. |
| Body Protection | Chemical-Resistant Apron or Impervious Clothing | Clothing should have sealed seams to prevent acid from seeping through. This provides comprehensive protection to the wearer.[1] |
| Respiratory Protection | N95 Respirator or higher | A respirator is crucial for protection against acid fumes and vapors.[1] The specific type of respirator should be chosen based on the concentration of this compound being handled. |
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Handling:
-
Ensure all work with this compound is conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Before handling, ensure that an eyewash station and safety shower are accessible.[2][3]
-
Wear all required PPE as specified in the table above.[2][4]
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the area where this compound is being handled.[5]
2. In Case of a Spill:
-
In the event of a minor spill, dampen the area with water to prevent dust from becoming airborne.[6]
-
Use an absorbent material, such as diatomite or universal binders, to contain the spill.[2]
-
Collect the absorbed material and place it in a suitable, sealed container for disposal.[6]
-
For major spills, evacuate the area and alert emergency responders.[6]
3. First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[7]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing.
-
In case of eye contact: Flush the eyes with water for several minutes as a precaution.[7]
-
If swallowed: Rinse the mouth with water. Do not induce vomiting.[7]
4. Disposal Plan:
-
Dispose of unused this compound and any contaminated materials through a licensed disposal company.[7]
-
Do not allow the product to enter drains.[7]
-
All disposal must be in accordance with local, state, and federal regulations.
Workflow for Safe Handling of this compound
Caption: This diagram outlines the procedural flow for safely handling this compound in a laboratory setting.
References
- 1. leelinework.com [leelinework.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. file1.lookchem.com [file1.lookchem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
